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Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound,...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. This document outlines a detailed, field-proven methodology for the preparation of this valuable research tool, beginning with the synthesis of the perdeuterated tri-iso-propyl-phosphine precursor and culminating in its complexation with carbon disulfide. Each experimental step is accompanied by an in-depth discussion of the underlying chemical principles and rationale for the chosen conditions. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The inclusion of predicted spectral data, based on established principles of isotope effects, serves as a practical reference for researchers. This whitepaper is intended to be a self-validating resource, empowering researchers in drug development and other scientific disciplines to confidently synthesize and characterize this important deuterated organophosphorus compound.

Introduction: The Significance of Deuterated Organophosphorus Compounds

Organophosphorus compounds are of paramount importance in a myriad of scientific disciplines, including medicinal chemistry, materials science, and catalysis.[1][2] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers a powerful tool for elucidating reaction mechanisms, probing metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. The increased mass of deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered, providing invaluable insights into bond-breaking and bond-forming steps. In the context of drug development, deuteration can slow down metabolic degradation, leading to improved drug efficacy and reduced dosage requirements.

Tri-iso-propyl-phosphine is a widely utilized tertiary phosphine ligand in organometallic chemistry, valued for its steric bulk and strong electron-donating properties.[3] Its carbon disulfide adduct is a stable, easily handled solid that can serve as a convenient precursor for the controlled delivery of the phosphine ligand in various chemical transformations. The perdeuterated analogue, Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21, is therefore a highly valuable tool for mechanistic studies and as a building block in the synthesis of novel deuterated molecules.

This guide provides a detailed roadmap for the synthesis and rigorous characterization of this important isotopically labeled compound.

Synthetic Strategy and Experimental Protocols

The synthesis of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a two-step process. The first, and most critical, step is the synthesis of the perdeuterated tri-iso-propyl-phosphine. This is followed by the complexation of the phosphine with carbon disulfide. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Tri-iso-propyl-d21-phosphine cluster_step2 Step 2: Complexation with Carbon Disulfide Isopropyl-d7_bromide Isopropyl-d7-bromide Grignard_reagent Isopropyl-d7-magnesium bromide (Grignard Reagent) Isopropyl-d7_bromide->Grignard_reagent + Mg in dry ether Mg_turnings Magnesium Turnings Mg_turnings->Grignard_reagent PiPr_d21 Tri-iso-propyl-d21-phosphine Grignard_reagent->PiPr_d21 + PCl3 PCl3 Phosphorus Trichloride (PCl3) PCl3->PiPr_d21 Final_Product Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 PiPr_d21->Final_Product Reaction in inert solvent CS2 Carbon Disulfide (CS2) CS2->Final_Product

Sources

Exploratory

The PROTAC BETd-260: A Technical Guide to Targeted Protein Degradation

Executive Summary The landscape of targeted therapy is undergoing a paradigm shift, moving beyond simple inhibition to induced protein degradation. Proteolysis-targeting chimeras (PROTACs) represent the vanguard of this...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of targeted therapy is undergoing a paradigm shift, moving beyond simple inhibition to induced protein degradation. Proteolysis-targeting chimeras (PROTACs) represent the vanguard of this new modality, offering the potential for greater potency, selectivity, and the ability to target proteins previously considered "undruggable".[1] This guide provides an in-depth technical overview of BETd-260 (also known as ZBC260), a highly potent PROTAC designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, particularly BRD2, BRD3, and BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, making them compelling targets in oncology.[2][3] This document will delve into the mechanism of action, synthesis, preclinical efficacy, and key experimental protocols for BETd-260, serving as a comprehensive resource for researchers and drug development professionals.

Introduction: The Rationale for BET Protein Degradation

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are fundamental regulators of gene transcription.[2][3][] They act as "epigenetic readers" by recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains.[2] This interaction is crucial for the recruitment of transcriptional machinery to promoters and super-enhancers, which are large clusters of enhancers that drive the expression of lineage-defining and oncogenic genes, most notably c-MYC.[1][5]

Given their central role in transcriptional regulation, the dysregulation of BET proteins is a hallmark of numerous cancers, including hematological malignancies and solid tumors.[5][6] While small-molecule inhibitors of BET bromodomains have shown clinical potential, they often require high and sustained target occupancy to be effective. PROTACs like BETd-260 offer a distinct advantage by harnessing the cell's own ubiquitin-proteasome system to catalytically eliminate the target protein, leading to a more profound and durable biological response at significantly lower concentrations.[1]

Physicochemical Properties and Synthesis of BETd-260

BETd-260 is a heterobifunctional molecule meticulously designed to bridge a BET protein with an E3 ubiquitin ligase.

PropertyValueSource
CAS Number 2093388-62-4[7][8]
Alternate Names ZBC260, Compound 23[2][7]
Molecular Formula C43H46N10O6[9]
Molecular Weight 798.89 g/mol [9]
Appearance Off-white to yellow solid[7]
Solubility Soluble in DMSO[10]
Chemical Synthesis

The synthesis of BETd-260 involves the strategic coupling of a BET-binding moiety, a linker, and an E3 ligase-recruiting ligand. The key steps for the synthesis of compound 23 (BETd-260) are outlined in the work by Zhou et al. (2018). While a detailed, step-by-step protocol is beyond the scope of this guide, the general synthetic strategy involves the preparation of a key intermediate, which is then coupled with the E3 ligase ligand and the BET inhibitor moiety through a series of reactions, including amide condensation and Sonogashira coupling, followed by reduction and deprotection steps. For a detailed synthetic scheme, researchers are directed to the supplementary information of the original publication.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BETd-260 functions as a classic PROTAC, inducing the degradation of its target proteins through the formation of a ternary complex.

  • Ternary Complex Formation : BETd-260 simultaneously binds to a bromodomain of a BET protein (BRD2, BRD3, or BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7] This forms a transient ternary complex of [BET protein]-[BETd-260]-[CRBN].

  • Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein.

  • Proteasomal Degradation : The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle : After the degradation of the target protein, BETd-260 is released and can engage another BET protein and E3 ligase, enabling a catalytic mode of action.

BETd_260_Mechanism cluster_0 Cellular Environment BET BET Protein (BRD2/3/4) Ternary Ternary Complex [BET-PROTAC-CRBN] BET->Ternary Binding PROTAC BETd-260 PROTAC->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Recruitment PolyUb_BET Polyubiquitinated BET Protein Ternary->PolyUb_BET Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_BET->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for BETd-260.

Biological Activity and Therapeutic Applications

BETd-260 has demonstrated exceptionally potent and broad anti-cancer activity in a variety of preclinical models.

In Vitro Potency

BETd-260 induces the degradation of BRD2, BRD3, and BRD4 at picomolar to low nanomolar concentrations in cancer cell lines.[2] This leads to potent suppression of cell viability.

Cell LineCancer TypeIC50 / EC50Key EffectsReference(s)
RS4;11 Acute Leukemia51 pM (IC50)Potent degradation of BRD2/3/4 at 30-100 pM.[2][7][11]
MOLM-13 Acute Leukemia2.2 nM (IC50)Induction of apoptosis.[7][11]
HepG2, BEL-7402 Hepatocellular CarcinomaLow nM rangeRobust apoptosis induction.[12]
MNNG/HOS, Saos-2 Osteosarcoma1.8 nM, 1.1 nM (EC50)Complete depletion of BET proteins.
SUM159, SUM149 Triple-Negative Breast CancerLow nM rangeReduction of cancer stem cell populations.[1]
In Vivo Efficacy

In xenograft models, BETd-260 has shown remarkable tumor growth inhibition and even regression without significant toxicity.

Xenograft ModelCancer TypeDosing RegimenOutcomeReference(s)
RS4;11 Acute Leukemia5 mg/kg, i.v.>90% tumor regression, no observed toxicity.[7][11]
HepG2, BEL-7402 Hepatocellular Carcinomai.v. 3 times/week for 3 weeksProfound inhibition of tumor growth.[12]
MNNG/HOS Osteosarcoma5 mg/kg, i.v. 3 times/week for 3 weeks~94% tumor growth inhibition.
Downstream Signaling Pathways

The degradation of BET proteins by BETd-260 leads to significant changes in gene expression and downstream signaling.

  • c-Myc Downregulation : As a master regulator of cell proliferation, the suppression of c-Myc is a key consequence of BET protein degradation and a major contributor to the anti-cancer effects of BETd-260.[2][8][12]

  • Induction of Apoptosis : BETd-260 modulates the expression of Bcl-2 family proteins, suppressing anti-apoptotic members like Mcl-1 and Bcl-2, while increasing pro-apoptotic proteins such as Bad and Noxa.[9][11][12] This culminates in the activation of caspases and PARP cleavage, leading to programmed cell death.[11][12]

  • Inflammatory Signaling : In triple-negative breast cancer models, ZBC260 has been shown to downregulate inflammatory signaling pathways, which may contribute to its ability to suppress cancer stemness.

  • Wnt/β-catenin Signaling : In glioma cells, ZBC260 has been reported to inhibit tumor progression by repressing the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying BETd-260. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Cell Viability Assay (CCK-8/WST-8)

This protocol assesses the effect of BETd-260 on cell proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment : Prepare serial dilutions of BETd-260 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation : Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[7]

  • Assay : Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours.

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for BET Protein Degradation

This protocol is used to confirm the degradation of target proteins.

  • Cell Treatment : Plate cells and treat with various concentrations of BETd-260 (e.g., 1 nM to 100 nM) or a fixed concentration for different time points (e.g., 1, 3, 6, 12, 24 hours).[12]

  • Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., Actin or Tubulin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: A typical workflow for Western Blot analysis.

Conclusion and Future Directions

BETd-260 stands out as an exceptionally potent and efficacious degrader of the BET protein family.[2] Its ability to induce rapid and profound degradation of BRD2, BRD3, and BRD4 at picomolar concentrations translates to remarkable anti-tumor activity in a wide range of preclinical cancer models.[2][][11] The catalytic nature of PROTACs, like BETd-260, offers a significant advantage over traditional inhibitors, potentially leading to more durable responses and overcoming resistance mechanisms.

The compelling preclinical data for BETd-260 strongly supports its further evaluation as a potential therapeutic agent for various human cancers.[] Future research should focus on identifying predictive biomarkers of response, exploring rational combination therapies to enhance efficacy and combat potential resistance, and ultimately, advancing this promising molecule into clinical trials.

References

  • Zhang, H., et al. (2020). Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells. Frontiers in Oncology, 9, 1471. [Link]

  • Zhou, B., et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry, 61(2), 462-481. [Link]

  • ResearchGate. (n.d.). BETd-260 induces degradation of BRD2, BRD3, and BRD4 in HCC cells. [Link]

  • Patsnap Synapse. (n.d.). BETd-260. Retrieved from [Link]

  • ResearchGate. (n.d.). BETd-260 induces BET degradation, triggers apoptosis in vivo, and inhibits tumor growth in MNNG/HOS xenografts in mice. [Link]

  • Network of Cancer Research. (2020). BETd-260 is a Potent PROTAC BET Degrader. Retrieved from [Link]

  • ResearchGate. (n.d.). BETd-260 displays potent activity in suppressing cell viability in OS cells. [Link]

  • Shi, C., et al. (2019). PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis. Cell Death & Disease, 10(8), 569. [Link]

  • Piunti, A., & Shilatifard, A. (2016). BET Proteins as Targets for Anticancer Treatment. Cancer Discovery, 6(6), 594-609. [Link]

  • Al-Dherasi, A. M., et al. (2023). Therapeutic Targeting of BET Proteins in Sarcoma. Clinical Cancer Research, 29(19), 3785-3793. [Link]

  • Stathis, A., & Bertoni, F. (2018). BET Proteins as Targets for Anticancer Treatment. Cancer Discovery, 8(1), 24-36. [Link]

  • Sharma, D., et al. (2023). The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling. Breast Cancer Research, 25(1), 144. [Link]

  • PubMed. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Retrieved from [Link]

  • Wang, L., et al. (2020). BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells. Cell Death & Disease, 11(10), 893. [Link]

  • ResearchGate. (2023). The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling. [Link]

  • PubMed. (2020). Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BETd-260. Retrieved from [Link]

  • AxisPharm. (n.d.). BETd-260. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Fundamental Chemistry of Deuterium-Labeled Phosphine Ligands

This guide provides an in-depth exploration of the fundamental chemistry of deuterium-labeled phosphine ligands, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the fundamental chemistry of deuterium-labeled phosphine ligands, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, characterization, and application of these powerful tools, moving beyond simple protocols to explain the underlying principles and rationale that drive their effective use in modern chemistry.

The Strategic Advantage of Isotopic Labeling: Why Deuterium?

In the intricate world of reaction mechanisms and catalyst development, understanding the precise role and fate of each molecular component is paramount. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, offers a subtle yet powerful means to probe these details. By selectively replacing hydrogen atoms with deuterium in phosphine ligands, we can unlock a wealth of information that would otherwise remain inaccessible.

The primary advantages of using deuterium-labeled phosphine ligands stem from the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By observing changes in reaction rates upon isotopic substitution, we can pinpoint the involvement of specific C-H bonds in rate-determining steps of a catalytic cycle.

Furthermore, deuterium serves as an invaluable spectroscopic probe. In ¹H NMR spectroscopy, the absence of a signal at a specific chemical shift indicates successful deuteration. Conversely, ²H NMR provides a direct window into the labeled positions. In mass spectrometry, the increase in molecular weight upon deuteration provides a clear confirmation of isotopic incorporation.

Synthetic Strategies for Deuterium Incorporation

The synthesis of deuterium-labeled phosphine ligands requires careful planning and execution. The choice of synthetic route depends on the desired position of the label, the required level of isotopic enrichment, and the stability of the starting materials and intermediates.

Synthesis from Deuterated Precursors

This is often the most straightforward approach, providing high levels of isotopic enrichment at specific, predetermined sites. The general workflow involves the use of commercially available or custom-synthesized deuterated building blocks.

Experimental Protocol: Synthesis of Triphenylphosphine-d₁₅

This protocol describes the synthesis of triphenylphosphine-d₁₅ (d₁₅-TPP) from bromobenzene-d₅, a common deuterated precursor.

  • Grignard Reagent Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Activate the magnesium with a small crystal of iodine.

    • Add anhydrous diethyl ether or THF as the solvent.

    • Slowly add a solution of bromobenzene-d₅ (1.0 eq) in the chosen solvent to the magnesium suspension.

    • The reaction is exothermic and should be controlled by the rate of addition. Gentle heating may be required to initiate the reaction.

    • Once the reaction is initiated, continue stirring at room temperature or gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent, phenyl-d₅-magnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignar_d reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of phosphorus trichloride (PCl₃, 0.33 eq) in the same anhydrous solvent to the stirred Grignard solution.

    • The reaction is highly exothermic and should be performed with caution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude triphenylphosphine-d₁₅ by recrystallization from a suitable solvent such as ethanol or isopropanol.

Diagram: Synthesis of Triphenylphosphine-d₁₅

Synthesis_of_d15_TPP cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with PCl3 cluster_purification Purification Bromobenzene-d5 Bromobenzene-d5 Grignard_Reagent Phenyl-d5-magnesium bromide Bromobenzene-d5->Grignard_Reagent + Mg, Et2O Mg Mg d15_TPP_crude Crude d15-TPP Grignard_Reagent->d15_TPP_crude + PCl3 PCl3 PCl3 d15_TPP_pure Pure d15-TPP d15_TPP_crude->d15_TPP_pure Recrystallization

Caption: Synthetic workflow for triphenylphosphine-d₁₅.

H-D Exchange Reactions

Experimental Protocol: Deuteration of a Phosphine Ligand via H-D Exchange

This protocol provides a general procedure for the deuteration of a phosphine ligand bearing acidic protons, for example, at the ortho-positions of a phenyl group, using a base and a deuterium source.

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphine ligand (1.0 eq) in a suitable anhydrous solvent (e.g., THF-d₈).

    • Add a strong base, such as n-butyllithium or LDA (1.1 eq), dropwise at a low temperature (e.g., -78 °C) to deprotonate the desired position.

    • Stir the reaction mixture at this temperature for a specified period to ensure complete deprotonation.

  • Deuterium Quench:

    • Quench the reaction by adding a deuterium source, such as D₂O or CD₃OD, to the reaction mixture at low temperature.

    • Allow the mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove any remaining base and salts.

    • Extract the product into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the deuterated phosphine ligand by column chromatography or recrystallization.

Characterization of Deuterium-Labeled Phosphine Ligands

Rigorous characterization is essential to confirm the position and extent of deuterium incorporation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of the proton signal at the corresponding chemical shift.

  • ²H NMR: This technique provides a direct observation of the deuterium nuclei. The chemical shifts in ²H NMR are identical to those in ¹H NMR, offering a clear confirmation of the labeling position.

  • ³¹P NMR: While not directly observing the deuterium, changes in the coupling patterns of the phosphorus nucleus to adjacent protons can sometimes provide indirect evidence of deuteration.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the overall level of deuterium incorporation. The molecular ion peak (M⁺) in the mass spectrum will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the incorporation of one deuterium atom will increase the molecular weight by approximately 1.006 Da. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition and the presence of deuterium.

Table 1: Expected Mass Shifts for Deuterated Triphenylphosphine

Compound Formula Monoisotopic Mass (Da) Mass Shift from d₀-TPP (Da)
Triphenylphosphine (d₀-TPP)C₁₈H₁₅P262.09110
Triphenylphosphine-d₅C₁₈H₁₀D₅P267.1226+5.0315
Triphenylphosphine-d₁₅C₁₈D₁₅P277.1856+15.0945

Applications in Mechanistic Elucidation and Catalysis

The true value of deuterium-labeled phosphine ligands lies in their application to solve complex chemical problems.

Mechanistic Studies

By strategically placing deuterium labels within a phosphine ligand, chemists can gain deep insights into reaction mechanisms. For example, if a C-H bond on the ligand is suspected to be involved in a C-H activation or an agostic interaction, replacing that hydrogen with deuterium and observing a kinetic isotope effect can provide strong evidence for its participation in the rate-determining step.

Diagram: Probing C-H Activation with a Deuterated Ligand

KIE_Mechanism cluster_H C-H Bond Cleavage cluster_D C-D Bond Cleavage Reactants Reactants Transition_State Transition State Reactants->Transition_State k_H Products Products Transition_State->Products Observation If k_H / k_D > 1, C-H bond cleavage is in the rate-determining step. Transition_State->Observation Reactants_D Deuterated Reactants Transition_State_D Deuterated Transition State Reactants_D->Transition_State_D k_D Products_D Deuterated Products Transition_State_D->Products_D Transition_State_D->Observation

Caption: The kinetic isotope effect in mechanistic studies.

Catalyst Development

In some cases, the deuteration of phosphine ligands can lead to improved catalyst performance. This can occur if the decomposition of the catalyst proceeds through a pathway involving the cleavage of a C-H bond on the ligand. By replacing this hydrogen with a stronger C-D bond, the rate of catalyst decomposition can be slowed, leading to a more robust and longer-lived catalyst. This strategy has been successfully employed to enhance the efficiency of various catalytic processes.

Conclusion

Deuterium-labeled phosphine ligands are indispensable tools in the arsenal of the modern chemist. Their synthesis, while requiring careful execution, unlocks a level of mechanistic detail and potential for catalyst improvement that is often unattainable through other means. By understanding the fundamental principles of their preparation, characterization, and application, researchers can leverage the subtle power of isotopic labeling to push the boundaries of chemical innovation.

References

  • Title: Synthesis of Deuterium-Labeled Triphenylphosphine Source: Journal of Labeled Compounds and Radiopharmaceuticals URL: [Link]

  • Title: Kinetic Isotope Effects in the Study of Reaction Mechanisms Source: Chemical Reviews URL: [Link]

  • Title: Applications of Deuterium Labeling in Mechanistic Studies of Homogeneous Catalysis Source: Accounts of Chemical Research URL: [Link]

  • Title: Deuterium as a Spectroscopic Probe in NMR Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

Exploratory

Technical Guide: Characterization and Molecular Weight Determination of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex (C₁₀D₂₁PS₂)

Abstract This technical guide provides a comprehensive analysis of the molecular weight of the tri-iso-propyl-d21-phosphine carbon disulfide complex. As isotopically labeled compounds are critical tools in modern drug di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the tri-iso-propyl-d21-phosphine carbon disulfide complex. As isotopically labeled compounds are critical tools in modern drug discovery and development, particularly for pharmacokinetic (PK) and metabolism (DMPK) studies, precise characterization of their physical properties is paramount.[1][2][3] This document details the step-by-step calculation of both the monoisotopic mass, essential for high-resolution mass spectrometry, and the average molecular weight. Furthermore, it outlines an experimental workflow for the empirical verification of this mass, ensuring scientific rigor and trustworthiness in research applications. This guide is intended for researchers, chemists, and drug development professionals who utilize deuterated compounds as internal standards or metabolically stabilized drug candidates.[4][5]

Introduction to the Compound

Chemical Identity and Structure

The compound in focus is a zwitterionic adduct formed between fully deuterated tri-iso-propyl-phosphine (P(C₃D₇)₃) and carbon disulfide (CS₂). The phosphine, a bulky and electron-rich ligand, acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This results in the formation of a stable complex with the chemical formula C₁₀D₂₁PS₂ .

The structure consists of a central phosphorus atom bonded to three perdeuterated isopropyl groups and the carbon atom of a carbon disulfide moiety. This adduct is significant in organometallic chemistry and serves as a well-defined, isotopically labeled molecule.

Figure 1: 2D structure of the C₁₀D₂₁PS₂ complex.
The Significance of Deuteration in Drug Development

The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), is a strategic tool in pharmaceutical sciences.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic breakdown by enzymes, a phenomenon known as the "kinetic isotope effect."[1]

Key advantages of using deuterated compounds include:

  • Improved Metabolic Stability: Slower metabolism can increase a drug's half-life, potentially reducing dosing frequency.[1][3][4]

  • Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful byproducts.[1]

  • Enhanced Pharmacokinetic Profiles: Strategic deuteration can lead to more predictable drug absorption, distribution, metabolism, and excretion.[3][4]

  • Internal Standards: Fully deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry, as they co-elute with the non-labeled analyte but are easily distinguished by their mass difference.

Molecular Weight Calculation

The molecular weight of a compound can be expressed in two primary ways: monoisotopic mass and average molecular weight. For the precise identification required in mass spectrometry, the monoisotopic mass is the most relevant value.[6][7][8]

  • Monoisotopic Mass: Calculated by summing the masses of the most abundant stable isotope of each element in the molecule.[7][8][9] This is the exact theoretical mass of a single molecule containing only these specific isotopes.

  • Average Molecular Weight: A weighted average of the masses of all naturally occurring isotopes of each element, based on their natural abundance.[7][10] This value is used for bulk materials and stoichiometric calculations.

Elemental Composition and Atomic Masses

The molecular formula is C₁₀D₂₁PS₂ . The calculations are based on the masses of the most abundant isotopes provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights and the Physical Measurement Laboratory of NIST.

  • Carbon (¹²C): 12.0000000 u[11]

  • Deuterium (²H): 2.01410178 u[12][13]

  • Phosphorus (³¹P): 30.97376200 u[14][15]

  • Sulfur (³²S): 31.97207117 u[16]

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated by multiplying the count of each element by the mass of its most abundant isotope and summing the results.

ElementSymbolCountMonoisotopic Mass (u)Total Mass (u)
Carbon¹²C1012.0000000120.0000000
Deuterium²H212.0141017842.29613738
Phosphorus³¹P130.9737620030.97376200
Sulfur³²S231.9720711763.94414234
Total 257.21404172
Table 1: Calculation of the monoisotopic mass for C₁₀D₂₁PS₂.

Calculated Monoisotopic Mass = 257.2140 u

Calculation of Average Molecular Weight

The average molecular weight uses the standard atomic weight of each element, which accounts for the natural abundance of all stable isotopes.[10]

ElementSymbolCountStandard Atomic Weight (u)Total Mass (u)
CarbonC1012.011[17][18][19]120.11
DeuteriumD212.014[20][21][22]42.294
PhosphorusP130.974[23][24][25]30.974
SulfurS232.065[26][27]64.13
Total 257.508
Table 2: Calculation of the average molecular weight for C₁₀D₂₁PS₂.

Calculated Average Molecular Weight = 257.51 g/mol

Recommended Experimental Verification

While theoretical calculations are precise, empirical verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular weight of a novel or isotopically labeled compound.

Principle of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). This allows for the unambiguous determination of a compound's elemental composition by comparing the measured accurate mass to the calculated monoisotopic mass.

Protocol: Verification by Direct Infusion HRMS
Figure 2: Workflow for HRMS-based molecular weight verification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of the C₁₀D₂₁PS₂ complex in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1-10 µg/mL.

    • Add a small amount of acid (e.g., 0.1% formic acid) if analyzing in positive ion mode to promote protonation ([M+H]⁺).

  • Instrument Calibration:

    • Calibrate the HRMS instrument according to the manufacturer's protocol using a known calibration standard mixture. Ensure the mass accuracy is within the acceptable range (e.g., < 2 ppm).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500). Use an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • The expected ion in positive mode would be the protonated molecule, [M+H]⁺, with a theoretical m/z of 258.2218 .

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the analyte.

    • Compare the experimentally measured m/z value of the most intense peak in the isotopic cluster to the calculated monoisotopic mass of the expected ion.

    • Calculate the mass error in parts-per-million (ppm) to confirm the accuracy.

Conclusion

The tri-iso-propyl-d21-phosphine carbon disulfide complex (C₁₀D₂₁PS₂) has a calculated monoisotopic mass of 257.2140 u and an average molecular weight of 257.51 g/mol . These values are fundamental for the accurate use of this compound in quantitative and qualitative analytical applications. For definitive identification and quality control, it is strongly recommended that the theoretically calculated monoisotopic mass be confirmed empirically using high-resolution mass spectrometry, as detailed in the provided workflow. Adherence to this self-validating system of calculation and verification ensures the highest degree of scientific trustworthiness.

References

  • Wikipedia. Deuterium. [Link]

  • Britannica. Deuterium | Definition, Symbol, Production, & Facts. [Link]

  • Wikipedia. Phosphorus. [Link]

  • Wikipedia. Carbon disulfide. [Link]

  • BYJU'S. Facts of Deuterium. [Link]

  • NIST. Carbon disulfide. [Link]

  • Quora. How heavy is one atom of carbon?. [Link]

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  • Clearsynth Discovery. Advantages of Deuterated Compounds. [Link]

  • Unacademy. Atomic Mass of Phosphorus. [Link]

  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

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  • Quora. What is the atomic mass of sulphur?. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Phosphorus. [Link]

  • McGraw Hill's AccessScience. Sulfur. [Link]

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  • Biology Stack Exchange. What is the difference between average and monoisotopic mass calculations of peptides?. [Link]

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  • Sciencemadness Wiki. Carbon disulfide. [Link]

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  • YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. [Link]

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Foundational

An In-Depth Technical Guide on the Isotopic Enrichment of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21

Introduction: The Significance of Isotopically Labeled Phosphine Ligands In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled (SIL) compounds is indispensable. These molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isotopically Labeled Phosphine Ligands

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled (SIL) compounds is indispensable. These molecules, wherein one or more atoms have been replaced by a heavier, non-radioactive isotope, serve as invaluable tools in quantitative bioanalytical studies, particularly those involving mass spectrometry.[1] The incorporation of deuterium (²H or D) into drug candidates or their synthetic precursors allows for precise tracking and quantification in complex biological matrices, aiding in absorption, distribution, metabolism, and excretion (ADME) studies.[2]

Tertiary phosphines are a critical class of ligands in organometallic chemistry, widely employed in transition-metal-catalyzed reactions that are fundamental to the synthesis of active pharmaceutical ingredients (APIs). Tri-iso-propyl-phosphine, in particular, is a bulky and electron-rich ligand known for its ability to stabilize catalytic intermediates and promote challenging chemical transformations.[3][4] The deuterated analogue, Tri-iso-propyl-d21-phosphine, provides a powerful tool for mechanistic studies and as an internal standard in quantitative analyses.

However, trialkylphosphines are often pyrophoric or highly sensitive to air and moisture, complicating their handling and long-term storage.[5][6] A common and effective strategy to stabilize these valuable reagents is to form an adduct with carbon disulfide (CS₂). The resulting Tri-iso-propyl-d21-phosphine carbon disulfide complex is a stable, crystalline solid that can be easily handled and stored, readily releasing the free phosphine upon demand for use in chemical reactions.

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21, designed for researchers, chemists, and drug development professionals. We will delve into the causal reasoning behind the synthetic strategy, provide detailed experimental protocols, and outline the analytical techniques required to validate the isotopic enrichment and purity of the final product.

Part 1: Synthesis of Tri-iso-propyl-d21-phosphine

The synthesis of perdeuterated tri-iso-propyl-phosphine is most effectively achieved through a Grignard reaction, a cornerstone of C-P bond formation.[7] This approach is analogous to the synthesis of other sterically hindered phosphines, such as the deuterated tri-tert-butyl phosphine.[8][9] The core principle involves the reaction of a deuterated isopropyl Grignard reagent with phosphorus trichloride (PCl₃).

Diagram of the Synthetic Workflow

SynthesisWorkflow Synthetic Pathway for Tri-iso-propyl-d21-phosphine cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphine Synthesis cluster_2 Step 3: Workup & Isolation A Isopropyl-d7 Bromide (CD₃)₂CDBr D Isopropyl-d7-magnesium Bromide ((CD₃)₂CD)MgBr A->D + Mg / Ether B Magnesium Turnings (Mg) B->D C Anhydrous Diethyl Ether C->D F Tri-iso-propyl-d21-phosphine P((CD)₃CD)₃ D->F + PCl₃ (1/3 eq.) in Diethyl Ether E Phosphorus Trichloride (PCl₃) E->F G Aqueous NH₄Cl Quench F->G H Extraction & Drying G->H I Distillation under Reduced Pressure H->I J Pure Tri-iso-propyl-d21-phosphine I->J

Caption: Workflow for the synthesis of Tri-iso-propyl-d21-phosphine.

Experimental Protocol: Synthesis of Tri-iso-propyl-d21-phosphine

Safety Precaution: Tri-iso-propyl-phosphine is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[5][6][10] Anhydrous solvents are essential.

Materials:

  • Isopropyl-d7 bromide (assuming 98-99 atom % D)

  • Magnesium turnings

  • Phosphorus trichloride (PCl₃), distilled

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, degassed

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and argon inlet, place magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of isopropyl-d7 bromide (1.0 eq.) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining isopropyl-d7 bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate dropping funnel, dilute freshly distilled phosphorus trichloride (0.33 eq.) with anhydrous diethyl ether.

    • Add the PCl₃ solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. The reaction is highly exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then stir for an additional 2-3 hours.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of degassed, saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the solution under an inert atmosphere.

    • Remove the solvent by distillation at atmospheric pressure, then distill the crude product under reduced pressure to obtain pure Tri-iso-propyl-d21-phosphine as a colorless liquid.

Part 2: Formation of the Carbon Disulfide Complex

The reaction of a tertiary phosphine with carbon disulfide is a classic example of nucleophilic attack by the phosphorus atom on the electrophilic carbon of CS₂. This forms a zwitterionic adduct, which is a stable, easily handled solid.[11] This derivatization is crucial for the safe storage and handling of the air-sensitive phosphine.

Diagram of the Complexation Reaction

Caption: Formation of the zwitterionic phosphine-CS₂ adduct.

Experimental Protocol: Complex Formation

Safety Precaution: Carbon disulfide is highly flammable, volatile, and toxic.[8][9][12][13] Handle only in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE).

Materials:

  • Tri-iso-propyl-d21-phosphine

  • Carbon disulfide (CS₂), analytical grade

  • Anhydrous hexane

Procedure:

  • Under an inert atmosphere, dissolve the freshly distilled Tri-iso-propyl-d21-phosphine (1.0 eq.) in a minimal amount of anhydrous hexane.

  • Cool the solution to 0 °C.

  • Slowly add carbon disulfide (1.1 eq.) dropwise with stirring.

  • A precipitate (typically red or orange) will form immediately.

  • Continue stirring at 0 °C for 30 minutes.

  • Isolate the solid product by filtration under an inert atmosphere.

  • Wash the solid with cold, anhydrous hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 as a stable solid. The product should be stored under an inert atmosphere.[14]

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the isotopic enrichment of the final product. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment. For this compound, ³¹P, ¹³C, and ²H NMR are particularly informative.

  • ³¹P NMR: This is the most direct method to confirm the formation of the phosphine and its adduct. The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[15][16] Upon reaction with CS₂, the ³¹P signal is expected to shift significantly downfield compared to the free phosphine, providing clear evidence of adduct formation.[17]

  • ¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the isopropyl methine carbons will appear as a doublet due to coupling with the ³¹P nucleus. The methyl carbons will also show coupling. The C=S carbon of the adduct will have a characteristic chemical shift far downfield.[18][19]

  • ²H NMR: Deuterium NMR will confirm the sites of isotopic labeling. A single resonance corresponding to all the deuterium atoms on the isopropyl groups is expected.

Nucleus Analyte Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale/Comments
³¹P Free P(i-Pr-d7)₃~ +20SingletTypical shift for trialkylphosphines.
³¹P P(i-Pr-d7)₃•CS₂~ +60 to +70SingletSignificant downfield shift upon adduct formation due to change in electronic environment.
¹³C P(i-Pr-d7)₃•CS₂~ 20-30 (CD)Doublet (¹JPC)Methine carbon directly attached to phosphorus.
¹³C P(i-Pr-d7)₃•CS₂~ 18-22 (CD₃)Doublet (²JPC)Methyl carbons.
¹³C P(i-Pr-d7)₃•CS₂~ 210-220 (CS₂)Doublet (¹JPC)Characteristic shift for the carbon in the CS₂ moiety, coupled to phosphorus.
²H P(i-Pr-d7)₃•CS₂~ 1.2-1.5Broad SingletConfirms deuteration of the isopropyl groups.

Table 1: Expected NMR Data for the Isotopic Enrichment Product.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the level of isotopic enrichment.[2] High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition. The isotopic distribution pattern is then analyzed to calculate the deuterium incorporation.

Methodology for Isotopic Enrichment Calculation:

  • Acquire Mass Spectra: Obtain the mass spectrum of the final product, focusing on the molecular ion cluster.

  • Theoretical Distribution: Calculate the theoretical isotopic distribution for the unlabeled compound (C₁₀H₂₁PS₂) and for the fully deuterated compound (C₁₀D₂₁PS₂) with 100% enrichment.

  • Data Correction: The raw mass spectrum data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ³⁴S).[12] This is often done by subtracting the contribution of natural isotopes, which can be modeled from the spectrum of an unlabeled analytical standard.[20]

  • Calculate Enrichment: The isotopic enrichment is calculated by comparing the relative intensities of the isotopologue peaks in the corrected experimental spectrum to the theoretical patterns.[21][22] For a product with an expected isotopic enrichment of 98 atom % D, the most abundant peak will correspond to the fully deuterated species, with minor peaks representing species with one or more remaining protons.

Parameter Value
Molecular Formula C₁₀D₂₁PS₂
Monoisotopic Mass (Unlabeled) 236.0822
Monoisotopic Mass (d21) 257.2140
Expected Isotopic Enrichment > 98 atom % D

Table 2: Key Mass Spectrometry Data.

Conclusion

The synthesis and stabilization of Tri-iso-propyl-d21-phosphine as its carbon disulfide adduct provide a robust and accessible route to a highly valuable tool for pharmaceutical and chemical research. The synthetic pathway, leveraging a classical Grignard reaction with a deuterated precursor, is a reliable method for achieving high levels of isotopic incorporation. The subsequent formation of the CS₂ complex confers significant stability, mitigating the handling challenges associated with pyrophoric phosphines.

Rigorous analytical characterization using a combination of multinuclear NMR and high-resolution mass spectrometry is paramount to validate the final product. These techniques not only confirm the chemical structure and purity but also provide a quantitative measure of the isotopic enrichment, ensuring the material is fit for its intended purpose in sensitive mechanistic studies or as a high-fidelity internal standard. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare and utilize this important isotopically labeled compound.

References

  • Mallia, C. et al. (n.d.). Isotopic enrichment calculator from mass spectra. GitHub. Available at: [Link]

  • Su, X., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 89. Available at: [Link]

  • González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 433-440. Available at: [Link]

  • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. Available at: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

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  • Powers, X. B., et al. (2018). Previously observed types of reactions between carbon disulfide, tertiary phosphines, and transition-metal complexes. ResearchGate. Available at: [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Available at: [Link]

  • Hilliard, C. R., et al. (2012). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry, 51(15), 8048-8054. Available at: [Link]

  • De Nève, J., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 2779-2800. Available at: [Link]

  • Li, D., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(5), 1085. Available at: [Link]

  • Wile, B. M., & Stradiotto, M. (2006). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • Dmitrenko, O., et al. (2011). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of organic chemistry, 76(17), 7072-7080. Available at: [Link]

  • Dmitrenko, O., et al. (2011). Mechanism of SN2 disulfide bond cleavage by phosphorus nucleophiles. Implications for biochemical disulfide reducing agents. The Journal of organic chemistry, 76(17), 7072-7080. Available at: [Link]

  • Wikipedia. (n.d.). Triisopropylphosphine. Available at: [Link]

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  • Back, O., et al. (2013). 31P NMR chemical shifts of carbene-phosphinidene adducts as an indicator of the π-accepting properties of carbenes. Angewandte Chemie International Edition, 52(10), 2939-2943. Available at: [Link]

  • Hilliard, C. R., et al. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(6), 1742-1754. Available at: [Link]

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  • Zhang, C., et al. (2018). A phosphine-based redox method for direct conjugation of disulfides. Nature Communications, 9(1), 234. Available at: [Link]

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Exploratory

Solubility Profile of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21 in Common Laboratory Solvents

An In-Depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. Direct empirical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. Direct empirical solubility data for this specific deuterated compound is not available in published literature. Therefore, this guide establishes a robust solubility profile based on the well-documented properties of its non-deuterated analogue, triisopropylphosphine (Pi-Pr₃), and its adduct with carbon disulfide (CS₂). We will delve into the underlying chemical principles governing its solubility, the minimal expected impact of isotopic labeling on this property, and provide a detailed experimental protocol for researchers to determine precise solubility values under controlled laboratory conditions.

Introduction: Understanding the Compound and the Importance of Solubility

Trialkylphosphine-carbon disulfide adducts are zwitterionic compounds formed from the nucleophilic attack of a phosphine on the electrophilic carbon of CS₂.[1][2] These adducts, represented as R₃P⁺-CS₂⁻, serve as valuable intermediates in organometallic synthesis and as reagents in their own right.[3][4] The specific compound of interest, Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21, incorporates perdeuterated isopropyl groups. This isotopic labeling is typically employed for mechanistic studies or for analysis using techniques like NMR spectroscopy where suppressing proton signals is advantageous.

For drug development professionals and synthetic chemists, understanding a compound's solubility is paramount. It dictates the choice of solvents for reaction media, purification (e.g., crystallization), and formulation. Poor solubility can hinder reaction kinetics, complicate product isolation, and create significant challenges in delivering a consistent, high-quality final product.

A Note on Isotopic Labeling (d21)

The replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) can subtly alter a molecule's physicochemical properties, a phenomenon known as the kinetic isotope effect.[5] While these changes can be significant for processes involving bond cleavage, their impact on bulk properties like solubility is often minor, especially for non-polar molecules in organic solvents.[6] The primary forces governing the dissolution of this complex in common organic solvents are van der Waals interactions, which are dictated by molecular size, shape, and polarizability. The mass difference from deuteration is unlikely to significantly alter these interactions. Therefore, for the purpose of predicting solubility, the non-deuterated triisopropylphosphine-CS₂ adduct serves as an excellent and scientifically sound proxy.

Physicochemical Properties & Expected Solubility Profile

The solubility of the target complex is best predicted by examining its constituent parts and the resulting adduct.

  • Triisopropylphosphine (Pi-Pr₃): The parent phosphine is a colorless liquid known for its high solubility in non-polar hydrocarbon solvents like alkanes.[7][8] Its bulky, non-polar isopropyl groups dominate its physical behavior.

  • Carbon Disulfide (CS₂): A non-polar liquid, often used as a solvent for fats, oils, and waxes.[9]

  • The Pi-Pr₃·CS₂ Adduct: The formation of the adduct introduces a zwitterionic (P⁺-C⁻) center. While this adds a degree of polarity, the molecule's overall character remains highly lipophilic due to the three large, non-polar isopropyl groups. This structure suggests strong solubility in solvents that can accommodate bulky, non-polar moieties.

Based on these principles, the following table summarizes the expected qualitative solubility of the complex.

Solvent Solvent Class Expected Solubility Rationale
Hexane / HeptaneNon-polar, AliphaticHigh The alkyl chains of the solvent will readily solvate the bulky, non-polar isopropyl groups of the complex.[7][8]
Toluene / BenzeneNon-polar, AromaticHigh Aromatic ring stacking and van der Waals forces provide favorable interactions. Often used as solvents for similar organometallic complexes.[4]
Diethyl Ether (Et₂O)Weakly Polar, AproticHigh Good solvent for many lipophilic and organometallic compounds.
Tetrahydrofuran (THF)Polar, AproticModerate to High The increased polarity of THF may favorably interact with the zwitterionic P-CS₂ core while still solvating the alkyl groups.
Dichloromethane (DCM)Polar, AproticModerate to High A versatile solvent capable of dissolving a wide range of organic compounds.
Chloroform (CHCl₃)Polar, AproticModerate to High Similar to DCM, its polarity can stabilize the zwitterionic portion of the adduct.
Acetonitrile (MeCN)Polar, AproticLow to Moderate The high polarity and compact nature of acetonitrile may not effectively solvate the bulky, non-polar isopropyl groups.
Methanol / EthanolPolar, ProticVery Low to Insoluble The complex lacks significant hydrogen bond accepting/donating capability and is too non-polar to dissolve well in highly polar, protic solvents.
WaterPolar, ProticInsoluble The compound is overwhelmingly hydrophobic.

Experimental Protocol for Quantitative Solubility Determination

As a self-validating system, this protocol is designed to provide accurate and reproducible solubility data for air-sensitive compounds like the target complex. The methodology is based on the widely accepted principle of equilibrating a solid solute with a solvent and then quantifying the concentration of the dissolved solute in a saturated solution.[10]

Pre-requisites & Safety
  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using either a glovebox or standard Schlenk line techniques.[11][12] Glassware must be rigorously dried in an oven (e.g., 140 °C for >4 hours) and cooled under vacuum.[11]

  • Solvent Purity: Solvents must be anhydrous and de-gassed prior to use. Standard purification methods (e.g., distillation from appropriate drying agents or passage through a solvent purification system) are required.

  • Safety: Triisopropylphosphine is pyrophoric (catches fire spontaneously on exposure to air) and carbon disulfide is highly flammable, toxic, and volatile.[13][14][15] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and compatible gloves, is mandatory.[9][16] All operations should be conducted within a certified chemical fume hood.[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Dry Glassware & Prepare Inert Atmosphere B Add Excess Solid Complex to Vial A->B C Add Measured Volume of Anhydrous Solvent B->C D Seal Vial & Equilibrate at Constant Temp. (e.g., 24-48h with stirring) C->D E Allow Solids to Settle D->E F Withdraw Supernatant via Syringe Filter E->F G Prepare Serial Dilutions F->G H Quantify Concentration (e.g., UV-Vis, HPLC, or NMR) G->H I Calculate Solubility (e.g., mg/mL) H->I

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for Tri-iso...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (CAS No. 1219798-41-0) is not publicly available. The information herein is synthesized from the known hazards of its constituent components, triisopropylphosphine and carbon disulfide, and from established best practices for handling air-sensitive and pyrophoric compounds. Users must conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Introduction and Compound Overview

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a deuterated organophosphorus compound. The complexation of the triisopropylphosphine with carbon disulfide serves to stabilize the otherwise highly reactive phosphine, rendering it less susceptible to oxidation. While this adduct is more stable than the free phosphine, it must be handled with care, as it can be a source of both a pyrophoric phosphine and a highly flammable and toxic solvent. This guide provides a comprehensive overview of the hazards, safe handling procedures, and emergency protocols associated with this compound.

Hazard Identification and GHS Classification

The hazard profile of the complex is a composite of the hazards of triisopropylphosphine and carbon disulfide.

2.1. Component Hazard Analysis

  • Triisopropylphosphine (non-deuterated): A pyrophoric liquid that can ignite spontaneously in air.[1][2][3] It is also corrosive, causing severe skin burns and eye damage.[1][2][3] Organophosphorus compounds, as a class, can be toxic.[4][5][6]

  • Carbon Disulfide: A highly flammable liquid and vapor with a low autoignition temperature.[4][7][8][9][10] It is harmful if inhaled, causes serious eye and skin irritation, and is suspected of damaging fertility or the unborn child.[4][7][8][9][10] It can also cause damage to organs through prolonged or repeated exposure.[4][7][8][9][10]

2.2. GHS Classification of the Complex (Predicted)

Based on its components, the complex should be treated as possessing the following hazards:

Hazard ClassCategoryHazard Statement
Flammable SolidsCategory 2H228: Flammable solid
Self-heating substances and mixturesCategory 1H251: Self-heating; may catch fire
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure

Hazard Pictograms:

Signal Word: Danger

Safe Handling and Storage

The primary challenge in handling this complex is its sensitivity to air and moisture, which can liberate the pyrophoric triisopropylphosphine. Therefore, all manipulations should be performed under an inert atmosphere.

3.1. Inert Atmosphere Techniques

The two primary methods for handling air-sensitive compounds are the use of a glovebox or a Schlenk line.[11][12]

  • Glovebox: Provides a sealed environment with a continuously purified inert atmosphere (e.g., nitrogen or argon). This is the preferred method for weighing and transferring the solid complex.[11]

  • Schlenk Line: A vacuum and inert gas manifold that allows for the manipulation of air-sensitive materials in glassware. This technique is suitable for reactions and solvent transfers.

3.2. Step-by-Step Protocol for Weighing and Transferring in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (low oxygen and moisture levels). Place all necessary equipment (spatulas, weighing paper, vials, and the container of the complex) into the antechamber.

  • Purging: Cycle the antechamber with the inert gas at least three times to remove air before transferring items into the main chamber.

  • Weighing: Inside the glovebox, carefully weigh the desired amount of the complex onto tared weighing paper or into a vial.

  • Transfer: Transfer the weighed solid into a pre-dried reaction flask (e.g., a Schlenk flask).

  • Sealing: Securely seal the reaction flask with a septum or glass stopper before removing it from the glovebox.

3.3. Storage

Store the complex in a tightly sealed container under an inert atmosphere at room temperature, as recommended by the supplier.[2][13] It should be stored away from heat, ignition sources, and incompatible materials such as oxidizers.

3.4. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.[1][11][12][14]

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves) are essential. For handling larger quantities, consider wearing leather gloves over the nitrile gloves for added fire protection.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a fume hood or glovebox. If there is a risk of inhalation, a suitable respirator should be used.

Experimental Workflow and Diagrams

4.1. Logical Workflow for Handling the Complex

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_inert Prepare Inert Atmosphere (Glovebox/Schlenk Line) prep_ppe->prep_inert prep_glassware Oven-Dry and Cool Glassware prep_inert->prep_glassware weigh Weigh Complex in Glovebox prep_glassware->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Anhydrous, Degassed Solvent transfer->dissolve react Conduct Reaction Under Inert Atmosphere dissolve->react quench Quench Reaction (if necessary) react->quench workup Aqueous Workup (Caution!) quench->workup deactivate Deactivate Residual Reagent workup->deactivate dispose Dispose of Waste According to Regulations deactivate->dispose

Sources

Exploratory

A Senior Application Scientist's Guide to the Handling and Storage of Air-Sensitive Phosphine Compounds

Introduction Phosphine compounds are a cornerstone of modern synthetic chemistry, finding indispensable roles as ligands in catalysis, reagents in transformations like the Wittig and Staudinger reactions, and precursors...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phosphine compounds are a cornerstone of modern synthetic chemistry, finding indispensable roles as ligands in catalysis, reagents in transformations like the Wittig and Staudinger reactions, and precursors to a diverse array of organophosphorus molecules.[1] However, their utility is intrinsically linked to their high reactivity, particularly their sensitivity to atmospheric oxygen. This guide provides an in-depth technical overview of the principles and practices for the safe and effective handling and storage of these critical but challenging reagents. We will move beyond rote procedural lists to explore the underlying causality for these techniques, empowering researchers to make informed decisions in their daily laboratory work.

The "Why": Understanding the Reactivity of Phosphines

The susceptibility of phosphines to air oxidation stems from the phosphorus atom's lone pair of electrons, which is readily attacked by electrophiles, including molecular oxygen. This oxidation leads to the formation of the corresponding phosphine oxide (R₃P=O), a thermodynamically stable species.[1] This transformation is often exothermic and can, in the case of simple alkyl-substituted phosphines, be rapid enough to cause spontaneous ignition in air.[2] Beyond the loss of the desired reagent, this oxidation can have significant consequences for chemical reactions. The resulting phosphine oxide can act as an unwanted ligand, poison catalysts, or complicate product purification. Therefore, the exclusion of air is not merely a suggestion but a fundamental requirement for success and safety in organophosphorus chemistry.

The Fortress of Inertness: Gloveboxes and Schlenk Lines

The two primary bastions against atmospheric contamination are the glovebox and the Schlenk line.[3][4] The choice between them is dictated by the specific task, the scale of the reaction, and the sensitivity of the phosphine compound.[3]

The Glovebox: A Controlled Environment

A glovebox is a sealed container filled with an inert gas, typically nitrogen or argon, where the atmosphere is continuously circulated through a catalyst system to remove oxygen and moisture to levels below 1 part per million (ppm).[5][6] This provides an ideal environment for the storage and manipulation of highly air-sensitive solids.[6][7]

Key Advantages:

  • Superior Atmospheric Purity: Offers the most rigorously controlled inert environment.[3]

  • Direct Manipulation: Allows for the use of standard laboratory equipment and techniques, such as weighing with a balance, within the inert atmosphere.[3][6]

Causality in Practice: When weighing a solid phosphine ligand, the glovebox is the preferred method. Direct exposure to the atmosphere, even for a short period, can lead to the formation of a layer of phosphine oxide on the surface of the solid. This not only introduces impurities but also alters the true mass of the active phosphine being weighed.

The Schlenk Line: Versatility for Reactions

A Schlenk line is a dual-manifold glassware apparatus that allows for the evacuation of air from a flask and its subsequent backfilling with an inert gas.[8][9] This technique is highly versatile and suitable for a wide range of reaction scales.[3]

Key Advantages:

  • Scalability: Can be used for reactions from the milligram to the kilogram scale.[3]

  • Flexibility: Accommodates a variety of glassware setups and manipulations via syringe and cannula techniques.[3]

Causality in Practice: When performing a reaction, the Schlenk line allows for the assembly of complex glassware setups that can be made inert. The ability to perform cycles of evacuation and backfilling ensures that the entire reaction system, including the headspace above the solvent, is free of oxygen before the air-sensitive phosphine is introduced.[8]

Table 1: Comparison of Glovebox and Schlenk Line Techniques[3]
FeatureGloveboxSchlenk Line
Atmosphere Control Continuously maintained inert atmosphere (<1 ppm O₂/H₂O)Inert atmosphere created in individual flasks via evacuate-refill cycles
Manipulation Direct handling with integrated glovesIndirect manipulation via septa with syringes and cannulas
Best Suited For Storing and weighing air-sensitive solids, small-scale reactionsWide range of reaction scales, reactions requiring reflux or complex glassware
Cost & Maintenance Higher initial cost, regular catalyst maintenanceLower initial cost, requires vacuum pump and inert gas source
Diagram 1: Conceptual Workflow for Inert Atmosphere Techniques

G cluster_glovebox Glovebox Workflow cluster_schlenk Schlenk Line Workflow G1 Introduce Materials via Antechamber G2 Perform Evacuate-Refill Cycles on Antechamber G1->G2 G3 Transfer Materials into Main Chamber G2->G3 G4 Weigh Solid Phosphine on Balance G3->G4 G5 Prepare Reaction Flask Inside Glovebox G4->G5 end_glovebox Proceed with Reaction (Inside or Outside Glovebox) G5->end_glovebox S1 Assemble and Flame-Dry Glassware S2 Connect Flask to Schlenk Line S1->S2 S3 Perform 3x Evacuate-Refill Cycles S2->S3 S4 Introduce Solvent and Reagents via Syringe/Cannula S3->S4 S5 Conduct Reaction Under Positive Inert Gas Pressure S4->S5 end_schlenk Reaction in Progress S5->end_schlenk start Start: Handling Air-Sensitive Phosphine start->G1 start->S1

Caption: Decision workflow for using a glovebox versus a Schlenk line.

Storage: Preserving the Integrity of Phosphine Compounds

Proper storage is crucial for maintaining the reactivity and purity of phosphine compounds. The primary goal is to protect them from oxygen and moisture.

General Storage Principles
  • Inert Atmosphere: All air-sensitive phosphines should be stored under an inert atmosphere of nitrogen or argon.[2]

  • Sealed Containers: Use well-sealed containers, such as Schlenk flasks or vials with septa, to prevent atmospheric contamination.[10]

  • Cool and Dark: Store in a cool, dark place to minimize thermal and photo-decomposition.[10] Many phosphines are stored in refrigerators or freezers.

  • Labeling: Clearly label all containers with the compound name, date of receipt or synthesis, and a clear indication of its air-sensitive nature.

Specific Storage Considerations

The physical state and inherent reactivity of the phosphine dictate the specific storage method.

Compound TypeRecommended StorageRationale
Air-Stable Solids (e.g., Triphenylphosphine)Tightly sealed container in a desiccator or dry cabinet.Lower reactivity allows for less stringent storage, but protection from moisture is still important.[2]
Air-Sensitive Solids (e.g., Tri(tert-butyl)phosphine)In a sealed container inside a glovebox.[7]High reactivity necessitates the rigorously inert atmosphere of a glovebox.[5]
Air-Sensitive Liquids (e.g., Triethylphosphine)In a Schlenk flask or Sure/Seal™ bottle under an inert atmosphere.Allows for easy removal of aliquots via syringe without compromising the integrity of the bulk material.
Solutions of Phosphines In a Schlenk flask with a greased glass stopper or a sealed vial with a septum.Protects the dissolved phosphine from oxidation. The solvent should be thoroughly degassed before use.[5]

Experimental Protocols: Step-by-Step Methodologies

The following protocols outline best practices for common manipulations of air-sensitive phosphines.

Protocol for Weighing an Air-Sensitive Solid Phosphine

This protocol assumes the use of a glovebox, which is the most reliable method.[3]

  • Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels. Place a clean, dry weighing boat or vial on the analytical balance inside the glovebox and tare it.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid phosphine from its storage container to the tared weighing vessel.

  • Sealing: Immediately and securely cap the storage container.

  • Recording: Record the mass of the phosphine.

  • Dissolution/Addition: The weighed solid can then be added directly to a reaction flask within the glovebox. If the reaction is to be performed on a Schlenk line, the solid should be added to a Schlenk flask, which is then sealed before being removed from the glovebox.[3]

Protocol for Transferring an Air-Sensitive Liquid Phosphine via Syringe

This protocol is for use with a Schlenk line.[11]

  • Preparation: Ensure the reaction flask is under a positive pressure of inert gas, vented through a bubbler. The bottle of liquid phosphine should have a septum-sealed cap (e.g., a Sure/Seal™ bottle).

  • Syringe Preparation: Take a clean, dry syringe and needle. Flush the syringe with inert gas by drawing a volume of gas from the headspace of a flask under inert atmosphere and expelling it.[11] Repeat this process three times.

  • Liquid Transfer: Pierce the septum of the phosphine bottle with the needle and insert the tip below the liquid level. Slowly draw the desired volume of liquid into the syringe.

  • Gas Buffer: Raise the needle tip into the headspace of the phosphine bottle and draw a small "buffer" of inert gas (approximately 0.1-0.2 mL) into the syringe.[12] This prevents the reactive liquid at the needle tip from being exposed to the atmosphere during transfer.

  • Injection: Pierce the septum of the reaction flask with the needle. First, inject the inert gas buffer, then slowly add the liquid phosphine to the reaction mixture.

  • Cleaning: Immediately after use, the syringe and needle should be quenched and cleaned according to appropriate laboratory procedures.

Diagram 2: Liquid Transfer Using a Syringe

G A 1. Flush Syringe with Inert Gas B 2. Pierce Septum of Reagent Bottle A->B C 3. Withdraw Desired Volume of Liquid B->C D 4. Withdraw Inert Gas 'Buffer' into Syringe C->D E 5. Transfer Syringe to Reaction Flask D->E F 6. Pierce Septum of Reaction Flask E->F G 7. Inject Gas Buffer, then Liquid F->G H 8. Withdraw Syringe and Quench/Clean G->H

Caption: Step-by-step process for transferring an air-sensitive liquid.

Quenching and Disposal: A Critical Final Step

Unused or residual phosphine compounds must be safely quenched before disposal. Phosphines can react violently with some oxidizing agents.

General Quenching Procedure

A common and generally safe method for quenching residual phosphines is slow oxidation.

  • Dilution: Dilute the phosphine-containing solution with a non-reactive solvent (e.g., toluene or THF) in a flask equipped with a stir bar.

  • Cooling: Cool the solution in an ice bath.

  • Slow Oxidation: Slowly and carefully add a mild oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), dropwise with vigorous stirring. An alternative is to bubble air through the solution slowly via a needle.

  • Monitoring: Monitor the reaction for any signs of exotherm.

  • Completion: Once the phosphine is fully oxidized to the less hazardous phosphine oxide, the resulting mixture can be disposed of as hazardous waste according to institutional guidelines.[13]

For pyrophoric phosphines or highly reactive reagents, a more cautious approach is necessary. This may involve quenching with a less reactive alcohol like isopropanol before the addition of water or an oxidizing agent.[14][15] Always consult the Safety Data Sheet (SDS) for the specific compound and follow all institutional safety protocols.

Conclusion

The successful use of air-sensitive phosphine compounds hinges on a thorough understanding of their reactivity and the meticulous application of inert atmosphere techniques. By embracing the principles of causality behind these procedures—from the necessity of a truly inert environment provided by a glovebox for weighing solids to the logic of the gas buffer in syringe transfers—researchers can ensure the integrity of their experiments, the purity of their products, and, most importantly, their safety in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). Phosphine. PubChem. Retrieved from [Link]

  • Air Liquide. (2024, February 2). SAFETY DATA SHEET Phosphine. Retrieved from [Link]

  • GOV.UK. (2024, March). Phosphine - Incident management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PHOSPHINE. Retrieved from [Link]

  • Revyakin, A. (2020, March 6). What are the storage conditions for phosphines for Staudinger ligation? ResearchGate. Retrieved from [Link]

  • Reddit. (2015, November 17). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques. Retrieved from [Link]

  • University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Retrieved from [Link]

  • Middlesex Gases & Technologies. (2015, June 1). Safety Data Sheet - Phosphine. Retrieved from [Link]

  • Linde. (2019, August 14). phosphine, adsorbed - SAFETY DATA SHEET. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Notre Dame Sites. Retrieved from [Link]

  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Purdue Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • KGROUP, University of Washington. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Organic Syntheses. (2007, January 22). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]

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Foundational

The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

Introduction: The Pursuit of Analytical Precision In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the demand for utmost accuracy and precision in quantitative a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Analytical Precision

In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the demand for utmost accuracy and precision in quantitative analysis is non-negotiable. The complexity of biological matrices, coupled with the inherent variability of analytical instrumentation, presents significant challenges to achieving reliable and reproducible results. This technical guide provides an in-depth exploration of the core principles and practical applications of deuterated internal standards, the veritable "gold standard" for mitigating analytical variability in chromatography and mass spectrometry.[1][2]

Deuterated internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (²H or D).[3][4] This subtle yet powerful modification allows these standards to serve as ideal mimics for the target analyte throughout the entire analytical workflow, from sample preparation to detection.[3] By compensating for a wide array of potential errors, deuterated internal standards significantly enhance the robustness, accuracy, and reliability of quantitative data, a cornerstone of regulatory submissions and pivotal research findings.[5][6]

Core Principles: Why Deuterated Standards Excel

The fundamental value of a deuterated internal standard lies in its near-identical physicochemical properties to the target analyte.[7] This chemical congruity ensures that both the analyte and the standard experience similar fates during the analytical process. The key advantages conferred by these properties are:

  • Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components.[5] These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement—collectively known as matrix effects.[5][8] Since a deuterated internal standard co-elutes with the analyte and possesses nearly identical ionization characteristics, it is affected by the matrix in the same way.[7] This allows for an accurate normalization of the analyte's signal, providing a true measure of its concentration.[6]

  • Compensation for Sample Preparation Variability: The journey from a raw biological sample to a clean extract ready for injection is fraught with potential for analyte loss. Steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can have inconsistent recoveries.[5] By introducing a known quantity of the deuterated internal standard at the very beginning of the sample preparation process, any losses incurred will affect both the analyte and the standard proportionally.[3][7] Consequently, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite variations in extraction efficiency.[7]

  • Normalization of Instrumental Fluctuations: Minor variations in injection volume and the response of the mass spectrometer can introduce imprecision in analytical measurements.[7] The use of a deuterated internal standard effectively normalizes these instrumental inconsistencies, leading to more precise and reproducible results across different samples and analytical runs.[6]

The principle of using a deuterated internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high-accuracy quantitative measurements.[7]

The Mechanism of Correction: A Visual Representation

The following diagram illustrates the logical workflow of how a deuterated internal standard corrects for analytical variability at different stages of the process.

Correction_Mechanism cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Analyte + Matrix) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Add known amount of IS Extraction Extraction (e.g., SPE, LLE, PPT) Spike->Extraction Analyte and IS subject to same losses Correction1 Corrects for Recovery Variability Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Elution Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Signal Acquisition Correction2 Corrects for Matrix Effects & Instrumental Drift Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Logical workflow demonstrating how deuterated standards correct for analytical variability.

Practical Implementation: A Step-by-Step Protocol

The successful implementation of deuterated internal standards requires a meticulous and validated workflow. The following protocol outlines a typical procedure for the quantitative analysis of a target analyte in a biological matrix (e.g., plasma) using LC-MS/MS.

Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of the analyte and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a separate stock solution of the deuterated internal standard in the same manner.

  • Analyte Working Solutions for Calibration Curve: Perform serial dilutions of the analyte stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile/water) to create a series of working solutions for spiking into the matrix to generate the calibration curve.

  • IS Working Solution: Dilute the IS stock solution to a concentration that will yield a consistent and robust response in the mass spectrometer when added to the samples.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Calibration Curve: Spike a set of at least six to eight non-zero concentrations of the analyte working solutions into blank biological matrix to create calibration standards that cover the expected concentration range of the study samples.[9] This should include a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).[9]

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the analyte into the blank biological matrix from a separate stock solution than that used for the calibration standards.

3. Sample Preparation (using Protein Precipitation as an example):

  • To a 100 µL aliquot of each calibration standard, QC, and unknown sample in a microcentrifuge tube, add a fixed volume (e.g., 25 µL) of the IS working solution. Vortex briefly.

  • Add a protein precipitating agent (e.g., 300 µL of acetonitrile or methanol, sometimes containing zinc sulfate) to each tube.[10]

  • Vortex vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto the LC-MS/MS system.

  • The analyte and the deuterated internal standard will be chromatographically separated from other matrix components.

  • The mass spectrometer will be set to monitor specific mass transitions for both the analyte and the internal standard (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

5. Data Processing and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

  • Calculate the peak area ratio of the analyte to the internal standard for all calibration standards, QCs, and unknown samples.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.[11]

Key Considerations and Best Practices

While deuterated internal standards are incredibly powerful, their effective use hinges on several critical factors.

Selection of the Deuterated Internal Standard

The choice of a suitable deuterated internal standard is paramount for the development of a robust analytical method. Key considerations include:

  • Isotopic Purity: The isotopic enrichment of the deuterated standard should be high, typically ≥98%.[6] High purity minimizes the contribution of the unlabeled analyte from the internal standard solution, which is crucial for the accurate measurement of low concentrations.[2]

  • Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap from the natural isotopic abundance of the analyte. A mass increase of at least 3 Da is generally recommended.[12][13]

  • Stability of Deuterium Labels: The deuterium atoms should be placed on chemically stable positions within the molecule, such as aliphatic or aromatic carbons, to prevent back-exchange with hydrogen atoms from the solvent or matrix.[5][12] Labeling on exchangeable sites like -OH or -NH groups should be avoided.[5][12]

  • Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that both experience the same matrix effects at the point of elution.[13]

Understanding and Mitigating Isotope Effects

The substitution of hydrogen with deuterium, while chemically subtle, can introduce measurable differences in physicochemical properties, leading to "isotope effects."

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1][10] This is often due to minor differences in polarity and molecular interactions with the stationary phase.[1] While often negligible, a significant chromatographic shift can compromise the accuracy of matrix effect correction if the analyte and internal standard elute into regions with different levels of ion suppression or enhancement.[1][8]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] If the cleavage of this bond is the rate-determining step in a metabolic pathway, the deuterated compound will be metabolized more slowly.[2] While this can be a challenge in some analytical scenarios, it is also a principle that is strategically exploited in drug development to create more metabolically stable drugs.[2]

The following table summarizes some key quantitative parameters related to the use of deuterated internal standards.

ParameterTypical Value/RecommendationRationale
Isotopic Purity ≥ 98%Minimizes interference from unlabeled analyte present in the IS solution.[6]
Chemical Purity > 99%Ensures that the response is from the intended standard and not impurities.
Mass Shift ≥ 3 DaAvoids spectral overlap with the natural isotopic distribution of the analyte.[12][13]
Chromatographic Shift (ΔtR) As close to zero as possibleEnsures co-elution and identical experience of matrix effects.[1]
Method Validation

Any analytical method employing a deuterated internal standard must be rigorously validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][11] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Range

  • Recovery

  • Matrix Effect

  • Stability (in matrix and solution)

A summary of typical acceptance criteria for these parameters is presented in the table below.

Validation ParameterAcceptance Criteria (Typical)
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (%RSD) ≤15% (≤20% at the LLOQ)
Calibration Curve (r²) ≥ 0.99
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤15%
Stability Analyte concentration within ±15% of the nominal concentration

Troubleshooting Common Issues

Even with careful planning, challenges can arise when using deuterated internal standards.

IssuePotential Cause(s)Recommended Solution(s)
Poor Precision/Accuracy - Inconsistent sample preparation- Inappropriate IS concentration- Significant chromatographic shift- Optimize and standardize the extraction procedure- Adjust IS concentration to be within the linear range of the detector- Modify chromatographic conditions to achieve co-elution
IS Signal Loss or Drift - Instability of the IS in solution or matrix- H/D back-exchange- Adsorption to vials or tubing- Investigate stability under different storage conditions- Ensure deuterium labels are on non-exchangeable positions- Use silanized glassware or different vial materials
Inaccurate Quantification at LLOQ - Contribution from unlabeled analyte in the IS- Use an IS with higher isotopic purity- Account for the contribution through calculations if necessary

Conclusion: Ensuring Data Integrity and Confidence

Deuterated internal standards are indispensable tools in modern analytical chemistry, providing an unparalleled level of accuracy and precision in quantitative analysis.[2] Their ability to mimic the behavior of the target analyte allows for the effective correction of variability arising from complex matrices and analytical processes.[3][6] A thorough understanding of the core principles, meticulous implementation of validated protocols, and an awareness of potential challenges such as isotope effects are essential for leveraging the full power of this technique. For researchers, scientists, and drug development professionals, the proper use of deuterated internal standards is not merely a best practice but a fundamental requirement for ensuring the integrity, reliability, and defensibility of their analytical data.

References

  • ResolveMass Laboratories Inc. (2024, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
  • Sadia, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
  • National Collaborating Centre for Environmental Health. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]

  • Roy, R., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(38), 4445-4454.
  • Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing)? [Online forum post]. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Rapid Communications in Mass Spectrometry, 34(S2), e8635.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them [Online forum post]. r/massspectrometry. Retrieved from [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards. Retrieved from [Link]

  • ResearchGate. (n.d.). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Retrieved from [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21 as a Novel Internal Standard for Quantitative ³¹P NMR Spectroscopy

Introduction: The Imperative for Precision in Quantitative NMR Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique, offering the ability to determine the concentration an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative NMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique, offering the ability to determine the concentration and purity of substances with high accuracy and precision.[1][2] The fundamental principle of qNMR is that the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei contributing to that signal.[3] Unlike many chromatographic methods, qNMR can be a primary ratio method, allowing for the determination of a substance's purity without the need for an identical reference standard of the analyte.[4] This is achieved by comparing the integral of an analyte's signal to that of a co-dissolved internal standard (IS) of known purity and concentration.[3]

The choice of an internal standard is therefore the cornerstone of a robust qNMR assay.[5] An ideal IS must satisfy several stringent criteria:

  • High Purity: The chemical and isotopic purity of the IS must be accurately known to ensure reliable quantification.[5]

  • Chemical Stability: It must be inert and not react with the analyte, solvent, or trace impurities.

  • Signal Resolution: It should exhibit a simple, sharp signal in a region of the NMR spectrum that is free from any analyte or impurity signals.[5]

  • Solubility: The IS must be fully soluble in the deuterated solvent used for the analysis.[5]

  • Appropriate Relaxation Times: Its spin-lattice relaxation time (T₁) should not be excessively long, to allow for reasonable experiment times.

This application note introduces Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 as a promising internal standard, particularly for quantitative Phosphorus-31 (³¹P) NMR applications. Its unique properties, stemming from near-complete deuteration and a single phosphorus atom, offer significant advantages for the quantification of phosphorus-containing compounds such as organophosphorus reagents, APIs, and metabolites.

The Case for a Deuterated Phosphine Adduct

The use of ³¹P NMR for quantitative analysis is attractive due to its wide chemical shift range (approximately 2000 ppm) and the fact that ³¹P is a spin-1/2 nucleus with 100% natural abundance, often yielding sharp, simple spectra.[6] Deuterated solvents, essential for ¹H NMR to avoid large solvent signals, do not contain phosphorus, thus eliminating solvent interference in ³¹P NMR.[6]

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 presents several key advantages:

  • Elimination of ¹H Signals: With an isotopic enrichment of 98 atom % D, the residual proton signals from the isopropyl groups are negligible.[5] This is highly advantageous when quantifying analytes that have signals in the aliphatic region of the ¹H spectrum, as it removes the possibility of overlapping signals from the standard.

  • A Single, Sharp Quantification Signal: The molecule contains a single phosphorus atom, which gives rise to a single sharp singlet in a proton-decoupled ³¹P NMR spectrum. This simplicity is ideal for accurate integration.

  • Favorable Chemical Shift: The formation of an adduct with carbon disulfide shifts the ³¹P signal significantly downfield from that of the parent phosphine, into a region that is often clear of other organophosphorus signals.

Section 1: Characterization of the Internal Standard

Before use in quantitative analysis, the internal standard itself must be thoroughly characterized. The following table summarizes the key properties of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21.

PropertyValueSource / Comment
Full Chemical Name Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21-
CAS Number 1219798-41-0[5]
Molecular Formula C₁₀D₂₁PS₂Calculated
Molecular Weight 257.50 g/mol [5]
Isotopic Enrichment 98 atom % D[5]
Appearance SolidGeneral observation for similar adducts
³¹P Chemical Shift (δ) To be determined experimentallyExpected to be in the phosphine sulfide region.
Storage Conditions Store at room temperature.[5]
Stability Stable under recommended storage conditions. Re-analyze after 3 years.[5]

Section 2: Protocol for Validation and Implementation

As with any new analytical standard, a validation protocol must be followed to ensure its suitability for the intended application. This section provides a comprehensive workflow for validating Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 in your laboratory.

Workflow for Standard Validation

The following diagram outlines the necessary steps to qualify the deuterated complex as a qNMR internal standard for a specific application.

G cluster_0 Standard Qualification cluster_1 Method Application Purity Purity Verification (e.g., via ³¹P qNMR vs. a primary standard) Solubility Solubility Assessment (Test in various deuterated solvents) Purity->Solubility Char NMR Characterization (Determine δ(³¹P) and T₁ relaxation time) Solubility->Char Stability Solution Stability Test (Analyte + IS in solvent over time) Char->Stability Prep Sample Preparation (Accurate weighing of IS and analyte) Stability->Prep Acq NMR Data Acquisition (Optimized quantitative parameters) Prep->Acq Proc Data Processing & Integration (Phasing, baseline correction, integration) Acq->Proc Calc Purity Calculation Proc->Calc

Caption: Workflow for qualifying and using a new qNMR internal standard.

Experimental Protocols

2.2.1 Materials and Equipment

  • Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (IS)

  • High-purity analyte

  • Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃)

  • Calibrated analytical microbalance (readability ≤ 0.001 mg)

  • Class A volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • NMR spectrometer with a ³¹P-capable probe

2.2.2 Protocol 1: Solubility and Stability Assessment

  • Solubility Test:

    • Accurately weigh approximately 5-10 mg of the IS into a clean vial.

    • Add 0.7 mL of the desired deuterated solvent (e.g., CDCl₃).

    • Vortex or sonicate the vial for 2 minutes.

    • Visually inspect the solution against a bright light source to ensure complete dissolution with no visible particulates. Repeat for other relevant solvents.

  • Solution Stability Test:

    • Prepare a solution containing both the IS and the target analyte in the chosen deuterated solvent at a concentration typical for your qNMR experiment.

    • Acquire a ³¹P NMR spectrum immediately after preparation (t=0).

    • Cap the NMR tube tightly, wrap with paraffin film, and store under standard laboratory conditions.

    • Acquire subsequent spectra at regular intervals (e.g., t=6h, t=24h, t=48h).

    • Overlay the spectra to check for any new signals or changes in the relative integrals of the IS and analyte, which would indicate a reaction or degradation.

2.2.3 Protocol 2: Determination of ³¹P Chemical Shift and T₁ Relaxation Time

  • Prepare a solution of the IS in the chosen deuterated solvent.

  • Acquire a standard proton-decoupled ³¹P NMR spectrum to determine the precise chemical shift (δ).

  • Utilize an inversion-recovery pulse sequence (180° - τ - 90° - Acq) to measure the spin-lattice relaxation time (T₁).

  • Vary the delay time (τ) across a range of values to find the null point of the signal.

  • Calculate T₁ from the experimental data. This is crucial for setting the relaxation delay (D1) in the quantitative experiment.

2.2.4 Protocol 3: Quantitative Analysis of an Analyte

The following diagram illustrates the core steps of a qNMR experiment using an internal standard.

G A Accurately weigh Analyte (m_A) & IS (m_IS) B Dissolve in Deuterated Solvent A->B C Acquire ³¹P NMR Spectrum (Quantitative Parameters) B->C D Integrate Signals (I_A & I_IS) C->D E Calculate Purity D->E

Caption: Step-by-step qNMR experimental workflow.

  • Sample Preparation:

    • On a calibrated microbalance, accurately weigh the internal standard (m_IS) and the analyte (m_A) into the same clean vial. Aim for a molar ratio that gives comparable signal intensities.

    • Record the weights precisely.

    • Add the appropriate volume (e.g., 0.7 mL) of the selected deuterated solvent.

    • Ensure complete dissolution by vortexing or sonicating.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and match the probe for ³¹P.

    • Set the acquisition parameters for quantitative analysis. This is a critical step.

      • Pulse Angle: Use a 90° pulse for maximum signal excitation.

      • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ value (of either the analyte or the IS). A conservative value of D1 > 7 * T₁ is often recommended.

      • Acquisition Time (AQ): Ensure AQ is long enough to allow the FID to decay completely, typically > 2.5 seconds.

      • Number of Scans (NS): Acquire enough scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

      • Decoupling: Use proton decoupling during acquisition. To avoid NOE effects that can alter signal integrals, consider using inverse-gated decoupling.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum manually.

    • Apply a baseline correction across the entire spectrum.

    • Integrate the well-resolved signal of the IS (I_IS) and a quantitative signal of the analyte (I_A). Ensure the integration range is wide enough to encompass the entire signal, including any ¹³C satellites.

  • Purity Calculation: The mass fraction purity of the analyte (P_A) is calculated using the following equation:

    P_A = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS

    Where:

    • I_A, I_IS: Integrals of the analyte and internal standard signals.

    • N_A, N_IS: Number of phosphorus nuclei giving rise to the respective signals (in this case, both are 1).

    • M_A, M_IS: Molecular weights of the analyte and internal standard.

    • m_A, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard (as a mass fraction).

Section 3: Concluding Remarks

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 offers compelling theoretical advantages as a qNMR internal standard for ³¹P spectroscopy. Its deuterated nature eliminates potential interference in ¹H NMR spectra while providing a clean, single signal in the ³¹P domain. By following the validation and experimental protocols outlined in this note, researchers can confidently implement this standard to achieve accurate and reproducible quantification of phosphorus-containing compounds, enhancing the integrity and reliability of their analytical results.

References

  • Hu, G., et al. (2023). Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Chinese Journal of Magnetic Resonance, 40(3), 365-381. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • Chemistry For Everyone. (2023). What Is Quantitative NMR (qNMR)?[Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • University of Strathclyde. 31 Phosphorus NMR. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-867. [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). [Link]

  • National Institute of Standards and Technology (NIST). Primary Method of Measurement. [Link]

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Application

Quantitative NMR Spectroscopy Using Deuterated Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Precision in Quantitative Analysis In the landscape of analytical chemistry, particularly within the pharmaceutical and biotech...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the demand for accuracy, precision, and reliability in quantitative analysis is paramount.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of substances.[2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[3][4] This allows for the direct comparison of an analyte to a certified internal standard, providing a direct traceability to primary reference standards.[2]

This technical guide delves into the nuanced application of qNMR utilizing deuterated internal standards. While the use of internal standards in qNMR is well-established, the strategic selection of a deuterated standard offers distinct advantages in simplifying complex spectra, minimizing signal overlap, and ultimately enhancing the accuracy and reliability of quantitative measurements. As a senior application scientist, this document aims to provide not only detailed protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating system for your quantitative analyses.

The Rationale for Deuterated Internal Standards in ¹H qNMR

The choice of an internal standard is a critical decision in qNMR.[5] An ideal standard should be of high and accurately known purity, stable, non-reactive with the analyte and solvent, and possess signals that do not overlap with those of the analyte.[3] Deuterated internal standards, molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H), offer unique advantages that address these criteria with exceptional efficacy.[1]

The primary benefit of a deuterated internal standard in ¹H qNMR is the significant reduction or elimination of signals from the standard in the proton spectrum.[6] Since deuterium is not detected in a ¹H NMR experiment, a highly deuterated standard will ideally present no interfering signals, providing a "clean" spectral window for the analyte's resonances.[4] Any residual proton signals in the deuterated standard, if well-defined and present at a low level, can be used for quantification without complicating the analysis of analytes with complex spectra.

Core Principles and Causality in Experimental Design

The success of a qNMR experiment hinges on a meticulous experimental design that accounts for the physicochemical properties of both the analyte and the deuterated internal standard. The following sections will not only outline the steps of the protocol but also explain the causality behind each experimental choice, ensuring a deep understanding of the methodology.

Selecting the Appropriate Deuterated Internal Standard

The selection of a suitable deuterated internal standard is the foundation of an accurate qNMR experiment. The key considerations include:

  • High Isotopic and Chemical Purity: The purity of the internal standard directly impacts the accuracy of the final quantitative result.[5] It is crucial to use a standard with a certified chemical purity (ideally ≥99%) and a high degree of deuteration.[5] The isotopic purity, or the percentage of molecules fully deuterated at the specified positions, should be known and accounted for in calculations.[7]

  • Solubility: The deuterated internal standard and the analyte must be completely soluble in the chosen deuterated solvent.[5] Incomplete dissolution can lead to signal broadening and inaccurate integration.[5]

  • Signal Separation: While the goal of using a deuterated standard is to minimize its proton signals, any residual signals must not overlap with the analyte's signals of interest.[5]

  • Chemical Stability: The standard must be chemically inert and not react with the analyte, the deuterated solvent, or trace impurities under the experimental conditions.[5]

  • Non-Volatility: The standard should have low volatility to ensure accurate weighing.[8]

A decision tree for selecting an appropriate internal standard is presented below:

G start Start: Select a Deuterated Internal Standard solubility Is the standard soluble in the chosen deuterated solvent? start->solubility purity Is the chemical and isotopic purity certified and high? solubility->purity Yes reject Reject Standard solubility->reject No overlap Do residual signals overlap with analyte signals? purity->overlap Yes purity->reject No stability Is the standard stable and non-reactive? overlap->stability No overlap->reject Yes select Standard is Suitable stability->select Yes stability->reject No

Caption: Decision tree for selecting a deuterated internal standard.

The Critical Role of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that must be known for accurate quantification. Low isotopic purity implies the presence of partially deuterated or non-deuterated isotopologues, which can contribute to the residual proton signal and lead to an overestimation of the standard's concentration if not properly accounted for.[7] High-resolution mass spectrometry (HRMS) and NMR spectroscopy are powerful techniques for verifying the isotopic purity of a deuterated standard.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for performing qNMR using a deuterated internal standard. The workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the integrity of the final result.

Materials and Equipment
  • Analyte: The compound to be quantified.

  • Deuterated Internal Standard: A certified reference material (CRM) with known chemical and isotopic purity.

  • Deuterated Solvent: High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) appropriate for both the analyte and the standard.[3]

  • Analytical Balance: A calibrated microbalance with a readability of at least 0.01 mg.[3]

  • Vials and Spatula: Clean and dry glass vials with caps, and a spatula for transferring solids.[3]

  • Volumetric Glassware (optional): For preparing stock solutions.

  • Pipettes and Tips: Calibrated micropipettes for accurate liquid handling.[3]

  • Vortex Mixer or Sonicator: To ensure complete dissolution.[3]

  • NMR Tubes: High-precision 5 mm NMR tubes.[3]

  • NMR Spectrometer: A high-resolution NMR spectrometer (≥400 MHz) with stable hardware.

Protocol 1: Sample Preparation

Accurate sample preparation is arguably the most critical step in a qNMR experiment, as weighing errors are often the largest source of uncertainty.[3]

  • Weighing the Deuterated Internal Standard:

    • Use a calibrated analytical microbalance in a draft-free environment.

    • Tare a clean, dry vial.

    • Accurately weigh a suitable amount of the deuterated internal standard (e.g., 5-10 mg) into the vial. Record the exact mass.[5]

  • Weighing the Analyte:

    • Tare the balance with the vial containing the internal standard, or use a separate weighing boat.

    • Accurately weigh a suitable amount of the analyte to achieve a molar ratio of approximately 1:1 with the internal standard. This helps to optimize the signal-to-noise ratio and integration accuracy. Record the exact mass.

  • Dissolution:

    • Add a precise volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the weighed analyte and standard.[2]

    • Securely cap the vial and ensure complete dissolution by vortexing or sonicating.[3] Visually inspect the solution to confirm the absence of any solid particles.[3]

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a high-precision NMR tube.

    • Ensure a sufficient and consistent sample height in the NMR tube to allow for proper shimming.[2]

The following diagram illustrates the key steps in the qNMR sample preparation workflow:

Caption: Workflow for qNMR sample preparation.

Protocol 2: NMR Data Acquisition

The acquisition parameters must be carefully chosen to ensure that the resulting spectrum is truly quantitative.

  • Instrument Setup:

    • Tune and match the probe for the nucleus being observed (¹H).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Quantitative Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.[5]

    • Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard's signals being integrated.[5] This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration. The T₁ of the signals of interest should be experimentally determined using an inversion-recovery pulse sequence.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of <1%).[8]

    • Receiver Gain: Set the receiver gain to a level that avoids signal clipping.

Protocol 3: Data Processing and Analysis

Proper data processing is as crucial as data acquisition for obtaining accurate quantitative results.

  • Fourier Transform and Phasing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the S/N without significantly degrading the resolution.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Automatic phasing routines may not be sufficient for high-accuracy qNMR.

  • Baseline Correction:

    • Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

  • Integration:

    • Integrate the well-resolved, non-overlapping signals of the analyte and the deuterated internal standard (residual proton signal).

    • The integration region should be wide enough to encompass the entire peak, including the ¹³C satellites, or the satellites should be excluded for both signals consistently.

  • Calculation of Purity/Concentration: The purity of the analyte (Purityanalyte) can be calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • Ianalyte and Istd are the integral areas of the signals for the analyte and the internal standard, respectively.

    • Nanalyte and Nstd are the number of protons giving rise to the respective signals.

    • Manalyte and Mstd are the molecular weights of the analyte and the internal standard.

    • manalyte and mstd are the masses of the analyte and the internal standard.

    • Puritystd is the certified purity of the internal standard.

Data Presentation: A Comparative Example

The following table illustrates a hypothetical comparison of a qNMR experiment for determining the purity of a pharmaceutical compound using both a non-deuterated and a deuterated internal standard.

ParameterNon-Deuterated Standard (Maleic Acid)Deuterated Standard (Maleic Acid-d₂)
Analyte Signal Aromatic protons (δ 7.5-8.0)Aromatic protons (δ 7.5-8.0)
Standard Signal Olefinic protons (δ 6.3)Residual olefinic proton (δ 6.3)
Potential for Overlap Moderate, depending on analyte structureLow, minimal residual signal
Spectral Complexity Increased due to standard signalsSimplified, cleaner baseline
Calculated Purity 98.5% ± 0.5%98.6% ± 0.2%
Relative Standard Deviation 0.51%0.20%

This example demonstrates the potential for improved precision (lower relative standard deviation) when using a deuterated internal standard due to the reduced spectral complexity and lower risk of signal overlap.

Method Validation: Ensuring Trustworthiness

A qNMR method using a deuterated internal standard must be validated to ensure its suitability for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[9]

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and the internal standard. The use of a deuterated standard greatly enhances specificity by minimizing signal overlap.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of samples with varying analyte concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity or by comparison to another validated analytical method.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation workflow for a qNMR method is illustrated below:

G cluster_validation qNMR Method Validation specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision range Range precision->range robustness Robustness range->robustness validated Validated Method robustness->validated

Caption: Workflow for qNMR method validation.

Challenges and Considerations

While deuterated standards offer significant advantages, there are potential challenges to consider:

  • H-D Exchange: Protons in certain functional groups (e.g., -OH, -NH₂, -COOH) are labile and can exchange with deuterium from the solvent or standard.[10] This can affect the integration of both the analyte and the standard signals. It is crucial to select signals from non-exchangeable protons for quantification.

  • Cost and Availability: Deuterated standards can be more expensive and less readily available than their non-deuterated counterparts.

  • Isotopic Purity Verification: As previously mentioned, the isotopic purity of the standard must be accurately known and may require verification.[7]

Conclusion: A Commitment to Analytical Excellence

The use of deuterated internal standards in quantitative NMR spectroscopy represents a significant step towards achieving the highest levels of accuracy and precision in analytical measurements. By minimizing spectral interference and simplifying data analysis, deuterated standards provide a robust and reliable platform for the quantification of active pharmaceutical ingredients, intermediates, and other organic molecules. The detailed protocols and validation guidelines presented in this technical guide are designed to empower researchers, scientists, and drug development professionals to implement this powerful technique with confidence, ensuring the integrity and trustworthiness of their analytical data.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

  • A Comparative Guide to the Analytical Performance of Deuterated vs. Non-Deuterated Standards. Benchchem.

  • Comparison of 1H-NMR spectra between deuterium-labeled and -unlabeled ONE. ResearchGate.

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.

  • Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6. Benchchem.

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

  • Let's try doing quantitative NMR. JEOL Ltd.

  • Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ?. ResearchGate.

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.

  • Deuterated vs. Non-Deuterated Standards: A Comparative Guide for Quantitative Analysis. Benchchem.

  • Validation of quantitative NMR. ResearchGate.

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. PubMed.

  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation.

  • A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum. Google Patents.

  • The Indispensable Role of Deuterated Standards in Modern Research: An In-depth Technical Guide. Benchchem.

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist.

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed.

  • NMR Sample Preparation. Cornell University.

  • Monitoring H -> D exchange. Chemistry Stack Exchange.

  • Internal Standards for Quantitative 1H NMR (qNMR) Spectroscopy in Concentrated Sulfuric Acid. The Royal Society of Chemistry.

  • Quantitative NMR Spectroscopy. Acanthus Research Inc.

  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences.

  • On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. National Institutes of Health.

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research.

  • NMR Reference Standards. Sigma-Aldrich.

  • 1H NMR of Deuterated and Non-deuterated Compounds. ChemInfoGraphic.

  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes.

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Method

Application Note: Quantitative Analysis of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21 using Gas Chromatography-Mass Spectrometry

Abstract This application note presents a detailed protocol for the quantitative analysis of the isotopically labeled Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 using Gas Chromatography-Mass Spectrometry (...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of the isotopically labeled Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 using Gas Chromatography-Mass Spectrometry (GC-MS). This complex serves as a valuable internal standard in various analytical applications, particularly in mass spectrometry-based quantification of organophosphorus compounds and in monitoring catalytic processes involving phosphine ligands. The methodologies outlined herein provide a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of this complex in relevant matrices. The protocol covers sample preparation, instrument configuration, and data analysis, with an emphasis on the scientific rationale behind each step to ensure methodological integrity.

Introduction

Tri-iso-propyl-phosphine and its derivatives are a critical class of ligands in homogeneous catalysis, enabling a wide array of chemical transformations.[1][2] The use of isotopically labeled internal standards is paramount for achieving high accuracy and precision in quantitative mass spectrometry by correcting for variations in sample preparation and instrument response.[3] The Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a stable, deuterated analog designed for such purposes.[4] The formation of a stable adduct with carbon disulfide facilitates its use as a standard, as the complex is generally less volatile and pyrophoric than the free phosphine.[5]

This application note provides a comprehensive guide to the GC-MS analysis of this deuterated complex. The inherent selectivity and sensitivity of GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, make it the ideal technique for the precise quantification of this and other organophosphorus compounds.[6][7][8] The protocols described are designed to be self-validating, with clear explanations of the underlying principles to empower the user to adapt and troubleshoot the methodology as needed.

Chemical and Physical Properties

  • Chemical Name: Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

  • Synonyms: (CS2)P(i-Pr-d7)3

  • CAS Number: 1219798-41-0[9]

  • Molecular Formula: C10D21PS2

  • Monoisotopic Mass: 257.18 g/mol

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Matrix prep Spiking with Internal Standard start->prep extract Solvent Extraction prep->extract concentrate Evaporation & Reconstitution extract->concentrate gcms GC-MS Injection concentrate->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Figure 1: A high-level overview of the analytical workflow.

Materials and Methods

Reagents and Standards
  • Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (CDN Isotopes or equivalent)

  • Hexane, HPLC grade

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous Sodium Sulfate

Instrumentation

A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is suitable for this analysis. The system should be equipped with a split/splitless injector and an electron ionization (EI) source.

Parameter Setting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Injector Split/splitless
Autosampler Agilent 7693A or equivalent

Detailed Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The following is a general protocol for a liquid sample matrix. Method validation for specific matrices is highly recommended.

  • Spiking: To a 1 mL aliquot of the sample, add a known amount of the Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 working standard solution.

  • Extraction: Perform a liquid-liquid extraction with an appropriate solvent (e.g., hexane or a hexane/acetone mixture).

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

sample_prep start 1. Aliquot Sample spike 2. Spike with Internal Standard start->spike extract 3. Liquid-Liquid Extraction spike->extract dry 4. Dry with Na2SO4 extract->dry concentrate 5. Concentrate under N2 dry->concentrate end Ready for GC-MS Analysis concentrate->end

Figure 2: Step-by-step sample preparation protocol.

GC-MS Method Parameters
Parameter Value Rationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides good separation for organophosphorus compounds.[8]
Injector Temperature 250 °CEnsures efficient volatilization of the analyte.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA standard temperature program for the elution of medium volatility compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for optimal chromatographic performance.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions.
Mass Spectrometric Detection

The mass spectrum of the non-deuterated analog, triisopropylphosphine, shows a molecular ion at m/z 160.2 and characteristic fragments from the loss of isopropyl groups.[6] Based on this, the predicted mass spectrum of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 will be shifted by the mass of the 21 deuterium atoms and the CS2 adduct.

Predicted Fragmentation:

fragmentation M [(d21-iPr)3P-CS2]+• m/z 257 M_minus_iPr [(d21-iPr)2P-CS2]+• m/z 208 M->M_minus_iPr - C3D7 M_minus_CS2 [(d21-iPr)3P]+• m/z 181 M->M_minus_CS2 - CS2

Sources

Application

Application Notes and Protocols for LC-MS Analysis Using Deuterated Internal Standards

Abstract In the landscape of quantitative liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. This is especially true in regulated environments like pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of quantitative liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. This is especially true in regulated environments like pharmaceutical development and clinical diagnostics. The use of internal standards is a cornerstone of robust quantitative methods, and among these, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard. This document provides an in-depth technical guide on the principles, applications, and best practices for employing deuterated internal standards in LC-MS workflows. It is designed for researchers, scientists, and drug development professionals seeking to enhance the reliability and defensibility of their quantitative data.

Introduction: The Imperative for an Ideal Internal Standard

Quantitative analysis by LC-MS is susceptible to several sources of variability that can compromise data integrity. These include sample preparation losses, injection volume variations, and, most significantly, matrix effects.[1] Matrix effects, caused by co-eluting endogenous components of the sample matrix, can unpredictably suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]

An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before sample processing.[2] Its purpose is to mimic the behavior of the analyte throughout the entire analytical process—from extraction to detection—thereby normalizing for variability.[3][4] A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H).[3] Because they are chemically and structurally almost identical to the analyte, they co-elute chromatographically and experience nearly identical extraction recovery and matrix effects.[3][5] This near-perfect emulation allows for highly accurate and precise quantification based on the ratio of the analyte's response to the internal standard's response, a technique known as isotope dilution mass spectrometry (IDMS).[6][7]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that leverages the addition of a known amount of an isotopically enriched standard (the "spike") to a sample to determine the concentration of the native analyte.[6][8] The core principle is that the native (light) and the isotopically labeled (heavy) versions of the compound are chemically indistinguishable during extraction and chromatography but are readily differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer.

By measuring the altered isotope ratio in the final sample extract, one can calculate the initial amount of the analyte with high precision.[9] This is because the measurement relies on a ratio, which is inherently more robust than an absolute signal intensity. Any event that causes signal loss or gain, such as incomplete extraction or ion suppression, will affect both the analyte and the co-eluting deuterated standard to the same degree, leaving their ratio unchanged.[1][5] This makes IDMS a reference method for achieving the highest level of accuracy in quantitative analysis.[7][10]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Workflow of Isotope Dilution LC-MS using a deuterated internal standard.

Key Advantages of Deuterated Internal Standards

The adoption of deuterated internal standards is driven by their ability to significantly improve assay performance. Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards, underscoring their importance.[1]

  • Correction for Matrix Effects: This is the primary advantage. As the deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement in the MS source, allowing the response ratio to remain constant and yield an accurate result.[1][11]

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are effectively normalized because both the analyte and the IS are lost in the same proportion.[4][11]

  • Improved Precision and Accuracy: By correcting for multiple sources of error, deuterated standards lead to assays with lower coefficients of variation (%CV) and higher accuracy, which is critical for regulatory compliance and reliable decision-making.[5][12]

  • Enhanced Robustness: Methods using deuterated standards are more rugged and transferable between different instruments and laboratories because they are less affected by minor variations in instrument performance or sample matrix.[3]

Practical Considerations and Potential Pitfalls

While deuterated standards are superior, they are not without potential challenges. A Senior Application Scientist must anticipate and mitigate these issues during method development.

  • Isotopic Purity and Contribution: The deuterated standard must have high isotopic enrichment (typically ≥98%) to prevent its unlabeled impurities from contributing to the analyte's signal.[11] Conversely, the natural isotopic abundance of the analyte (e.g., ¹³C) can contribute to the internal standard's signal, a phenomenon known as "crosstalk." This must be assessed, especially at the Upper Limit of Quantification (ULOQ).

  • Chemical Purity: The standard must have high chemical purity (>99%) to ensure accurate preparation of stock solutions and to avoid introducing interfering contaminants.[11]

  • Stability of Deuterium Label: The position of the deuterium atoms is critical. Deuterium placed on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyls can be susceptible to back-exchange with hydrogen from protic solvents (e.g., water, methanol).[4][13] This would compromise the integrity of the standard. Labeling should be on stable positions, such as aromatic or aliphatic carbons.[4]

  • Chromatographic Resolution (Isotope Effect): In some cases, particularly with extensive deuteration or on high-resolution HPLC/UHPLC systems, the deuterated standard may exhibit a slightly shorter retention time than the analyte.[12][13] While minor shifts are often acceptable, complete co-elution is ideal for perfect matrix effect compensation.[5] This effect should be evaluated during method development.

Protocol: Method Development and Validation

This section provides a systematic protocol for developing and validating an LC-MS method using a deuterated internal standard, in line with FDA and EMA guidelines.[14][15][16]

Step 1: Selection and Characterization of the Internal Standard
  • Source a High-Purity Standard: Obtain a deuterated internal standard with a Certificate of Analysis (CoA) specifying chemical purity, isotopic enrichment, and the position of the labels.[11]

  • Mass Shift: Choose a standard with a sufficient mass shift (ideally +3 Da or more) to prevent isotopic overlap from the analyte's natural ¹³C distribution.

  • Label Position: Confirm that deuterium atoms are located on chemically stable positions to prevent H/D exchange.[4]

  • Solution Preparation: Prepare separate, accurate stock solutions for the analyte and the internal standard in a suitable organic solvent. Store these solutions under appropriate conditions (e.g., -20°C or -80°C) as specified by the manufacturer.

Step 2: LC-MS/MS Method Optimization
  • MS Tuning: Infuse the analyte and IS solutions separately into the mass spectrometer to optimize MS parameters (e.g., declustering potential, collision energy) for the most stable and intense MRM (Multiple Reaction Monitoring) transitions.

  • Crosstalk Assessment:

    • Inject a high concentration solution of the analyte and monitor the MRM transition of the IS. The signal should be negligible (e.g., <0.1% of the IS response at its working concentration).

    • Inject a solution of the IS and monitor the MRM transition of the analyte. The signal should be minimal (e.g., <1% of the analyte response at the Lower Limit of Quantification, LLOQ).

  • Chromatography Development: Develop an LC method that provides good peak shape and retention for the analyte. Verify that the analyte and IS co-elute. A slight separation may be acceptable, but its impact on matrix effect compensation must be formally assessed.

Step 3: Sample Preparation
  • IS Spiking: The cardinal rule is to add the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[4]

  • Method Selection: Choose an extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that provides a clean extract and high recovery for the analyte.

  • Optimization: Determine the optimal concentration for the IS. It should be high enough to provide a strong, reproducible signal but not so high that it causes detector saturation or significant crosstalk. A common practice is to use a concentration that mimics the analyte's mid-range concentration.

Step 4: Method Validation

A full validation should be performed according to regulatory guidelines.[14][15] Key experiments include:

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Calibration Curve: Prepare a curve with a blank, a zero sample (with IS), and at least 6-8 non-zero calibrators spanning the desired quantification range.

  • Accuracy and Precision: Analyze QC samples at multiple levels (LLOQ, Low, Mid, High) in replicate (n≥5) across multiple days to assess intra- and inter-assay accuracy and precision.

  • Matrix Effect:

    • Prepare two sets of samples. Set 1: Analyte and IS spiked into post-extraction blank matrix. Set 2: Analyte and IS in clean solvent.

    • Calculate the Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

    • The IS-normalized MF should be consistent across different lots of matrix, with a CV ≤15%.

  • Stability: Evaluate the stability of the analyte and IS in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).

graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Bioanalytical method validation workflow overview.

Application Showcase: Therapeutic Drug Monitoring

Objective: To quantify the immunosuppressant drug sirolimus in whole blood. This is a classic application where high accuracy is critical for patient safety.

Methodology:

  • Analyte: Sirolimus

  • Internal Standard: Sirolimus-d₃

  • Sample Preparation: 100 µL of whole blood was mixed with a zinc sulfate solution containing Sirolimus-d₃ to precipitate proteins. After centrifugation, the supernatant was injected directly.

  • LC-MS/MS: Analysis was performed on a triple quadrupole mass spectrometer with an ESI source in positive ion mode.

Results: A study comparing the performance of the deuterated internal standard (Sirolimus-d₃) against a structural analog (demethoxyrapamycin, DMR) demonstrated the superiority of the isotopic standard.

ParameterSirolimus-d₃ as ISDemethoxyrapamycin (DMR) as IS
Inter-patient Assay Imprecision (CV) 2.7% - 5.7%7.6% - 9.7%
Comments Tightly clustered results, indicating better correction for patient-to-patient matrix variability.Wider spread of results, suggesting the structural analog could not fully compensate for matrix effects.

Data synthesized from a comparative study on sirolimus analysis.[17]

The significantly lower imprecision observed with the deuterated standard highlights its ability to better correct for the variable matrix effects inherent in patient blood samples.[17] This leads to more reliable data for clinical decision-making.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High IS Response Variability Inconsistent IS addition; IS instability in matrix or autosampler; Poor instrument performance.Verify pipetting accuracy; Re-evaluate IS stability under bench-top and autosampler conditions; Check MS sensitivity and system suitability.
Drifting IS Response Matrix buildup on LC column or in MS source; Inconsistent ionization.Implement a more rigorous sample cleanup; Increase column washing steps; Clean the MS source.
Analyte/IS Peak Tailing or Splitting Poor chromatography; Column degradation; Sample solvent incompatible with mobile phase.Re-optimize LC gradient; Replace the column; Ensure final extract solvent is similar to the initial mobile phase.
Failed Accuracy/Precision Batches Inaccurate stock solutions; IS or analyte degradation; Systematic error in sample prep.Prepare fresh stock solutions and calibration standards; Re-evaluate long-term stability data; Review the entire sample preparation workflow for potential errors.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative LC-MS. Their ability to co-elute with and chemically mimic the target analyte provides the most effective means of correcting for matrix effects and other sources of analytical variability.[5][11] While challenges such as isotopic stability and crosstalk exist, they can be effectively managed through careful selection of the standard and rigorous method validation. By following the principles and protocols outlined in this guide, researchers can develop robust, reliable, and regulatory-compliant LC-MS methods that deliver data of the highest integrity. Investing in a stable isotope-labeled internal standard often reduces method development time and prevents costly investigations, making it a scientifically and financially sound decision.[1]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Orhekafore Bedu, O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace.
  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • LC-MS-MS experiences with internal standards. Semantic Scholar.
  • Ortea, I., et al. (2014, January 16). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed.
  • Davison, A. S., et al. (2013, May). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed.
  • Isotope Dilution Mass Spectrometry. ResearchGate.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • Isotope dilution. Wikipedia.
  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2025, August 9). ResearchGate.
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022, April 9). MDPI.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
  • Bioanalytical Method Validation.
  • Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org.

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Method

The Deuterated Probe: Unraveling Catalytic Mechanisms with Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. A profound understanding of reaction mechanisms is the bedrock upon...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. A profound understanding of reaction mechanisms is the bedrock upon which such advancements are built. It is in this context that isotopically labeled reagents, such as Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 , emerge as indispensable tools. This document provides an in-depth guide to the potential applications and experimental considerations for this deuterated phosphine precursor in catalysis research, empowering you to dissect complex catalytic cycles with greater precision.

The Significance of Isotopic Labeling in Catalysis

Phosphine ligands are ubiquitous in homogeneous catalysis, profoundly influencing the reactivity and selectivity of metal catalysts in a vast array of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.[1][2] The electronic and steric properties of the phosphine ligand are critical determinants of catalytic performance.[1] However, understanding the precise role of the ligand—how it coordinates to the metal center, its stability, and its involvement in key elementary steps such as oxidative addition and reductive elimination—can be challenging.

Isotopic labeling, particularly the substitution of hydrogen with deuterium, offers a powerful and minimally invasive method to probe these mechanistic intricacies.[3][4] The significant mass difference between protium (¹H) and deuterium (²H or D) can manifest in kinetic isotope effects (KIEs), providing insights into bond-breaking and bond-forming steps. Furthermore, the distinct spectroscopic signatures of deuterium in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry allow for the unambiguous tracking of the ligand's fate throughout a catalytic reaction.[3][5]

Unveiling the Reagent: Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21

Structure and Functionality

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a deuterated analog of the corresponding non-deuterated triisopropylphosphine-carbon disulfide adduct. The "d21" designation indicates that all 21 hydrogen atoms in the three isopropyl groups have been replaced with deuterium.

The carbon disulfide (CS₂) moiety serves as a stable, air-tolerant protecting group for the electron-rich and often air-sensitive triisopropylphosphine. This allows for easier handling and storage of the phosphine ligand.[6] The active tri-iso-propyl-d21-phosphine can be readily liberated in situ or in a separate step prior to its use in a catalytic reaction.

Table 1: Spectroscopic Properties Overview

PropertyTri-iso-propyl-phosphineTri-iso-propyl-d21-phosphineRationale for Difference
¹H NMRComplex multipletAbsence of signals in the isopropyl regionDeuterium is not detected in ¹H NMR.
²H NMRNo signalSignal corresponding to the isopropyl groupsDetects the presence and environment of deuterium.
³¹P NMRCharacteristic singletCharacteristic singlet (slight shift possible)The electronic environment of phosphorus is minimally perturbed.
Mass Spec (M+)Lower m/zHigher m/z (by 21 units)Increased mass due to 21 deuterium atoms.

Application in Mechanistic Studies: A Hypothetical Case Study

Consider a palladium-catalyzed cross-coupling reaction where triisopropylphosphine is a known effective ligand. A key question might be whether C-H activation of the ligand's isopropyl groups occurs, leading to catalyst decomposition or the formation of undesired byproducts. The use of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 can provide definitive answers.

Investigative Workflow

G cluster_0 Pre-Catalysis cluster_1 Catalytic Cycle cluster_2 Post-Reaction Analysis A Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 B In situ Deprotection (e.g., thermal or chemical) A->B Release of active ligand C Pd Precursor + P(i-Pr-d21)₃ B->C D Active Pd(0)Lₙ Catalyst C->D Ligand Coordination E Oxidative Addition D->E Catalytic Turnover F Transmetalation E->F Catalytic Turnover G Reductive Elimination F->G Catalytic Turnover G->D Catalytic Turnover H Reaction Mixture Quenching G->H Product Formation I LC-MS/MS Analysis H->I J NMR Spectroscopy (¹H, ²H, ³¹P) H->J K Isolation of Pd Complexes H->K L Key Question: Is there H/D exchange between ligand and solvent or substrate? I->L J->L

Figure 1: Experimental workflow for a mechanistic study using the deuterated phosphine complex.

Detailed Experimental Protocols

Protocol 1: In Situ Liberation of Tri-iso-propyl-d21-phosphine

This protocol describes the general procedure for releasing the free phosphine from its carbon disulfide adduct for use in a catalytic reaction.

Materials:

  • Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 and the palladium precursor.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • The mixture is typically heated to the reaction temperature (e.g., 80-120 °C). The heat facilitates both the dissociation of the carbon disulfide and the formation of the active palladium-phosphine complex. The bright yellow or orange color of the CS₂ adduct will often fade.

  • After a suitable pre-formation time (e.g., 15-30 minutes), the substrates for the cross-coupling reaction can be added to the activated catalyst mixture.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Trialkylphosphines and many palladium catalysts are sensitive to oxygen. An inert atmosphere prevents their degradation.

  • Anhydrous Solvent: Water can interfere with many cross-coupling reactions by reacting with intermediates or the base.

  • Thermal Deprotection: Heating provides the energy to overcome the dative bond between the phosphine and carbon disulfide, releasing the free phosphine to coordinate with the metal center.

Protocol 2: Monitoring for Ligand C-H Activation

This protocol outlines the analytical steps to determine if C-H (or in this case, C-D) activation of the phosphine ligand has occurred.

Procedure:

  • Set up two parallel reactions following the catalytic protocol of interest. One reaction will use the standard triisopropylphosphine, and the other will use the Tri-iso-propyl-d21-phosphine generated in situ.

  • At various time points, carefully quench small aliquots of the reaction mixture.

  • Analyze the quenched aliquots by LC-MS/MS. Look for the mass of the expected product, starting materials, and any palladium-phosphine adducts. Compare the mass spectra from the deuterated and non-deuterated reactions to identify any species that have incorporated deuterium.

  • At the end of the reaction, analyze the crude reaction mixture by ¹H and ²H NMR spectroscopy.

    • In the ¹H NMR of the deuterated reaction, the absence of signals in the isopropyl region confirms the integrity of the deuterated ligand. The appearance of any new signals in this region could indicate H/D exchange with the solvent or substrates.

    • In the ²H NMR, a single resonance corresponding to the P(i-Pr-d21)₃ ligand should be observed. The emergence of new deuterium signals would suggest that deuterium has been transferred from the ligand to other molecules in the reaction.

  • If possible, attempt to isolate and characterize any palladium complexes from the reaction mixture to determine if C-D activation has led to the formation of palladacycles.

Self-Validating System: The parallel use of both the deuterated and non-deuterated ligands provides a direct comparison, allowing for the unambiguous assignment of deuterium-containing species and minimizing the risk of misinterpreting artifacts.

Data Interpretation and Expected Outcomes

Scenario 1: No C-D Activation

  • LC-MS/MS: The mass of the phosphine ligand remains unchanged throughout the reaction (apart from its coordination to palladium).

  • NMR: The ²H NMR shows only the signal for the intact P(i-Pr-d21)₃. The ¹H NMR shows no incorporation of deuterium into the substrate or product.

Scenario 2: C-D Activation Occurs

  • LC-MS/MS: Detection of species where deuterium has been transferred from the ligand to the substrate, product, or solvent. For example, if the product's mass is one unit higher than expected, it suggests the incorporation of one deuterium atom.

  • NMR: The ²H NMR may show new signals corresponding to the deuterated product or solvent. The ¹H NMR of the deuterated reaction might show a slight depletion of protons at a specific position on the substrate, indicating H/D exchange.

Concluding Remarks

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is more than just a deuterated reagent; it is a sophisticated probe for mechanistic elucidation. By leveraging the principles of isotopic labeling and the analytical techniques of NMR and mass spectrometry, researchers can gain unparalleled insights into the behavior of phosphine ligands in catalysis. This deeper understanding is critical for the rational design of next-generation catalysts with improved activity, stability, and selectivity, ultimately accelerating the pace of innovation in chemical synthesis and drug development.

References

  • Selective catalytic deuteration of phosphorus ligands using ruthenium nanoparticles. RSC Publishing.
  • Selective catalytic deuteration of phosphorus ligands using ruthenium nanoparticles: a new approach to gain information on ligand coordination.
  • Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. PMC - NIH.
  • Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. Stable Isotope.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
  • Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
  • Mechanistic Studies of the TRIP-Catalyzed Allylation with Organozinc Reagents. PMC - NIH.
  • Bedford's previous mechanistic study on phosphine palladacycles and the...
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  • tri-iso-propyl-d21-phosphine carbon disulfide complex. Echemi.
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  • Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex. CDN Isotopes.
  • Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (Cas 1219798-41-0). Parchem.
  • Novel application of phosphorus in catalysis for organic synthesis. Macmillan Group.
  • Chapter 6: Preparation by Enantioselective Catalysis. RSC Publishing - The Royal Society of Chemistry.
  • Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity.
  • Product information, Tri-iso-propyl-d21-phosphine carbon disulfide complex Â. P&S Chemicals.
  • Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides.. Semantic Scholar.

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Application

The Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: From Mechanistic Principles to Practical Application

An Application Guide for Researchers Abstract Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the construction of complex molecu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision. The success of these transformations is inextricably linked to the ancillary ligands that coordinate to the palladium center. Among these, phosphine ligands have proven to be exceptionally effective, offering a unique ability to modulate the catalyst's reactivity, stability, and selectivity through predictable steric and electronic adjustments. This guide provides an in-depth exploration of the role of phosphine ligands, bridging the gap between fundamental organometallic principles and their practical application in the laboratory. We will dissect the catalytic cycle, quantify the key properties of phosphine ligands, and provide detailed, field-proven protocols for cornerstone reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, empowering researchers to optimize existing methods and tackle new synthetic challenges.

The Heart of the Catalyst: Why Phosphine Ligands are Indispensable

At its core, a palladium-catalyzed cross-coupling reaction involves the formation of a new bond (typically C-C, C-N, or C-O) between two fragments, an electrophile (R-X) and a nucleophile (R'-M). The palladium catalyst navigates a complex catalytic cycle to facilitate this union. Phosphine ligands (PR₃), which are two-electron L-type donors, are not mere spectators; they are active participants that govern the efficiency of each elementary step.[1]

Their primary functions are threefold:

  • Solubilization and Stabilization : Phosphine ligands solubilize the palladium metal center in organic solvents and stabilize the highly reactive, low-coordination number intermediates that are crucial for catalysis.

  • Modulation of Electronic Properties : The electron-donating ability of the phosphine ligand directly influences the electron density at the palladium center. This electronic tuning is critical for promoting key steps in the catalytic cycle.[2][3]

  • Control of Steric Environment : The physical bulk of a phosphine ligand creates a defined three-dimensional space around the metal, which can be leveraged to control substrate access, promote difficult bond-forming steps, and enhance selectivity.[4]

The general catalytic cycle for a cross-coupling reaction provides a framework for understanding how these ligand properties exert their influence.[5][6][7]

Catalytic_Cycle cluster_caption Generic Palladium Cross-Coupling Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd [R-Pd(II)(X)Lₘ] (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition + R-X Trans [R-Pd(II)(R')Lₘ] (Transmetalation Complex) OxAdd->Trans Transmetalation + R'-M Trans:s->Pd0:s Product R-R' (Product) Trans->Product Reductive Elimination center start_point end_point

Figure 1. The generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
  • Oxidative Addition : The cycle begins with the addition of the electrophile (e.g., an aryl halide) to the active Pd(0) catalyst. Electron-rich phosphine ligands enhance the electron density on the palladium, making it more nucleophilic and accelerating this often rate-limiting step.[8][9]

  • Transmetalation : The organic group from the nucleophilic partner (e.g., an organoboron reagent) is transferred to the palladium complex. This step can be influenced by the ligand's ability to create an open coordination site on the palladium center.

  • Reductive Elimination : The final step involves the formation of the new C-C, C-N, or C-O bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6] Bulky phosphine ligands are known to promote this step by creating steric pressure that favors the formation of the more compact product and the lower-coordinate Pd(0) species.[10]

Quantifying Ligand Properties: The Key to Rational Selection

The ability to tune the steric and electronic properties of phosphine ligands is what makes them so powerful.[3] These properties can be quantified, allowing for a rational, data-driven approach to ligand selection.

Steric Properties: The Tolman Cone Angle (θ)

Introduced by Chadwick Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[11] It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized M-P bond length), that encompasses the van der Waals radii of the ligand's substituents.[4][12] A larger cone angle signifies a bulkier ligand.

Electronic Properties: pKa and the Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand is its net electron-donating or withdrawing ability.[1]

  • Basicity (pKa) : The pKa of the conjugate acid [HP(R)₃]⁺ is a direct measure of the ligand's basicity and, by extension, its σ-donating strength. Higher pKa values correspond to more electron-donating ligands.

  • Tolman Electronic Parameter (TEP) : This parameter is determined by measuring the A₁ C-O stretching frequency (ν(CO)) of [Ni(CO)₃L] complexes.[13] More electron-donating ligands lead to increased back-bonding from the metal to the CO ligands, resulting in a lower ν(CO) value. Therefore, a lower TEP indicates a more electron-donating phosphine.[1]

The interplay between these steric and electronic factors is critical. For instance, challenging couplings involving unreactive electrophiles like aryl chlorides often require ligands that are both bulky and highly electron-donating to facilitate both the initial oxidative addition and the final reductive elimination.

LigandCommon Name / TypeTolman Cone Angle (θ) [°]pKa of [HP(R)₃]⁺Key Features
P(C₆H₅)₃ Triphenylphosphine (PPh₃)145[14]2.73[14]Standard, moderately bulky, weakly donating
P(cyclohexyl)₃ Tricyclohexylphosphine (PCy₃)170[14]9.70[14]Bulky, strongly electron-donating
P(t-Bu)₃ Tri-tert-butylphosphine182[14]11.4Extremely bulky and electron-donating
dppf 1,1'-Bis(diphenylphosphino)ferrocene174 (effective)4.5Bidentate, large bite angle, robust
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl~213 (calculated)~8.5Buchwald ligand; extremely bulky and electron-rich
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl~206 (calculated)~8.0Buchwald ligand; bulky, electron-rich, promotes difficult couplings[15]
Table 1. Steric and electronic properties of commonly used phosphine ligands.

A Practical Guide to Ligand Selection

While there is no single "best" ligand, understanding the demands of a specific cross-coupling reaction allows for an informed initial choice. The following workflow provides a logical pathway for selecting an appropriate ligand class.

Ligand_Selection_Workflow start Define Reaction: Electrophile (R-X) & Nucleophile (R'-M) q1 Is R-X an Aryl Chloride or Sterically Hindered? start->q1 a1_yes Use Bulky, Electron-Rich Ligands (e.g., Buchwald Biaryl Phosphines like XPhos, SPhos, or Trialkylphosphines like P(t-Bu)₃) q1->a1_yes Yes q2 Is the Nucleophile Weak or Hindered? q1->q2 No optimize Optimize: Screen a panel of ligands if initial results are poor. a1_yes->optimize a2_yes Consider Bidentate Ligands with Large Bite Angles (e.g., Xantphos) or Bulky Monodentate Ligands q2->a2_yes Yes a_final Start with General-Purpose Ligands (e.g., PPh₃, dppf for initial screening) q2->a_final No a2_yes->optimize a_final->optimize

Figure 2. A decision workflow for initial phosphine ligand selection.
Ligands for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The choice of ligand is critical, especially when using less reactive aryl chlorides or sterically demanding substrates.[16]

  • For Aryl Bromides/Iodides : Standard ligands like PPh₃ or bidentate ligands like dppf are often sufficient.

  • For Aryl Chlorides and Hindered Substrates : Bulky, electron-rich dialkylbiaryl phosphines (often called "Buchwald ligands") such as XPhos, SPhos, and RuPhos are the ligands of choice.[15][17] Their steric bulk facilitates the reductive elimination of hindered biaryl products, while their electron-rich nature promotes the difficult oxidative addition of the Ar-Cl bond.[15]

Ligands for Buchwald-Hartwig Amination

This reaction forms C-N bonds and is highly sensitive to ligand effects. The development of this chemistry is a prime example of ligand-driven innovation.[18][19]

  • First-Generation : Early systems used ligands like P(o-tolyl)₃.

  • Second-Generation : Bidentate ligands like BINAP and dppf expanded the scope to include primary amines.[18]

  • Third-Generation (State-of-the-Art) : Sterically hindered, bulky dialkylbiaryl phosphines (XPhos, BrettPhos, etc.) and ferrocene-based ligands have dramatically expanded the reaction's scope to include a vast array of amines and aryl electrophiles, including aryl chlorides, often allowing for reactions at room temperature.[18][20] These ligands are believed to promote the formation of the active, monoligated Pd(0)L species and accelerate the C-N bond-forming reductive elimination.[15]

Experimental Protocols

The following protocols are generalized starting points. Optimal conditions are highly substrate-dependent and require empirical optimization. [16] Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted for a challenging coupling that necessitates a high-performance ligand system.

Rationale: The use of a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos) is critical for achieving efficient oxidative addition of the inert aryl chloride bond and for promoting the reductive elimination of the potentially hindered product.[15][16] A strong base like K₃PO₄ is often required. The 2:1 ligand-to-palladium ratio ensures the formation of the active catalytic species and prevents catalyst decomposition.[16]

Reagents & Equipment:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate, anhydrous (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).[16]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a modern ligand system for the coupling of an aryl bromide with a primary amine.

Rationale: The choice of a bulky dialkylbiaryl phosphine ligand is essential for promoting the C-N reductive elimination, which is often the turnover-limiting step.[18][20] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine without competing in the reaction.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk flask. Add the Pd₂(dba)₃ (0.01 mmol) and XPhos (0.024 mmol).

  • Reagent Addition: Remove the flask from the glovebox. Add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and the degassed toluene (5 mL) under a positive flow of inert gas.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the mixture for 1-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired aryl amine.

Conclusion

The rational selection and application of phosphine ligands are paramount to the success of palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles that govern their behavior—namely, their steric and electronic properties—researchers can move beyond trial-and-error and adopt a more predictive approach to catalyst design. The evolution from simple triarylphosphines to the sophisticated, sterically demanding biaryl phosphine ligands of today has revolutionized what is possible in chemical synthesis. This guide serves as a foundational resource, providing both the theoretical underpinning and the practical protocols necessary to effectively harness the power of these remarkable ligands in the pursuit of novel molecules for research, medicine, and materials science.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6410-6437. Available at: [Link]

  • Farmer, J. L., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 1140–1147. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. Retrieved from [Link]

  • García Suárez, E. J. (2007). PALLADIUM COMPLEXES CONTAINING DIPHOSPHINE AND SULFONATED PHOSPHINE LIGANDS FOR C-C BOND FORMING REACTIONS. CATALYTIC AND MECHANISTIC STUDIES. Universitat Rovira i Virgili. Available at: [Link]

  • Choosing the Right Phosphine Ligand: A Guide for Chemical Manufacturers. (n.d.). Retrieved from [Link]

  • Dialkylbiaryl phosphine ligands. (n.d.). In Wikipedia. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Hahn, F. E., Jahnke, M. C., & Pape, T. (2007). Synthesis of Palladium and Platinum Complexes with Phosphine-Functionalized Benzimidazolin-2-ylidene Ligands. Organometallics, 26(1), 150–154. Available at: [Link]

  • Choosing the Right Phosphine Ligand: A Guide for Chemical Procurement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Tan, G. K., et al. (2007). Palladium Complexes with Carbene and Phosphine Ligands: Synthesis, Structural Characterization, and Direct Arylation Reactions between Aryl Halides and Alkynes. Organometallics, 26(24), 5866–5873. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 292, 31–65. Available at: [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2018). Dalton Transactions, 47(1), 157-169. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Catalysis, 13(21), 14352-14362. Available at: [Link]

  • Phosphines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved from [Link]

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (2018). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2011). ResearchGate. Retrieved from [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2020). Organometallics, 39(17), 3127–3139. Available at: [Link]

  • Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. (2019). Organometallics, 38(17), 3336–3343. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers. Available at: [Link]

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  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). ResearchGate. Retrieved from [Link]

  • Ligand cone angle. (n.d.). In Wikipedia. Retrieved from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2017). ResearchGate. Retrieved from [Link]

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  • Summary of computed average cone angles and the associated standard deviations for phosphine ligands. (n.d.). ResearchGate. Retrieved from [Link]

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  • Phosphines. (2023). Chemistry LibreTexts. Retrieved from [Link]

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Method

Application Note: In-Situ NMR Monitoring of Reactions with Phosphine Ligands

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring chemical reactions involving phosphine ligands. Phosphine ligands are crucial in homogeneous catalysis, and understanding their behavior in real-time is paramount for reaction optimization, mechanistic elucidation, and process control. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating methodology. We will cover experimental design, hardware and software considerations, detailed step-by-step protocols for sample preparation and data acquisition, and essential data processing and analysis techniques.

Introduction: The Power of "Looking Inside" the Reaction

Phosphine ligands are ubiquitous in modern synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, hydrogenations, and hydroformylations.[1][2] Their steric and electronic properties can be finely tuned to control the activity, selectivity, and stability of catalysts.[3][4] However, the dynamic nature of catalytic cycles, involving ligand association/dissociation, oxidative addition, and reductive elimination, often involves short-lived and reactive intermediates that are difficult to isolate and characterize using traditional offline analytical methods.[5][6]

In-situ NMR spectroscopy offers a powerful, non-invasive window into the reacting system, allowing for the direct observation and quantification of reactants, intermediates, products, and catalyst species as a function of time.[7][8][9] The unique sensitivity of the ³¹P nucleus, with its 100% natural abundance and wide chemical shift range, makes ³¹P NMR the technique of choice for studying reactions involving phosphine ligands.[2][4] By monitoring changes in chemical shifts, coupling constants, and signal intensities, one can gain invaluable insights into:

  • Reaction Kinetics: Determine reaction rates, orders, and activation parameters.[10][11][12]

  • Mechanistic Pathways: Identify and characterize transient intermediates, providing direct evidence for proposed catalytic cycles.[9]

  • Catalyst Speciation and Deactivation: Observe the formation of different catalyst states (e.g., resting states, active species) and identify deactivation pathways such as phosphine oxidation.[1][2]

  • Ligand Effects: Directly correlate ligand structure with catalytic performance by observing changes in coordination and reactivity.[3]

This guide is designed to equip you with the foundational knowledge and practical protocols to confidently implement in-situ NMR monitoring in your own research.

Foundational Principles: Why In-Situ NMR Works for Phosphine Ligands

The success of in-situ NMR for monitoring phosphine-mediated reactions hinges on several key principles:

  • The ³¹P Nucleus as an Exquisite Probe: The ³¹P nucleus is highly sensitive to its electronic environment. Coordination to a metal center, changes in the metal's oxidation state, and the presence of other ligands all induce significant and predictable changes in the ³¹P chemical shift and coupling constants.[4][5][13] For instance, the oxidation of a phosphine ligand to its corresponding phosphine oxide results in a substantial downfield shift in the ³¹P NMR spectrum, providing a clear marker for this common deactivation pathway.[1][2]

  • Quantitative Analysis: Under appropriate experimental conditions (vide infra), the integrated area of an NMR signal is directly proportional to the concentration of the corresponding species. This inherent quantitative nature of NMR allows for the accurate determination of concentration profiles over time, which is the basis for kinetic analysis.[8]

  • Non-Invasive Nature: In-situ NMR allows for the monitoring of the reaction directly within the NMR tube, eliminating the need for sampling.[2] This is particularly crucial for air- and moisture-sensitive organometallic reactions, as it minimizes the risk of sample degradation or perturbation of the reaction equilibrium that can occur during offline analysis.[5][6]

Experimental Design and Considerations

Careful planning is paramount for a successful in-situ NMR experiment. The following factors must be considered:

Hardware and Software
  • NMR Spectrometer: A modern NMR spectrometer equipped with a multinuclear probe is essential. While high-field instruments offer superior sensitivity and resolution, benchtop NMR spectrometers are also increasingly capable of performing in-situ reaction monitoring, especially for ³¹P NMR.[1][2][14]

  • Variable Temperature (VT) Unit: Precise temperature control is critical for kinetic studies. A reliable VT unit is necessary to maintain a constant and uniform temperature within the NMR probe.

  • NMR Tubes: For reactions at elevated temperatures or pressures, specialized thick-walled NMR tubes (e.g., J. Young tubes) or high-pressure NMR tubes are required to ensure safety.[9]

  • Software: The spectrometer's software should allow for the setup of arrayed experiments, where a series of 1D spectra are acquired automatically over time.[7] Many modern software packages have dedicated modules for reaction monitoring and kinetic analysis.[2]

Sample Preparation: The Key to Reproducible Data

Given the sensitivity of many organometallic reactions, meticulous sample preparation under an inert atmosphere is crucial.

  • Solvent Selection: The solvent must be deuterated for the spectrometer's lock system. It should also be chemically inert to the reactants and catalyst and have a suitable boiling point for the desired reaction temperature. Ensure the solvent is thoroughly degassed and dried.

  • Concentration: The concentrations of reactants and catalyst should be high enough to provide a good signal-to-noise ratio (S/N) in a reasonable acquisition time.[7] However, excessively high concentrations can lead to solubility issues or viscosity-induced line broadening.

  • Internal Standard: The use of an internal standard with a known concentration and a signal that does not overlap with other resonances is highly recommended for accurate quantification.

Acquisition Parameters: Balancing Time Resolution and Sensitivity

The choice of NMR acquisition parameters is a trade-off between the time resolution required to capture the kinetics of the reaction and the S/N needed for accurate quantification.[7][10][11]

ParameterConsiderationRecommended Starting Point
Pulse Angle A 90° pulse angle maximizes the signal for a single scan.90°
Acquisition Time (at) Longer acquisition times provide better resolution but increase the overall experiment time.1-2 seconds
Recycle Delay (d1) Should be at least 5 times the longest T₁ relaxation time of the nuclei of interest to ensure full relaxation and accurate quantification.5 x T₁ (can be determined with an inversion-recovery experiment)
Number of Scans (ns) A balance between S/N and time resolution. For faster reactions, a smaller number of scans is necessary.[7]Start with 1-16 scans and adjust based on S/N.
Time Interval between Spectra This defines the number of data points in your kinetic profile. It should be short enough to accurately capture the reaction progress.Dependent on the reaction rate. For fast reactions, this could be seconds; for slow reactions, it could be minutes or hours.

Expert Tip: For reactions where T₁ values are unknown, a conservative recycle delay of 10-20 seconds is a reasonable starting point for ³¹P NMR.

Experimental Protocols

Protocol 1: In-Situ Monitoring of a Phosphine Ligand-Based Catalytic Reaction

This protocol outlines the general steps for setting up an in-situ NMR experiment to monitor a catalytic reaction.

Step 1: Sample Preparation (in a glovebox)

  • Dry and degas all glassware, including the NMR tube and syringes.[15]

  • Prepare a stock solution of the substrate and internal standard in the chosen deuterated solvent.

  • In a separate vial, prepare a stock solution of the pre-catalyst and phosphine ligand.

  • Add the substrate solution to a J. Young NMR tube.

  • Cap the NMR tube and remove it from the glovebox.

Step 2: Spectrometer Setup

  • Insert the NMR tube containing the substrate solution into the spectrometer.

  • Lock and shim the spectrometer on the sample.

  • Set the desired temperature and allow it to equilibrate.[7]

  • Acquire a reference spectrum of the starting material.

  • Set up an arrayed experiment with the desired acquisition parameters (pulse sequence, number of scans, delay between experiments).

Step 3: Reaction Initiation and Monitoring

  • Remove the NMR tube from the spectrometer.

  • In the glovebox, inject the catalyst solution into the NMR tube.

  • Quickly cap the tube, shake it gently to mix, and re-insert it into the spectrometer.

  • Start the arrayed experiment immediately.

Step 4: Data Processing and Analysis

  • Process the series of 1D spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals of interest (reactants, products, internal standard, and phosphorus-containing species).

  • Normalize the integrals to the internal standard.

  • Plot the concentration of each species as a function of time.

  • Use appropriate kinetic models to extract rate constants and other kinetic parameters.[12]

Data Visualization and Interpretation

Visualizing Reaction Progress

A stacked plot of the ³¹P NMR spectra over time provides a qualitative overview of the reaction progress.

ReactionMonitoring cluster_0 Time = 0 min cluster_1 Time = 30 min cluster_2 Time = 60 min Reactant A Reactant A Intermediate B Intermediate B Reactant A->Intermediate B k1 Product C Product C Intermediate B->Product C k2

Caption: Conceptual workflow of in-situ NMR reaction monitoring.

Interpreting Spectral Changes
  • Chemical Shift (δ): Changes in the ³¹P chemical shift can indicate ligand coordination to a metal, changes in the metal's oxidation state, or the formation of new phosphorus-containing species.[5][13]

  • Coupling Constants (J): The magnitude of J-coupling between phosphorus and other nuclei (e.g., other ³¹P nuclei, ¹⁹F, ¹³C) can provide valuable structural information. For example, the magnitude of the ²J(P,P) coupling constant in bidentate phosphine complexes of nickel has been shown to correlate with the oxidation state of the metal.[5][6]

  • Signal Intensity: As discussed, the integral of a signal is proportional to its concentration, forming the basis for kinetic analysis.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Broad Peaks - Inhomogeneous sample (undissolved material) - Poor shimming - High sample viscosity - Paramagnetic species- Filter the sample. - Re-shim the sample. - Dilute the sample. - If paramagnetism is suspected, be aware that it can significantly affect spectra.
Low Signal-to-Noise Ratio - Low sample concentration - Insufficient number of scans - Incorrect pulse angle or recycle delay- Increase the sample concentration. - Increase the number of scans (at the expense of time resolution). - Ensure proper acquisition parameters are set.
Inconsistent Integrals - Incomplete relaxation (recycle delay too short) - Phasing or baseline errors- Increase the recycle delay (d1). - Carefully phase and baseline correct each spectrum in the series.
Reaction Starts Too Quickly - The reaction is too fast to monitor with the current time resolution.- Cool the reaction to slow it down. - Use a rapid-injection NMR setup.[16] - Reduce the number of scans to improve time resolution.

Conclusion: A Powerful Tool for Chemical Discovery

In-situ NMR spectroscopy is an indispensable tool for gaining a deep understanding of reactions involving phosphine ligands. By providing real-time, quantitative data on the concentrations of all NMR-active species, it enables detailed kinetic and mechanistic studies that are often not possible with traditional analytical techniques. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this powerful technique in their own laboratories, accelerating the pace of discovery and optimization in catalysis and drug development.

References

  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. (2024). The Journal of Organic Chemistry. [Link]

  • Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023). Magritek. [Link]

  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. National Institutes of Health. [Link]

  • Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

  • Exploiting in-situ NMR to monitor the formation of a metal-organic framework. ChemRxiv. [Link]

  • Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. (2024). RSC Publishing. [Link]

  • Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]

  • Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]

  • Phosphine and Related Ligands. (2023). Chemistry LibreTexts. [Link]

  • Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. PubMed Central. [Link]

  • A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. (2018). Journal of Chemical Education. [Link]

  • In situ study of reaction kinetics using compressed sensing NMR. (2014). RSC Publishing. [Link]

  • Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. MDPI. [Link]

  • NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. [Link]

  • Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. (2016). Catalysis Science & Technology. [Link]

  • NMR reaction monitoring in flow synthesis. (2017). PubMed Central. [Link]

  • Coordination Chemistry of P4S3 and P4Se3 towards the Iron Fragments [Fe(Cp)(CO)2]+ and [Fe(Cp)(PPh3)(CO)]+. PubMed Central. [Link]

  • In situ study of reaction kinetics using compressed sensing NMR. ResearchGate. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Using J PP to Identify Ni Bidentate Phosphine Complexes In Situ. (2021). PubMed. [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]

  • In Situ Hybridization Protocol & Troubleshooting. Creative Biolabs. [Link]

  • NMR Data Processing. University of Cambridge. [Link]

  • Troubleshooting. University of Maryland. [Link]

  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. Cardiff University. [Link]

  • Common Problems. SDSU NMR Facility. [Link]

  • In-situ NMR spectroscopy in catalysis. (2020). Wiley Analytical Science. [Link]

  • Troubleshooting Acquisition Related Problems. NMR. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • In situ photochemistry with NMR detection of organometallic complexes. Semantic Scholar. [Link]

  • Use of phosphorus ligand NMR probes to investigate electronic and second-sphere solvent effects in ligand substitution reactions at manganese(II) and manganese(III). (2005). PubMed. [Link]

  • P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]

  • In Situ Electrochemical Nuclear Magnetic Resonance Spectroscopy for Electrocatalysis: Challenges and Prospects. ResearchGate. [Link]

  • Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. JACS Au. [Link]

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Application

Application Notes: Quantitative Bioanalysis Using Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 as a Stable Isotope Labeled Internal Standard

Abstract This document provides a comprehensive guide for the application of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the application of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals. We will explore the foundational principles of isotope dilution mass spectrometry, the specific advantages of this deuterated standard, detailed protocols for its use, and best practices for method validation in accordance with regulatory expectations.

Foundational Principles: The Role of a SIL-IS in Bioanalysis

Quantitative bioanalysis aims to determine the precise concentration of a drug, metabolite, or biomarker (the analyte) in a complex biological matrix such as plasma, urine, or tissue homogenate. The accuracy of these measurements can be compromised by variability during sample preparation and analysis.[1] A Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for mitigating these variables.[2][3]

Principle of Isotope Dilution: The core technique is Stable Isotope Dilution (SID), where a known quantity of the SIL-IS is added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.[4][5][6][7] The SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., replacement of Hydrogen with Deuterium).[8] Because the SIL-IS and the analyte have nearly identical physicochemical properties, they behave the same way during extraction, chromatography, and ionization.[1][3] Any loss of analyte during sample processing will be matched by a proportional loss of the SIL-IS.

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is based on the ratio of the analyte's detector response to the SIL-IS's detector response. This ratio remains constant even if sample is lost, correcting for:

  • Variability in sample extraction and recovery.

  • Matrix effects (suppression or enhancement of ionization).[8]

  • Fluctuations in instrument performance and injection volume.[1][9]

Compound Profile: Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

Chemical Structure and Properties:

  • Analyte (Unlabeled): Tri-iso-propyl-phosphine carbon disulfide complex

  • Internal Standard (Labeled): Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (TIPP-d21-CS2)

The choice of this specific SIL-IS offers several distinct advantages:

  • High Level of Deuteration (d21): The incorporation of 21 deuterium atoms provides a significant mass shift (+21 Da) from the unlabeled analyte. This large mass difference is crucial to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (containing ¹³C, for example) might contribute to the signal of the IS, a common issue with standards having only a small mass shift (+3 or +4 Da).[1]

  • Chemical Stability: Tertiary phosphines are susceptible to oxidation. The formation of an adduct with carbon disulfide (CS₂) protects the phosphine, increasing its shelf-life and stability in solution, which is a critical attribute for a reliable internal standard. The P-CS₂ bond forms a zwitterionic structure (R₃P⁺-CS₂⁻) that is generally stable under typical bioanalytical conditions.[10]

  • Chromatographic Co-elution: As the chemical structure is identical to the analyte, TIPP-d21-CS2 will co-elute with the unlabeled compound during liquid chromatography.[1] This is essential for effective compensation of matrix effects, which are most pronounced at the specific retention time of the analyte.[9]

Experimental Protocols and Workflow

This section details the step-by-step methodology for using TIPP-d21-CS2 in a typical bioanalytical workflow.

Diagram: Bioanalytical Workflow using SIL-IS

The overall process, from sample receipt to final data analysis, is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Receive Biological Sample (Plasma, Urine, etc.) B Aliquot Sample, Calibrators & QCs A->B C Spike with TIPP-d21-CS2 Internal Standard B->C D Protein Precipitation or LLE/SPE C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS System E->F G Chromatographic Separation (Analyte & IS Co-elute) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Area Ratio (Analyte / IS) I->J K Generate Calibration Curve J->K L Quantify Unknown Samples K->L

Caption: General workflow for quantitative bioanalysis.

Part A: Preparation of Stock and Working Solutions

Accurate solution preparation is paramount for quantitative accuracy.

Protocol 1: Stock and Working Solution Preparation

  • Internal Standard Stock (1 mg/mL):

    • Allow the vial of TIPP-d21-CS2 to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the solid standard into a 10 mL Class A volumetric flask. Record the exact weight.

    • Dissolve the standard in an appropriate organic solvent (e.g., Methanol or Acetonitrile) and bring to volume. Sonicate briefly if necessary to ensure complete dissolution.

    • Label as "TIPP-d21-CS2 Stock (1 mg/mL)" and store at -20°C or as recommended by the supplier.

  • Analyte Stock (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of the unlabeled analyte using the same procedure and solvent.

  • Internal Standard Working Solution (e.g., 50 ng/mL):

    • Prepare an intermediate dilution from the stock solution. For example, dilute 100 µL of the 1 mg/mL stock to 10 mL with 50:50 Methanol:Water to get a 10 µg/mL solution.

    • From the intermediate solution, perform a final dilution to achieve the desired working concentration. This concentration should be optimized during method development to yield a robust and stable MS signal. A common starting point is 50 ng/mL. This is the solution that will be spiked into samples.

Part B: Sample Preparation and Extraction

The following is a representative protein precipitation protocol for plasma samples. This must be optimized and validated for the specific matrix and analyte.

Protocol 2: Plasma Sample Extraction

  • Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the TIPP-d21-CS2 working solution (50 ng/mL) to every tube .

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex all samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex to mix.

  • Final Centrifugation: Centrifuge one last time to pellet any insoluble material before transferring the final extract to autosampler vials.

LC-MS/MS Method Parameters and Data Analysis

Diagram: Principle of Stable Isotope Dilution

G cluster_0 Sample Processing cluster_1 Data Analysis A Sample 1 (Low Recovery) Analyte: 100 units IS: 50 units A_ext Extraction (50% Loss) Analyte: 50 units IS: 25 units A->A_ext Low Loss B Sample 2 (High Recovery) Analyte: 100 units IS: 50 units B_ext Extraction (90% Loss) Analyte: 10 units IS: 5 units B->B_ext High Loss Ratio_A Ratio Calculation Analyte / IS 50 / 25 = 2.0 A_ext->Ratio_A Ratio_B Ratio Calculation Analyte / IS 10 / 5 = 2.0 B_ext->Ratio_B Result Consistent Result: Ratio = 2.0 Ratio_A->Result Ratio_B->Result

Caption: Isotope dilution corrects for variable sample recovery.

LC-MS/MS Parameters
  • Chromatography: A C18 reversed-phase column is typically suitable. The gradient should be optimized to provide good retention and peak shape for the analyte and ensure co-elution with the IS.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transition for Analyte: Determine the precursor ion (e.g., [M+H]⁺) and the most stable, abundant product ion.

    • MRM Transition for IS: The precursor ion will be [M+21+H]⁺. The fragmentation pattern should be confirmed, but often the same neutral loss can be monitored, resulting in a product ion that is also 21 Da heavier than the analyte's product ion.

Data Analysis and Validation

The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[11][12]

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the analyte into a blank biological matrix. The concentration should be calculated as the ratio of the analyte peak area to the IS peak area versus the nominal concentration of the analyte. A linear regression with 1/x² weighting is common.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicate (n≥5) on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).

  • Selectivity and Matrix Effect: Analyze blank matrix from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte or IS. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix to the response in a neat solution. The IS should track and correct for any observed matrix effects.

  • Stability: Assess the stability of the analyte and IS in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Representative Data
Sample IDNominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
Cal 11.05,1001,010,0000.00501.05105.0
Cal 550.0265,0001,050,0000.252449.899.6
Cal 81000.05,250,0001,030,0005.09711005.2100.5
LQC3.015,8001,045,0000.01513.01100.3
MQC400.02,100,0001,060,0001.9811395.598.9
HQC800.04,150,0001,025,0004.0488798.199.8

Troubleshooting

  • Chromatographic Separation of Analyte and IS: While rare for highly deuterated standards, a slight difference in retention time (the "isotope effect") can sometimes occur, with the deuterated compound eluting slightly earlier.[2][9][13] If this separation is significant, it may compromise the correction for matrix effects. Adjusting the chromatographic gradient (making it shallower) can often resolve this.

  • IS Signal Variability: High variability in the IS peak area across a run can indicate problems with sample extraction, instrument performance, or IS stability. Ensure the IS is fully equilibrated in the sample before extraction.

  • Crosstalk: Check for crosstalk by injecting the highest calibration standard without any IS, and a solution of only the IS. In the analyte MRM channel, the response from the IS-only solution should be negligible, and vice versa.

Conclusion

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is an exemplary stable isotope-labeled internal standard for robust and accurate quantitative bioanalysis. Its high degree of deuteration minimizes isotopic interference, and the carbon disulfide adduct provides necessary chemical stability. By following the principles of isotope dilution and adhering to rigorous validation guidelines, researchers can achieve high-quality, reproducible data suitable for regulatory submission in drug development.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Guidance for Industry M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]

  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). (n.d.). In Chapter 3. [Link]

  • Isotope dilution. (n.d.). Britannica. [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
  • Principles of mass spectrometry. (n.d.). Fiveable. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. [Link]

  • Blank, I., et al. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]

  • Landvatter, S. W. (2013).
  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Internal standard in LC-MS/MS. (2013). Chromatography Forum. [Link]

  • Reactivity of the triethylphosphine-carbon disulfide adduct (Et3P.CS2) toward cobalt(II) cations in the presence of the tris (tertiary phosphines) triphos and etriphos. (1982). Inorganic Chemistry. [Link]

  • Addition Compounds of Tertiary Phosphines and Carbon Diselenide. (2008). ResearchGate. [Link]

  • Molecular structure of phosphine‐CO2 adduct 5. (n.d.). ResearchGate. [Link]

  • Solution and solid-state structures of phosphine adducts of monomeric zinc bisphenoxide complexes. (1995). PubMed. [Link]

  • Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. (2017). MDPI. [Link]

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Method

Application of Phosphine-Carbon Disulfide Adducts in Organometallic Chemistry: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of Zwitterionic Dithiocarboxylates In the vast landscape of organometallic chemistry, the design and synthesis of novel ligands are paramount to unlocking new reactivity and catalyti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Zwitterionic Dithiocarboxylates

In the vast landscape of organometallic chemistry, the design and synthesis of novel ligands are paramount to unlocking new reactivity and catalytic potential. Phosphine ligands, in particular, have long been celebrated for their remarkable versatility, allowing for the fine-tuning of steric and electronic properties of metal centers.[1] This guide delves into a fascinating and highly reactive class of organophosphorus compounds: phosphine-carbon disulfide adducts. These adducts, often existing as zwitterionic phosphonium dithiocarboxylates (R₃P⁺CS₂⁻), serve as unique and powerful precursors for a range of organometallic complexes with intriguing structural motifs and promising applications, particularly in catalysis.

The formation of these adducts is a classic example of the nucleophilic character of tertiary phosphines, which readily attack the electrophilic carbon of carbon disulfide.[2] This seemingly simple reaction opens a gateway to a rich field of coordination chemistry, where the dithiocarboxylate moiety can bind to metal centers in various coordination modes. This guide will provide a comprehensive overview of the synthesis, characterization, and applications of these adducts, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel and efficient organometallic systems.

PART 1: The Genesis of Phosphine-Carbon Disulfide Adducts: Synthesis and Characterization

The journey into the application of these adducts begins with their synthesis. The reaction is typically straightforward, involving the direct combination of a tertiary phosphine with carbon disulfide. The choice of phosphine (trialkyl, triaryl, or mixed) significantly influences the stability, reactivity, and spectroscopic properties of the resulting adduct.

Protocol 1: General Synthesis of a Trialkylphosphine-Carbon Disulfide Adduct (e.g., Et₃P⁺CS₂⁻)

Objective: To synthesize the zwitterionic adduct of triethylphosphine and carbon disulfide.

Materials:

  • Triethylphosphine (Et₃P)

  • Carbon disulfide (CS₂)

  • Anhydrous diethyl ether or hexane

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add triethylphosphine (1.0 eq) to a Schlenk flask containing anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.

  • A brightly colored precipitate (typically red or orange) will form immediately.

  • Continue stirring the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolate the solid product by filtration under inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Expected Outcome: A colored, air-sensitive solid is obtained in high yield. The product should be stored under an inert atmosphere.

Characterization of the Adducts

The zwitterionic nature of these adducts gives rise to characteristic spectroscopic signatures.

  • ³¹P NMR Spectroscopy: The phosphorus center becomes deshielded upon adduct formation, resulting in a downfield shift in the ³¹P NMR spectrum compared to the free phosphine. This is a clear indicator of the formation of the phosphonium species.[3]

  • ¹³C NMR Spectroscopy: The carbon of the CS₂ moiety typically appears as a broad signal in the range of 210-230 ppm.

  • Infrared (IR) Spectroscopy: The C=S stretching vibrations are prominent in the IR spectrum, usually appearing in the region of 1000-1100 cm⁻¹.

Compound Solvent ³¹P NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν(C=S), cm⁻¹)
Et₃P⁺CS₂⁻ CDCl₃~45-50~220~1050, 880
(n-Bu)₃P⁺CS₂⁻ CDCl₃~30-35~225~1060, 890
Ph₃P⁺CS₂⁻ CDCl₃~42-47~228~1070, 900

PART 2: From Adducts to Organometallic Complexes: Ligand Synthesis in Situ

The true utility of phosphine-carbon disulfide adducts in organometallic chemistry lies in their ability to act as versatile dithiocarboxylate ligand precursors. These zwitterionic adducts readily react with a variety of metal precursors, leading to the formation of stable metal-sulfur bonds. The phosphonium cation often acts as a spectator ion or can be displaced during the reaction.

The Coordination Chemistry Landscape

The dithiocarboxylate ligand derived from the phosphine-CS₂ adduct can coordinate to a metal center in several ways:

  • Monodentate: One sulfur atom binds to the metal center.

  • Bidentate Chelating: Both sulfur atoms bind to the same metal center, forming a four-membered ring.

  • Bidentate Bridging: The two sulfur atoms bridge two different metal centers.

The coordination mode is influenced by several factors, including the nature of the metal, the steric and electronic properties of the phosphine, and the presence of other ligands in the coordination sphere.

Diagram 1: Formation and Coordination of Phosphine-Dithiocarboxylate Ligands

G cluster_0 Adduct Formation cluster_1 Coordination to Metal Center (M) R3P R₃P Adduct R₃P⁺CS₂⁻ (Zwitterionic Adduct) R3P->Adduct + CS2 CS₂ CS2->Adduct Metal [M] Adduct->Metal Reaction with Metal Precursor Monodentate Monodentate [M]-S-C(=S)-PR₃ Metal->Monodentate Coordination Bidentate Bidentate Chelating M Metal->Bidentate Bridging Bidentate Bridging [M]-S-C(=S)-PR₃-[M] Metal->Bridging G A [M]-H (Active Catalyst) B Alkene Coordination A->B + Alkene C Migratory Insertion B->C D CO Coordination C->D E Acyl Complex D->E + CO F Reductive Elimination E->F + H₂ F->A Aldehyde Aldehyde F->Aldehyde Product

Caption: A simplified representation of the key steps in a hydroformylation catalytic cycle.

Protocol 3: Catalytic Hydroformylation of 1-Octene

Objective: To evaluate the catalytic activity of a pre-synthesized rhodium-phosphine dithiocarboxylate complex in the hydroformylation of 1-octene.

Materials:

  • Rhodium-phosphine dithiocarboxylate catalyst (e.g., [Rh(CO)(PPh₃)(S₂CPPh₃)])

  • 1-Octene

  • Toluene (anhydrous, degassed)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst (0.01-0.1 mol%) and anhydrous, degassed toluene.

  • Add 1-octene (1.0 eq) to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to the syngas line.

  • Purge the autoclave several times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 H₂/CO mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Maintain the reaction for a set period (e.g., 4-24 hours), monitoring the pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Take an aliquot of the reaction mixture for analysis by GC to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes.

Self-Validating System: The protocol's integrity is maintained by careful control of the inert atmosphere, the use of purified reagents and solvents, and accurate analysis of the products. A blank reaction (without the catalyst) should be run to confirm that the conversion is indeed catalyst-dependent. The regioselectivity (linear/branched ratio) provides a key metric for evaluating the catalyst's performance.

Conclusion and Future Outlook

Phosphine-carbon disulfide adducts represent a versatile and reactive class of compounds with significant potential in organometallic synthesis and catalysis. Their straightforward synthesis, unique zwitterionic character, and ability to form stable dithiocarboxylate complexes make them attractive building blocks for the design of novel catalysts. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of these adducts. Future research in this area will likely focus on the development of chiral phosphine-CS₂ adducts for asymmetric catalysis, the synthesis of heterometallic complexes with unique electronic properties, and the application of these complexes in other important organic transformations beyond hydroformylation. The continued exploration of these fascinating adducts is sure to yield exciting new discoveries in the field of organometallic chemistry.

References

  • Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene. Organic & Biomolecular Chemistry.

  • Sidearm modified phosphine ligands for Rh complex-catalyzed hydroformylation: Mechanistic pathway and structure-activity relationship. Journal of Organometallic Chemistry.

  • Types of phosphorus ligands used in hydroformylation.
  • Supporting Online Material for:. The Royal Society of Chemistry.

  • A Resorcinarene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes. PMC.

  • Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. PMC.

  • Supporting Inform
  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Not available. [URL: Not available]
  • Platinum(ii) alkyl complexes of chelating dibridgehead diphosphines P((CH2)n)3P (n = 14, 18, 22); facile cis/trans isomerizations interconverting gyroscope and parachute like adducts. Dalton Transactions.

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI.

  • Reactions with Proteins of Three Novel Anticancer Platinum(II) Complexes Bearing N-Heterocyclic Ligands. AIR Unimi.

  • 31P NMR chemical shifts of carbene-phosphinidene adducts as an indicator of the π-accepting properties of carbenes. PubMed.

  • Publications | The Hartwig Group. The Hartwig Group.

  • Electronic Supplementary Material (ESI) for Dalton Transactions. The Royal Society of Chemistry.

  • Synthesis and Reactivity of Platinum Complexes of Cyclic Alkynes and Tropynes. Semantic Scholar.

  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI.

  • Experimental Procedures Solid Phase Peptide Synthesis Spps. UCLA. [URL: Not available]
  • The synthesis and applications of phosphines.
  • Not available. Not available. [URL: Not available]
  • Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate.

Sources

Application

Application Notes &amp; Protocols: Deuterated Phosphine Ligands for Mechanistic Studies in Catalysis

Introduction: Illuminating the Catalytic Cycle In the pursuit of developing more efficient, selective, and sustainable chemical transformations, a deep understanding of reaction mechanisms is paramount. For homogeneous c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Catalytic Cycle

In the pursuit of developing more efficient, selective, and sustainable chemical transformations, a deep understanding of reaction mechanisms is paramount. For homogeneous catalysis, which underpins a vast array of processes in pharmaceutical and materials science, the catalytic cycle is a black box we constantly strive to illuminate.[1] Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope, deuterium, serves as a powerful and minimally disruptive probe to dissect these complex mechanistic pathways.[2]

Phosphine ligands are arguably the most versatile and widely employed ligand class in homogeneous catalysis, offering the ability to fine-tune the steric and electronic properties of a metal center.[3][4][5][6][7] By strategically introducing deuterium into the structure of a phosphine ligand, researchers can unlock a wealth of information that is often inaccessible through conventional kinetic or spectroscopic methods. This guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated phosphine ligands, offering both the theoretical basis and practical protocols for their use in elucidating catalytic mechanisms.

Part 1: Synthesis and Characterization of Deuterated Phosphine Ligands

The value of any mechanistic study hinges on the quality and purity of the isotopic labels. Therefore, the reliable synthesis and rigorous characterization of deuterated phosphine ligands are the critical first steps.

Synthetic Strategies

The method of deuteration depends on the desired location of the isotopic label. For probing ligand-substrate interactions or simplifying complex proton NMR spectra, deuteration of the aryl or alkyl groups is common.

A widely used and representative deuterated ligand is triphenylphosphine-d15 (P(C₆D₅)₃). Its synthesis can be achieved via a Grignard reaction, a staple of organometallic chemistry.[8][9]

Protocol 1: Synthesis of Triphenylphosphine-d15 (P(C₆D₅)₃)

Objective: To synthesize fully deuterated triphenylphosphine from bromobenzene-d5.

Materials:

  • Bromobenzene-d5 (C₆D₅Br)

  • Magnesium turnings

  • Phosphorus trichloride (PCl₃)

  • Anhydrous diethyl ether or THF

  • Standard Schlenk line and glassware

  • Deuterated solvents for workup and analysis (e.g., D₂O, CDCl₃)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a dry Schlenk flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve bromobenzene-d5 in anhydrous diethyl ether and add it dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (C₆D₅MgBr).

  • Reaction with PCl₃:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In a separate flask, dissolve phosphorus trichloride in anhydrous diethyl ether.

    • Slowly add the PCl₃ solution to the cooled Grignard reagent via a cannula or dropping funnel. This reaction is highly exothermic; maintain the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (prepared in D₂O to maintain isotopic purity).

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude triphenylphosphine-d15 by recrystallization from a suitable solvent like hot ethanol or hexanes.

Characterization Workflow

Confirming the isotopic enrichment and purity is crucial. A multi-technique approach is essential for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence or significant reduction of signals in the aromatic region confirms successful deuteration.

    • ²H (Deuterium) NMR: Provides direct evidence of the deuterium labels and their chemical environment.

    • ³¹P NMR: The chemical shift should be consistent with that of unlabeled triphenylphosphine, confirming the integrity of the phosphine core.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the deuterated ligand, allowing for the calculation of isotopic enrichment.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials (C₆D₅Br, Mg, PCl₃) grignard Grignard Formation (C₆D₅MgBr) start->grignard reaction Reaction with PCl₃ grignard->reaction workup Aqueous Workup & Extraction reaction->workup purify Recrystallization workup->purify product Final Product (P(C₆D₅)₃) purify->product nmr NMR Spectroscopy (¹H, ²H, ³¹P) product->nmr Analyze ms Mass Spectrometry (HRMS) product->ms Analyze validation Validated Ligand nmr->validation ms->validation

Caption: Workflow for the synthesis and characterization of deuterated phosphine ligands.

Part 2: Applications in Mechanistic Elucidation

Deuterated phosphine ligands are not just synthetic curiosities; they are precision tools for answering specific mechanistic questions.

Technique: In-Situ NMR Spectroscopy for Reaction Monitoring

One of the most powerful applications is the simplification of ¹H NMR spectra. In a complex catalytic mixture containing multiple proton-bearing species, replacing the ligand's protons with deuterium effectively "deletes" its signals from the ¹H spectrum. This allows for unobstructed observation of the substrate, product, and any organic intermediates.

Causality: By removing spectral overlap, one can accurately quantify the concentrations of reacting species over time, enabling precise kinetic analysis.[11][12] Furthermore, ²H NMR can be used to track the ligand itself, identifying different metal-ligand complexes or potential ligand decomposition pathways.[13]

Protocol 2: In-Situ ¹H NMR Monitoring of a Cross-Coupling Reaction

Objective: To monitor the kinetics of a Suzuki-Miyaura cross-coupling reaction using a deuterated phosphine ligand to simplify spectral analysis.[6]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Deuterated phosphine ligand (e.g., P(C₆D₅)₃)

  • Aryl halide (Substrate 1)

  • Aryl boronic acid (Substrate 2)

  • Base (e.g., K₂CO₃)

  • Anhydrous, deuterated NMR solvent (e.g., Toluene-d8)

  • Internal standard (e.g., hexamethylbenzene)

  • J. Young NMR tube

Procedure:

  • Sample Preparation (in a glovebox):

    • To a vial, add the palladium precursor, deuterated phosphine ligand, aryl halide, aryl boronic acid, base, and internal standard.

    • Add the deuterated NMR solvent to dissolve the components.

    • Transfer the solution to a J. Young NMR tube and seal it.

  • NMR Acquisition:

    • Take an initial spectrum (t=0) before initiating the reaction.

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[12] Modern spectrometers can automate this process.[12]

  • Data Analysis:

    • Integrate the signals of the starting material, product, and internal standard in each spectrum.

    • The absence of ligand signals will prevent overlap with key reactant or product signals.

    • Plot the concentration of reactants and products versus time to determine reaction rates and order.

Technique: Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a specific bond is broken in the rate-determining step (RDS) of a reaction.[14][15][16][17] While primary KIEs are most common when a C-H bond on the substrate is deuterated, deuterating the ligand can reveal more subtle, secondary KIEs or probe ligand-centered reactivity.

Causality: If a C-H bond on the ligand is involved in a rate-limiting step (e.g., through cyclometalation or decomposition), replacing H with D will slow down that step, resulting in a KIE (kH/kD) > 1.[18] Even if the ligand is not directly involved in bond breaking, deuteration can subtly alter its steric or electronic properties, leading to small secondary KIEs that can provide valuable mechanistic insight.[19]

G cluster_logic Mechanistic Investigation Workflow cluster_strategy Deuteration Strategy cluster_exp Experiment question Mechanistic Question (e.g., role of ligand, RDS) aryl Aryl Deuteration (e.g., P(C₆D₅)₃) question->aryl Simplify Spectra? alkyl Alkyl Deuteration (e.g., P(tBu-d₉)₃) question->alkyl Probe C-H Activation? nmr In-Situ NMR Monitoring aryl->nmr kie Kinetic Isotope Effect (KIE) alkyl->kie analysis Data Analysis (Kinetics, KIE value) nmr->analysis kie->analysis conclusion Mechanistic Conclusion analysis->conclusion

Caption: Decision workflow for applying deuterated phosphine ligands in mechanistic studies.

Part 3: Data Presentation & Case Study

Case Study: Elucidating Reductive Elimination

In a hypothetical Palladium-catalyzed Suzuki-Miyaura cross-coupling, the mechanism of the final C-C bond-forming reductive elimination step is under investigation.[6][20] A key question is whether the phosphine ligand remains coordinated or dissociates prior to this step.

Experiment: Two parallel reactions are run, one with PPh₃ and one with P(C₆D₅)₃. The initial rates are measured carefully.

Results:

Ligand UsedInitial Rate (M/s)kH/kD (KIE)Mechanistic Implication
PPh₃ (protio)1.5 x 10⁻⁴\multirow{2}{*}{0.98}No significant KIE observed.
P(C₆D₅)₃ (deuterio)1.53 x 10⁻⁴C-H(D) bonds on the ligand are not involved in the rate-determining step. This suggests that ligand dissociation is likely not the RDS, and the ligand's steric/electronic profile is not significantly altered by deuteration.

Interpretation: The absence of a significant KIE (a value close to 1.0) strongly suggests that the C-D bonds on the phenyl rings of the phosphine ligand are not broken or formed in the rate-determining step. This result, combined with in-situ NMR studies that might show the ligand remains coordinated to the palladium center throughout the catalytic cycle, would provide compelling evidence against a mechanism involving ligand dissociation or cyclometalation as the rate-limiting event prior to or during reductive elimination.

Conclusion

Deuterated phosphine ligands are an indispensable tool in the arsenal of the modern mechanistic chemist. They provide a non-invasive method to simplify complex reaction mixtures for NMR analysis and to probe the involvement of ligand C-H bonds in critical catalytic steps through KIE studies. The careful synthesis and rigorous characterization of these labeled compounds, followed by their thoughtful application in well-designed experiments, can provide unambiguous evidence to support or refute proposed catalytic cycles, ultimately accelerating the development of next-generation catalysts.

References

  • NMR for C
  • Solid-state NMR studies of internuclear correlations for characterizing catalytic materials.Chemical Society Reviews (RSC Publishing), 2021.
  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
  • In-situ NMR spectroscopy in catalysis - 2020.Wiley Analytical Science, 2020.
  • In Situ Monitoring of Heterogeneous Catalytic Hydrogenation via 129Xe NMR Spectroscopy and Proton MRI.
  • Enzymatic Catalyis - NMR Spectroscopy.University of Vienna.
  • Multiple deuteration of triphenylphosphine and live-cell Raman imaging of deuterium-incorporated Mito-Q.
  • In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer.Magnetic Resonance Imaging.
  • Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
  • Synthesis of triphenylphosphine and its industrial prepar
  • Mechanistic analysis by NMR spectroscopy: A users guide.PubMed, 2022.
  • Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions.Dalton Transactions (RSC Publishing), 2023.
  • Reaction Monitoring & Kinetics.
  • In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach.Chemical Society Reviews (RSC Publishing), 2011.
  • Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase.NIH.
  • Triphenylphosphine.Common Organic Chemistry.
  • On the Interpretation of Deuterium Kinetic Isotope Effects in C−H Bond Functionalizations by Transition-Metal Complexes.
  • Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms.Chemical Reviews, 2011.
  • Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase.
  • Preparation of Triphenylphosphine – Ph 3 P.BYJU'S.
  • Reactivity of Ruthenium Phosphido Species Generated through the Deprotonation of a Tripodal Phosphine Ligand and Implications for Hydrophosphination.Journal of the American Chemical Society, 2014.
  • The synthesis of deuteriated tri-tert-butyl phosphine.PubMed, 2022.
  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine.MDPI, 2022.
  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine.
  • Using phosphine ligands with a biological role to modulate reactivity in novel pl
  • Process for the preparation of triphenylphosphine.
  • The synthesis of deuteriated tri‐tert‐butyl phosphine.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.Journal of Organometallic Chemistry, 2010.
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].Tokyo Chemical Industry UK Ltd.
  • Phosphine Functionalized Cp C Ligands and Their Metal Complexes.MDPI, 2020.
  • Ligand design for cross-couplings: phosphines.YouTube, 2024.
  • Digold Phosphinine Complexes Are Stable with a Bis(Phosphinine) Ligand but Not with a 2-Phosphinophosphinine.MDPI, 2022.
  • Suzuki reaction.Wikipedia.
  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands.-ORCA - Cardiff University.
  • 24.
  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes.PubMed Central, 2024.
  • Phosphine Ligands.University of Rochester.

Sources

Technical Notes & Optimization

Troubleshooting

Stability of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 under reaction conditions

< Welcome to the technical support center for the Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth g...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this specialized reagent. Here, you will find troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.

I. Understanding the Reagent: A Foundation of Stability

The Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a deuterated organophosphorus compound. The carbon disulfide (CS₂) molecule forms a stable adduct with the electron-rich tri-iso-propyl-phosphine. This complexation serves to protect the phosphine from oxidation, rendering it an air-stable solid that is easier to handle and store than the free phosphine, which is a pyrophoric liquid.[1] The isotopic enrichment with deuterium (98 atom % D) makes it a valuable tool for mechanistic studies and kinetic isotope effect experiments.[2]

Key Properties Summary:

PropertyValueSource
Chemical Formula [(CD₃)₂CD]₃P•CS₂Cdnisotopes
Molecular Weight 257.50 g/mol Cdnisotopes
CAS Number 1219798-41-0Cdnisotopes
Appearance SolidGeneral Knowledge
Storage Conditions Room temperatureCdnisotopes
Long-term Stability Stable, re-analyze after three yearsCdnisotopes

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of the Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 in your reactions.

Scenario 1: Incomplete or Sluggish Reaction

Question: My reaction is proceeding much slower than expected, or not at all. I suspect an issue with the phosphine ligand activation. What should I consider?

Answer:

Several factors can contribute to incomplete or sluggish reactions when using the phosphine-CS₂ complex. The primary cause is often inefficient liberation of the free phosphine, which is the active catalytic species.

Troubleshooting Steps:

  • Ineffective CS₂ Removal: The carbon disulfide adduct is designed to be stable. The free phosphine is typically generated in situ by the reaction with another species in the reaction mixture, or by thermal dissociation.

    • Causality: The strength of the phosphorus-carbon bond in the adduct requires energy to break. If the reaction conditions are not sufficiently forcing, the equilibrium will favor the stable complex.

    • Solution:

      • Thermal Activation: For reactions where the free phosphine is desired, heating the reaction mixture can facilitate the dissociation of CS₂. The optimal temperature will be reaction-dependent.

      • Reactive Scavengers: In some cases, a reagent that reacts irreversibly with CS₂ can be employed to drive the equilibrium towards the free phosphine. However, this is less common and requires careful selection of a scavenger that does not interfere with the primary reaction.

  • Solvent Effects: The choice of solvent can influence the stability of the complex and the rate of CS₂ dissociation.

    • Causality: Polar solvents may stabilize the zwitterionic character of the P-CS₂ bond, potentially hindering dissociation. Nonpolar, hydrocarbon solvents are generally preferred for reactions involving the free phosphine.[1]

    • Solution: If your reaction allows, consider switching to a less polar solvent like toluene or hexanes.

  • Decomposition of the Active Catalyst: While the CS₂ complex is stable, the liberated tri-iso-propyl-phosphine can be susceptible to degradation under certain conditions.

    • Causality: Electron-rich phosphines are excellent ligands for transition metals and can also participate in various side reactions.[3][4]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the free phosphine.

Experimental Workflow for Diagnosing Sluggish Reactions:

Caption: Troubleshooting workflow for slow reactions.

Scenario 2: Observation of Unexpected Side Products

Question: I am observing unexpected byproducts in my reaction, and I suspect they are derived from the phosphine ligand or the carbon disulfide. How can I identify and mitigate this?

Answer:

The formation of side products can often be traced back to the reactivity of the liberated phosphine or CS₂.

Troubleshooting Steps:

  • Phosphine-Related Side Reactions:

    • Causality: Trialkylphosphines are strong nucleophiles and can react with various functional groups.[5] For instance, they can participate in Michael additions or react with electrophiles.

    • Solution:

      • Stoichiometry Control: Ensure the stoichiometry of your reactants is precise. An excess of the phosphine complex might lead to unwanted side reactions.

      • Reaction Profiling: Analyze the reaction mixture at different time points using techniques like NMR or GC-MS to identify the formation of phosphine-related byproducts (e.g., phosphine oxide, phosphonium salts).

  • Carbon Disulfide-Related Side Reactions:

    • Causality: Carbon disulfide itself is a reactive molecule and can interact with nucleophiles or metal centers.[6][7]

    • Solution: If you suspect CS₂ is interfering with your reaction, consider experimental designs where the free phosphine is generated and used in a subsequent step, after the removal of CS₂. This is often not practical for catalytic reactions. A more direct approach is to ensure the desired reaction is significantly faster than any potential side reactions involving CS₂.

Logical Relationship of Side Product Formation:

G cluster_0 Potential Side Reactions cluster_1 Reaction Components cluster_2 Products A Phosphine-CS₂ Complex B Free Phosphine A->B Dissociation C Carbon Disulfide A->C Dissociation D Substrate B->D Reacts with E Reagent B->E Reacts with F Metal Catalyst B->F Coordinates to H Phosphine-Derived Byproduct B->H C->E Reacts with C->F Reacts with I CS₂-Derived Byproduct C->I G Desired Product D->G E->G F->G

Caption: Interplay of reactants leading to potential byproducts.

III. Frequently Asked Questions (FAQs)

Q1: How should I store the Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21?

A1: The complex should be stored at room temperature in a tightly sealed container. It is stable under these conditions for at least three years, after which a re-analysis of its chemical purity is recommended before use.[2]

Q2: Is the complex air-sensitive?

A2: The complex itself is air-stable. However, the free tri-iso-propyl-phosphine that is liberated during a reaction is sensitive to air and can be readily oxidized. Therefore, reactions should be conducted under an inert atmosphere.

Q3: Can I use this complex in palladium-catalyzed cross-coupling reactions?

A3: Yes, trialkylphosphines like tri-iso-propyl-phosphine are effective ligands in many palladium-catalyzed cross-coupling reactions.[8][9] The bulky and electron-rich nature of this phosphine can promote key steps in the catalytic cycle.[3] You will need to ensure your reaction conditions facilitate the release of the free phosphine to form the active palladium-phosphine catalyst.

Q4: What are the safety precautions I should take when working with this reagent?

A4: While the complex is non-hazardous for transport, standard laboratory safety practices should be followed.[2] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Since carbon disulfide may be released during the reaction, it is advisable to work in a well-ventilated fume hood. Carbon disulfide is flammable and neurotoxic.[7]

Q5: How can I confirm the purity of my complex if I suspect it has degraded?

A5: You can assess the purity of the complex using standard analytical techniques. ³¹P NMR spectroscopy is a particularly useful method for characterizing phosphine compounds. The spectrum of the pure complex should show a single characteristic peak. The presence of other peaks may indicate the formation of phosphine oxide or other degradation products.

IV. References

  • Powers, X. B., Aristov, M., deGuzman, L. A., & Balch, A. L. (n.d.). Previously observed types of reactions between carbon disulfide, tertiary phosphines, and transition-metal complexes. ResearchGate. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Royal Society of Chemistry. [Link]

  • Advanced Phosphine Ligands for Catalysis. ProChem, Inc.. [Link]

  • Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. [Link]

  • Triisopropylphosphine. Wikipedia. [Link]

  • Product information, Tri-iso-propyl-d21-phosphine carbon disulfide complex. P&S Chemicals. [Link]

  • Reactions of Carbonyl Sulfide and Carbon Disulfide with Iron and Ruthenium Complexes. datapdf.com. [Link]

  • Mechanochemical activation of NHC – CS 2 adducts for the generation of N‐heterocyclic carbenes. ResearchGate. [Link]

  • Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). ACS Publications. [Link]

  • Mechanism of S N 2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. ResearchGate. [Link]

  • Carbon disulfide. Wikipedia. [Link]

Sources

Optimization

Preventing oxidation of phosphine ligands during experiments

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center focused on a critical, yet often underestimated, aspect of modern chemistry: preventing the oxidation of pho...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on a critical, yet often underestimated, aspect of modern chemistry: preventing the oxidation of phosphine ligands. The success of many catalytic cross-coupling reactions, vital in pharmaceutical and materials science, hinges on the integrity of these ligands. Their susceptibility to oxidation is a primary failure point in many synthetic protocols.[1][2]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale—the "why"—behind each technique. By understanding the mechanisms of degradation, you can proactively design robust experimental setups and effectively troubleshoot unexpected outcomes.

Part 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses common problems encountered in the lab, linking them to potential phosphine oxidation and offering clear, actionable solutions.

Q1: My palladium cross-coupling reaction failed to initiate, or I observed rapid formation of palladium black. What's a likely cause?

A: This is a classic symptom of catalyst decomposition, which is often precipitated by ligand oxidation. When your phosphine ligand oxidizes to phosphine oxide, it can no longer effectively stabilize the palladium(0) catalytic species.[3] This leads to the agglomeration and precipitation of palladium metal (palladium black), killing your reaction before it starts.[3][4]

  • Immediate Diagnostic Step: Take an aliquot of your reaction mixture and analyze it by ³¹P NMR spectroscopy. The presence of a significant peak corresponding to the phosphine oxide (e.g., triphenylphosphine oxide at ~23 ppm in CDCl₃) is a strong indicator of degradation.[1][4]

  • Root Cause Analysis:

    • Contaminated Solvents: Did you use truly anhydrous and deoxygenated solvents? Trace oxygen is the most common culprit.

    • Improper Inerting: Was your reaction flask and headspace adequately purged of air? A common mistake is insufficient vacuum/backfill cycles.[5]

    • Reagent Quality: Are your starting materials, particularly bases or salts, fully dry and stored under inert gas? They can introduce atmospheric contaminants.

Q2: My reaction is sluggish and gives low yields, but I don't see significant palladium black formation. Could phosphine oxidation still be the issue?

A: Yes. Partial oxidation can be insidious. You may not see catastrophic catalyst death, but the gradual degradation of the phosphine ligand reduces the concentration of the active catalyst over time.[1][4] This leads to slow conversion and incomplete reactions. In some systems, the resulting phosphine oxides can even act as catalyst inhibitors or alter the reaction pathway, leading to unwanted side products.[3]

  • Troubleshooting Workflow:

    • Re-evaluate Your Inert Atmosphere Technique: Are you using the appropriate method for the sensitivity of your ligand? While a nitrogen balloon might suffice for robust ligands like PPh₃ in some cases, highly air-sensitive, electron-rich alkylphosphines (e.g., P(t-Bu)₃) demand more rigorous methods like a Schlenk line or a glovebox.[2]

    • Check Solvent Purity: How was your solvent deoxygenated? For highly sensitive reactions, sparging with nitrogen may not be sufficient. The "freeze-pump-thaw" method is significantly more effective at removing dissolved oxygen.[6][7][8]

    • Consider Ligand Excess: While not always ideal, using a slight excess of the phosphine ligand can sometimes compensate for minor, slow oxidation over the course of a long reaction.

Q3: I'm performing an aerobic oxidation reaction that requires both oxygen and a phosphine ligand. How can I prevent the ligand from being consumed?

A: This is a challenging but solvable problem. While phosphines are generally avoided in aerobic oxidations due to their oxidative sensitivity, certain strategies can enable their use.[1][4]

  • Strategic Ligand Choice:

    • Chelating Ligands: Bidentate phosphines that form a strong chelate with the metal center, like (S,S)-chiraphos, can be protected from oxidation because their coordination to the metal is much stronger.[1]

    • Bulky Ligands: Sterically hindered phosphines can exhibit greater stability by slowing the rate of oxidation at the phosphorus atom.[9]

  • Reaction Additives: In some cases, co-catalysts or additives can help. For instance, MnO₂ has been shown to slow phosphine oxidation by catalyzing the disproportionation of hydrogen peroxide, a potential oxidant formed during the catalytic cycle.[1][4]

  • Kinetic Management: Running the reaction at lower temperatures can sometimes slow the rate of ligand oxidation more than the desired catalytic turnover, improving the overall outcome.

Part 2: Core Protocols & Methodologies

Mastery of air-free techniques is non-negotiable for success. Here are detailed protocols for the foundational methods.

Protocol 1: Solvent Deoxygenation - Choosing the Right Method

Dissolved oxygen is a primary adversary. The choice between sparging and freeze-pump-thaw depends on the oxygen sensitivity of your reaction.

Technique Procedure Pros Cons Best For
Sparging Bubbling a fine stream of inert gas (Ar or N₂) through the solvent for an extended period (e.g., 1 min per 5 mL).[7]Fast, simple setup.[6]Less effective for complete O₂ removal; can evaporate volatile solvents.[6]Less sensitive reactions; bulk solvent preparation where minor O₂ traces are tolerable.[8]
Freeze-Pump-Thaw Repeatedly freezing the solvent (e.g., in liquid N₂), applying a high vacuum to remove gases from the headspace, and thawing.[6][10]Highly effective at removing virtually all dissolved gases.[7]Time-consuming; risk of flask breakage with some solvents if not done carefully.[10][11]Highly oxygen-sensitive reactions; preparing solvents for glovebox use; expensive deuterated solvents.[8]

Detailed Freeze-Pump-Thaw (FPT) Protocol: [10]

  • Preparation: Add the solvent to a Schlenk flask, filling it no more than halfway.[10] Ensure the flask is sealed with a greased stopcock.

  • Freeze: Under a positive pressure of inert gas, carefully immerse the flask in a liquid nitrogen bath. Swirl gently to freeze the solvent evenly from the outside in.

  • Pump: Once the solvent is completely frozen, open the flask's stopcock to a high-vacuum line. Allow it to pump for at least 5-10 minutes to evacuate the headspace.[10]

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature or in a cool water bath. You will see bubbles of gas being released from the liquid into the vacuum of the headspace.[10]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times. After the final thaw, backfill the flask with high-purity inert gas.[10]

Protocol 2: Establishing an Inert Atmosphere

The choice between a Schlenk line and a glovebox depends on the nature and scale of the manipulation.

Decision Workflow: Glovebox vs. Schlenk Line

G start What is my primary task? weighing Weighing / Storing Air-Sensitive Solids start->weighing reaction Setting up a Liquid-Phase Reaction start->reaction multiple_ops Complex manipulations / Multiple reactions start->multiple_ops glovebox Use a Glovebox weighing->glovebox Ideal for handling solids reaction->glovebox Possible for small scale, but less common schlenk Use a Schlenk Line reaction->schlenk Ideal for reflux and liquid transfers multiple_ops->glovebox Provides greater dexterity

Caption: Decision tree for inert technique selection.

  • Glovebox Use: A glovebox provides a sealed, recirculating atmosphere of purified inert gas (typically <0.1 ppm O₂ and H₂O).[12] It is the gold standard for storing and weighing air-sensitive solids.[12][13] Before bringing any items inside, they must be purged in an antechamber through a series of vacuum/inert gas cycles (typically three cycles).[5][12]

  • Schlenk Line Use: A Schlenk line is a dual-manifold system that allows you to switch between vacuum and a stream of inert gas.[14] It is ideal for running reactions in solution, allowing for heating, cooling, and reagent transfers via cannula or syringe under a positive pressure of inert gas.[14][15] The key procedure is the "evacuate-refill" cycle: applying vacuum to your reaction flask to remove air, then refilling with inert gas. This cycle must be repeated at least three times to ensure a truly inert atmosphere.[5]

Part 3: Frequently Asked Questions (FAQs)

Q: Which phosphine ligands are most sensitive to oxidation? A: Electron-rich phosphines are generally more susceptible to oxidation. Trialkylphosphines (like tri-tert-butylphosphine or tricyclohexylphosphine) are significantly more air-sensitive than triarylphosphines (like triphenylphosphine).[2][9] The increased electron density on the phosphorus atom makes it more nucleophilic and reactive towards oxygen.

Q: How should I store my phosphine ligands? A: Solid, relatively air-stable phosphines (e.g., PPh₃) can often be stored on the bench for short periods, but for long-term integrity, they should be kept in a desiccator or, ideally, inside a nitrogen-filled glovebox.[12] Highly sensitive phosphines, especially liquids or those in solution, must be stored exclusively in a glovebox or in sealed ampoules/Sure/Seal™ bottles under an inert atmosphere.[15]

Q: Can I use a nitrogen-filled balloon to protect my reaction? A: A balloon provides a positive pressure of nitrogen, which is better than nothing, but it is not a robust seal against atmospheric diffusion. For reactions that are even moderately sensitive or run for extended periods, this technique is insufficient. Oxygen can and will diffuse through the latex of the balloon and into your reaction. It should only be considered for very short, non-critical reactions with robust reagents.[15]

Q: My phosphine is a solid. How do I add it to my reaction under inert atmosphere? A: The best method is to weigh the solid inside a glovebox and add it to the reaction flask there.[12][14] If you don't have a glovebox, you can use a "positive pressure addition" technique. Place your solid in a flask, attach it to the Schlenk line, perform several evacuate-refill cycles, and then add deoxygenated solvent via cannula or syringe. Alternatively, quickly add the solid to the flask against a strong counter-flow of inert gas—this is a less reliable technique that requires practice and should be avoided for highly sensitive materials.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. ACS Publications. [Link]

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide. The Schlenk Line Survival Guide. [Link]

  • Air-free technique - Wikipedia. Wikipedia. [Link]

  • Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Handling Air Sensitive Reagents and Working with a Schlenk Line. IONiC / VIPEr. [Link]

  • Degassing Solvents - Berry Group. University of Wisconsin-Madison. [Link]

  • Phosphorus-Based Catalysis. ACS Central Science. [Link]

  • Gloveboxes - The Schlenk Line Survival Guide. The Schlenk Line Survival Guide. [Link]

  • Sparging with N2 vs freeze-pump-thaw : r/Chempros. Reddit. [Link]

  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. [Link]

  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. [Link]

  • Schlenk Line and Glove Box Safety. University of Notre Dame. [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]

  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. National Institutes of Health. [Link]

  • 2.9: Phosphines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Freeze-Pump-Thaw Degassing of Liquids. University of Washington. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • 8.5 - No-Air Techniques Guide. MIT OpenCourseWare. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading with Phosphine Ligands in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to optimizing catalyst loading in cross-coupling reactions. This guide, structured in a question-and-answe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to optimizing catalyst loading in cross-coupling reactions. This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to enhance the efficiency and reproducibility of your experiments. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries regarding catalyst and ligand optimization.

Q1: What is a typical starting catalyst loading, and why is optimization so critical?

A common starting point for catalyst loading in many cross-coupling reactions is 1–5 mol%. For highly efficient systems, this can often be reduced to 0.1–1 mol% upon optimization. Conversely, challenging substrates may necessitate an initial loading of up to 10 mol%.

Optimization is paramount for several reasons:

  • Economic Viability: It minimizes the cost associated with expensive and rare transition metals like palladium.

  • Environmental Responsibility: Lower catalyst loading reduces the generation of heavy metal waste.

  • Process Chemistry & Purification: In pharmaceutical development, minimizing residual metal content in the final product is a critical regulatory requirement. Lower initial loading simplifies purification.

Q2: My reaction mixture turns black. What does this signify and how can I prevent it?

The formation of a black precipitate, commonly known as "palladium black," is a classic indicator of catalyst decomposition. This means the active, ligand-stabilized Pd(0) catalyst has aggregated into inactive, metallic palladium.

Causality & Prevention: This aggregation is often caused by an insufficient ligand-to-metal ratio, the presence of oxygen, impurities, or excessively high temperatures. The phosphine ligand's primary role is to stabilize the Pd(0) center and prevent this aggregation.

    Optimization

    Technical Support Center: Safe Handling and Disposal of Phosphine-Containing Reagents

    A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for phosphine-containing reagents. This guide is designed to provide you with the essential knowledge and pr...

    Author: BenchChem Technical Support Team. Date: January 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center for phosphine-containing reagents. This guide is designed to provide you with the essential knowledge and practical protocols to handle these versatile but hazardous chemicals safely. As chemists, we understand that a robust understanding of a reagent's reactivity is the foundation of a safe experiment. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

    Section 1: Frequently Asked Questions - Understanding the Hazards
    Q1: What are phosphine-containing reagents and why are they hazardous?

    Phosphine-containing reagents, often called phosphines, are organophosphorus compounds with the general formula R₃P. They are widely used in organic synthesis, for example, in the Wittig, Staudinger, and Mitsunobu reactions, and as ligands in metal-catalyzed cross-coupling reactions.

    Their utility stems from the phosphorus atom's ability to act as a powerful nucleophile and reducing agent. However, this reactivity is also the source of their hazards. The primary risks include:

    • Toxicity: Many phosphines are toxic. The primary danger is the potential to release phosphine gas (PH₃), which is colorless, flammable, and highly toxic if inhaled.[1][2][3] Exposure to even small amounts can cause headaches, dizziness, and respiratory distress, while higher concentrations can lead to severe lung damage, cardiovascular collapse, and can be fatal.[3][4][5]

    • Pyrophoricity: Some liquid alkylphosphines, such as tri-n-butylphosphine (TBP), are pyrophoric, meaning they can ignite spontaneously on contact with air.[6][7][8] This presents a significant fire and explosion risk.[5][9]

    • Reactivity: Phosphines can react vigorously with oxidizers, acids, and other chemicals. Uncontrolled reactions can lead to the release of energy and toxic fumes.[6][10]

    • Skin and Eye Damage: Many phosphine reagents can cause severe skin burns and eye damage upon contact.[6][11][12] Triphenylphosphine, a common solid phosphine, is also known to be a skin sensitizer, potentially causing an allergic reaction.[13][14]

    Q2: What is the main difference in handling solid vs. liquid phosphine reagents?

    The physical state of the phosphine dictates the primary handling precautions.

    • Solid Phosphines (e.g., Triphenylphosphine, TPP): These are generally air-stable crystalline solids.[13] The main risk is inhalation of the dust and skin/eye contact.[10][11] While not pyrophoric, they are still toxic and can be skin sensitizers.[11][14] Handling should be done in a well-ventilated area or fume hood to minimize dust exposure.

    • Liquid Phosphines (e.g., Tri-n-butylphosphine, TBP): These pose a greater risk. Many are air-sensitive, and some, like TBP, are pyrophoric.[6][8] They must be handled under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques like a Schlenk line or in a glovebox to prevent contact with air.[12][15][16] Their vapors are also toxic and flammable.

    The table below summarizes the key differences:

    FeatureTriphenylphosphine (Solid)Tri-n-butylphosphine (Liquid)
    Physical State White crystalline solid[13]Clear, colorless liquid[6]
    Primary Hazard Toxic if swallowed, skin sensitizer, eye damage[11][13]Pyrophoric (ignites in air), causes severe burns[6][7]
    Handling Handle in a fume hood to avoid dust inhalation.[13]Strictly under inert atmosphere (glovebox/Schlenk line).[12][15]
    PPE Standard gloves, safety glasses, lab coat.[13]Flame-resistant lab coat, chemical splash goggles, appropriate gloves.[7][12]
    Section 2: Safe Handling, Storage, and Workspace Setup
    Q3: What Personal Protective Equipment (PPE) is mandatory for handling phosphines?

    Proper PPE is your last line of defense. The selection depends on the specific reagent and the scale of the reaction.

    PPE CategorySpecificationRationale
    Eye Protection Chemical splash goggles or a full-face shield.[7]Protects against splashes of corrosive liquids and dust particles. A face shield is recommended when handling larger quantities or pyrophoric materials.
    Hand Protection Nitrile gloves are common, but check manufacturer data for breakthrough times.[12][13]Prevents skin contact. For pyrophorics or extended use, heavier gloves or double-gloving may be necessary. Always wash hands after removing gloves.
    Body Protection A standard lab coat for solids. A flame-resistant (FR) lab coat for pyrophoric liquids.[7]Protects skin and clothing from spills. An FR coat is essential when working with materials that can ignite.[7]
    Respiratory Not typically required if handled in a certified chemical fume hood. For fumigation or large-scale use, a full-face respirator with a phosphine-specific cartridge is required.[1][17][18]A fume hood provides primary respiratory protection. Respirators are for specialized tasks or emergencies and require formal training and fit-testing.[1][17]
    Q4: How do I properly set up my workspace for a reaction involving an air-sensitive liquid phosphine?

    A safe setup is critical to prevent accidental exposure to air. The goal is to create and maintain an inert atmosphere throughout the experiment.

    cluster_prep Preparation Phase cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Assemble and Oven-Dry Glassware B 2. Cool Under Vacuum on Schlenk Line A->B C 3. Backfill with Inert Gas (N2/Ar) B->C D 4. Repeat Evacuate-Refill Cycle (3x) C->D E 5. Add Air-Stable Solids (e.g., catalyst) D->E Ensure positive pressure F 6. Add Degassed Solvent via Cannula/Syringe E->F G 7. Add Liquid Phosphine via Gastight Syringe F->G Maintain inert atmosphere H 8. Stir Reaction at Desired Temperature G->H I 9. Monitor Progress (TLC/GC) H->I J 10. Quench Reaction Under Inert Atmosphere I->J K 11. Proceed to Workup J->K

    Caption: Workflow for setting up an air-sensitive reaction.

    This workflow ensures that the entire apparatus is free of atmospheric oxygen and moisture before the pyrophoric or air-sensitive reagent is introduced.[15]

    Q5: What are the correct storage conditions for phosphine reagents?

    Improper storage is a common cause of laboratory incidents.

    • General: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6][19]

    • Pyrophorics (e.g., TBP): Must be stored under an inert atmosphere.[8][12] The original manufacturer's container, often a Sure/Seal™ bottle, is designed for this purpose. Store in a secondary container, away from flammable materials.

    • Solids (e.g., TPP): Keep the container tightly closed and store in a dry place.[11]

    • Cylinders (Phosphine Gas): Store upright and secured to prevent falling. The storage area should be well-ventilated, free from fire risk, and meet electrical code requirements for hazardous areas.[20][21][22]

    Section 3: Emergency Procedures & Troubleshooting
    Q6: What is the immediate first aid response to phosphine exposure?

    Act quickly and call for emergency medical assistance. There is no specific antidote for phosphine poisoning; treatment is supportive.[4][23]

    Exposure RouteImmediate ActionWhy It's Important
    Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][24]The primary route of toxicity is inhalation. Removing the person from the source is the first priority.[3]
    Skin Contact Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. For pyrophorics, immerse in cool water or wrap in wet bandages.[1][6]Rapidly removes the chemical to prevent burns and absorption. Water also helps to extinguish burning pyrophoric reagents.
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][12]Prevents severe and potentially permanent eye damage.
    Ingestion Do NOT induce vomiting. Rinse the mouth with water if the person is conscious.[6][13][24]Inducing vomiting can cause aspiration of the chemical into the lungs, worsening the injury.
    Q7: How should I handle a spill of a pyrophoric liquid phosphine?

    A spill of a pyrophoric reagent like TBP is a serious emergency that can lead to a fire.

    Spill Spill Occurs! Size Is the spill large or on fire? Spill->Size SmallSpill Small Spill (No Fire) Size->SmallSpill No LargeSpill Large Spill / Fire Size->LargeSpill Yes Cover 1. Cover spill with dry sand or vermiculite SmallSpill->Cover Evacuate 1. Alert others & Evacuate 2. Activate Fire Alarm 3. Call Emergency Services LargeSpill->Evacuate FireExtinguisher If trained and safe, use Class D or ABC fire extinguisher LargeSpill->FireExtinguisher Quench 2. Carefully transfer to a flask under inert atmosphere Cover->Quench Dispose 3. Quench slowly with a non-flammable protic solvent (e.g., isopropanol) Quench->Dispose FinalDispose 4. Dispose as hazardous waste Dispose->FinalDispose

    Caption: Decision tree for handling a pyrophoric phosphine spill.

    Key Principles:

    • Do NOT use water on a spill of a pyrophoric reagent unless it is already on fire. Water can react with some reagents. A dry chemical (Class ABC) or powdered lime/sand (Class D) fire extinguisher is appropriate.

    • Do not use a carbon dioxide extinguisher as it may be ineffective and can scatter the material.

    • For small, contained spills, cover with an inert absorbent material like dry sand, vermiculite, or diatomaceous earth.[16] This smothers the reagent and prevents it from igniting.

    Section 4: Waste Disposal and Quenching Protocols
    Q8: Can I dispose of phosphine waste down the drain or in the regular trash?

    Absolutely not. Phosphine-containing waste is hazardous. Disposal must follow institutional and local environmental regulations.

    • Reactive Waste: Unreacted phosphines or quenching solutions must be treated as hazardous chemical waste.

    • Contaminated Solids: Items like gloves, paper towels, and silica gel contaminated with phosphines must be collected in a sealed, labeled container and disposed of as hazardous solid waste.

    • Phosphine Oxides: The oxidized byproducts (e.g., triphenylphosphine oxide) are generally less hazardous but should still be disposed of as chemical waste, as they may be mixed with unreacted starting material.[25][26][27]

    Q9: How do I safely quench (neutralize) a reactive phosphine before disposal?

    Quenching is the process of safely reacting a hazardous chemical to a less reactive form. This must be done carefully to control the reaction rate and heat generation. The most common method is controlled oxidation.

    Causality: The phosphorus (III) center in a phosphine is readily oxidized to a more stable phosphorus (V) center in a phosphine oxide. This process is highly exothermic. By adding the oxidizing agent slowly, at a low temperature, and with efficient stirring, you can dissipate the heat and prevent a runaway reaction.

    WARNING: This procedure should only be performed by trained personnel in a certified chemical fume hood under an inert atmosphere.

    Materials:

    • Three-neck flask equipped with a mechanical stirrer, an addition funnel, and an inert gas inlet/outlet (bubbler).

    • Ice bath.

    • Anhydrous, inert solvent (e.g., THF, Toluene).

    • Quenching solution: 5-10% hydrogen peroxide (H₂O₂) in water or household bleach (sodium hypochlorite, NaClO).

    Procedure:

    • Setup: Assemble the dry glassware and place it under a positive pressure of nitrogen or argon.

    • Dilution: Transfer the TBP waste to the reaction flask via cannula or syringe. Dilute it with an equal volume of an inert solvent like THF. This helps to manage the heat of the reaction.

    • Cooling: Cool the flask to 0 °C using an ice bath.

    • Slow Addition: Fill the addition funnel with the oxidizing solution (e.g., bleach). Add the solution dropwise to the stirred, cooled TBP solution.

      • Rationale: The reaction is highly exothermic. Slow, dropwise addition is critical to control the temperature and prevent a dangerous buildup of heat or gas.[15]

    • Monitoring: Maintain the temperature below 25 °C. If the temperature rises rapidly, stop the addition until it cools.

    • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.

    • Testing for Completion: Test for residual phosphine. A common method is to use a potassium permanganate (KMnO₄) test. A small aliquot of the reaction mixture should not decolorize a purple solution of KMnO₄.

    • Workup & Disposal: Once quenching is complete, separate the aqueous and organic layers. Dispose of both layers as hazardous waste in appropriately labeled containers.

    • Collection: Collect waste TPP and triphenylphosphine oxide in a dedicated, sealed, and clearly labeled solid waste container.

    • Avoid Contamination: Do not mix this waste with other waste streams, especially oxidizers.

    • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Incineration is a common disposal method for this type of waste.[25]

    Section 5: References
    • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

    • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-n-butylphosphine, 95%. Retrieved from [Link]

    • University of Georgia. (n.d.). Standard Operating Procedure - Phosphine. Retrieved from [Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Phosphine. Centers for Disease Control and Prevention. Retrieved from [Link]

    • Air Liquide. (2023). SAFETY DATA SHEET Phosphine. Retrieved from [Link]

    • GOV.UK. (2024). Phosphine - Incident management. Retrieved from [Link]

    • Stored Grain. (2025). RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS. Retrieved from [Link]

    • CPAChem. (2024). Safety data sheet - triphenylphosphine. Retrieved from [Link]

    • The University of Kansas Health System. (n.d.). Poison Facts: Phosphine. Retrieved from [Link]

    • Linde Gas GmbH. (2017). SAFETY DATA SHEET Phosphine. Retrieved from [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

    • Praxair. (n.d.). Phosphine Safety Data Sheet. Retrieved from [Link]

    • 3M. (n.d.). Respiratory Protection Against Phosphine. Retrieved from [Link]

    • National Center for Biotechnology Information (NCBI). (n.d.). Phosphine and Eight Metal Phosphides Acute Exposure Guideline Levels. National Institutes of Health. Retrieved from [Link]

    • Medsparkles. (2025). PHOSPHINE TOXICITY. Retrieved from [Link]

    • DOD Technologies. (n.d.). Understanding the Toxicity and Risks of Phosphine Gas. Retrieved from [Link]

    • NanoTemper Technologies. (n.d.). Reversible Quenching of Red Fluorophores by TCEP protocol. Retrieved from [Link]

    • GRDC. (2024). On-farm grain storage: Part 5/6 | Masks for phosphine. YouTube. Retrieved from [Link]

    • European Industrial Gases Association (EIGA). (n.d.). Code of Practice, Phosphine. Retrieved from [Link]

    • Google Patents. (n.d.). US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction. Retrieved from

    • Angene Chemical. (2025). Safety Data Sheet - Phosphine oxide, tris(1,1-dimethylethyl)-. Retrieved from [Link]

    • ACS Publications. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. Retrieved from [Link]

    • ACS Publications. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. Retrieved from [Link]

    • WorkSafe Queensland. (2025). Phosphine gas. Retrieved from [Link]

    • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Environmental Health & Safety. Retrieved from [Link]

    • Cargo Handbook. (n.d.). Phosphine. Retrieved from [Link]

    • Praxair. (n.d.). Phosphine PH3 Safety Data Sheet SDS P4643. Retrieved from [Link]

    • IKONICS. (2022). Safety Data Sheet - Phosphine oxide, phenylbis (2,4,6-trimethyl benzoyl). Retrieved from [Link]

    • Stored Grain. (n.d.). Keep phosphine safe. Retrieved from [Link]

    • Organic Syntheses. (2007). Working with Hazardous Chemicals. Retrieved from [Link]

    • University of Health Sciences and Pharmacy in St. Louis. (2017). Safe Use of Pyrophoric Reagents Policy and Procedures. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Phosphine-Carbon Disulfide Adducts in Synthesis

    Welcome to the technical support center for the synthesis and application of phosphine-carbon disulfide adducts. As Senior Application Scientists, we have compiled this guide based on peer-reviewed literature and extensi...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis and application of phosphine-carbon disulfide adducts. As Senior Application Scientists, we have compiled this guide based on peer-reviewed literature and extensive laboratory experience to help you navigate the common challenges associated with these versatile but often sensitive reagents. This resource is designed for researchers, chemists, and drug development professionals who utilize these adducts in their synthetic workflows.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental structure and nature of a phosphine-carbon disulfide adduct?

    A phosphine-carbon disulfide adduct is formed by the nucleophilic attack of a tertiary phosphine (R₃P) on the electrophilic carbon atom of carbon disulfide (CS₂). The resulting product is best described as a zwitterion, specifically a phosphonium dithiocarboxylate: R₃P⁺-CS₂⁻.[1] This structure is supported by spectroscopic data and reactivity studies. The stability and reactivity of this adduct are highly dependent on the nature of the 'R' groups on the phosphine.

    Q2: What are the primary applications of these adducts in organic synthesis?

    These adducts are valuable intermediates in organophosphorus chemistry. One notable application is in the synthesis of thiophosphinic acids and their derivatives.[2] The dithiocarboxylate moiety can act as a nucleophile or be further functionalized, making these adducts useful building blocks.

    Q3: What are the main safety hazards associated with preparing and handling these adducts?

    The primary hazards stem from the starting materials:

    • Phosphines: Many phosphines, especially trialkylphosphines, are toxic and pyrophoric (can ignite spontaneously in air). They are also readily oxidized to the corresponding phosphine oxide, which can complicate reactions.[3][4] It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon).

    • Carbon Disulfide (CS₂): CS₂ is an extremely flammable liquid with a very low autoignition temperature (90°C).[5] Its vapor is heavier than air and can travel to a distant ignition source.[5] It is also toxic and should be handled in a well-ventilated fume hood.[5][6][7]

    Always consult the Safety Data Sheet (SDS) for each specific phosphine and for carbon disulfide before beginning any experiment.[6][7][8]

    Q4: How should I protect my phosphine from oxidation during my experiments?

    A common strategy is to handle the phosphine as its phosphine-borane adduct (R₃P-BH₃).[9] The borane group protects the phosphorus center from oxidation and can be removed later in the synthetic sequence.[9] This allows for easier handling of otherwise air-sensitive phosphines.[4][9]

    Troubleshooting Guide

    This guide addresses specific issues you may encounter during the synthesis, purification, and use of phosphine-carbon disulfide adducts.

    Problem 1: Low or No Yield of the Adduct
    Q: I've mixed my tertiary phosphine with carbon disulfide, but I'm getting a low yield of the adduct, or the reaction doesn't seem to be working at all. What's going wrong?

    A: The formation of the R₃P⁺-CS₂⁻ adduct is an equilibrium process. The position of this equilibrium is highly sensitive to several factors. Here’s a breakdown of potential causes and solutions.

    Root Cause Analysis:

    • Phosphine Nucleophilicity and Sterics: The reaction is a nucleophilic attack. If your phosphine is not sufficiently nucleophilic or is too sterically hindered, the equilibrium will favor the starting materials.

      • Explanation: Electron-donating groups on the phosphine increase its basicity and nucleophilicity, favoring adduct formation.[10] Conversely, bulky substituents can sterically hinder the approach to the carbon disulfide molecule.[10] For example, triarylphosphines like triphenylphosphine (PPh₃) are generally less effective at forming stable adducts compared to more basic trialkylphosphines like triethylphosphine (PEt₃).[10][11]

      • Solution: If possible, switch to a more basic, less sterically hindered phosphine. See the table below for a general comparison.

    • Solvent Effects: The zwitterionic adduct is highly polar. The choice of solvent can dramatically affect its stability and the reaction rate.

      • Explanation: Polar aprotic solvents can stabilize the polar transition state and the zwitterionic product, shifting the equilibrium to the right.[12] Nonpolar solvents may not effectively solvate the charged species, leading to decomposition or reversion to starting materials.

      • Solution: Use a polar aprotic solvent such as DMSO or DMF.[13] However, be aware that highly polar solvents can also promote side reactions.[13] If the adduct is intended for immediate use in a subsequent step, the choice of solvent must be compatible with that reaction.

    • Reagent Quality: Phosphines are prone to oxidation, and old or improperly stored carbon disulfide can contain impurities.

      • Explanation: If the phosphine has been oxidized to phosphine oxide (R₃P=O), it is no longer nucleophilic and will not react with CS₂.

      • Solution: Use freshly distilled or purchased carbon disulfide. Ensure your phosphine has been stored under an inert atmosphere and is free of phosphine oxide. You can check the purity of your phosphine using ³¹P NMR spectroscopy; the phosphine oxide will appear as a separate peak, typically at a different chemical shift.

    Troubleshooting Workflow for Low Adduct Yield

    start Low or No Adduct Yield check_phosphine 1. Evaluate Phosphine Properties start->check_phosphine phosphine_ok Is phosphine sufficiently basic and not too hindered? check_phosphine->phosphine_ok check_solvent 2. Assess Solvent Choice solvent_ok Is the solvent polar aprotic? check_solvent->solvent_ok check_reagents 3. Verify Reagent Purity reagents_ok Are reagents pure and oxygen-free? check_reagents->reagents_ok phosphine_ok->check_solvent Yes switch_phosphine Action: Switch to a more basic/less hindered phosphine (e.g., PEt₃, PnBu₃). phosphine_ok->switch_phosphine No solvent_ok->check_reagents Yes switch_solvent Action: Use a polar aprotic solvent like THF, MeCN, or DMSO. solvent_ok->switch_solvent No purify_reagents Action: Use freshly opened or distilled reagents. Run reaction under inert atmosphere. reagents_ok->purify_reagents No success Problem Resolved reagents_ok->success Yes switch_phosphine->check_solvent switch_solvent->check_reagents purify_reagents->success

    Caption: Troubleshooting Decision Tree for Low Adduct Yield.

    Problem 2: Adduct Instability and Decomposition
    Q: I successfully formed the adduct, but it seems to be decomposing upon standing or during workup. What causes this instability?

    A: The P-C bond in the R₃P⁺-CS₂⁻ adduct is often labile. Decomposition typically involves reversion to the starting materials, which can then undergo side reactions.

    Root Cause Analysis:

    • Thermal Instability: Many phosphine-CS₂ adducts are not thermally robust.

      • Explanation: The P-C bond can cleave upon heating, reforming the phosphine and CS₂. This is especially true for adducts of less basic phosphines.

      • Solution: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and avoid heating during workup or purification. If possible, use the adduct in situ for subsequent reactions without isolation.

    • Atmospheric Reactions: The presence of oxygen or water can lead to decomposition and side product formation.

      • Explanation: The phosphine, in equilibrium with the adduct, can be irreversibly oxidized by air to phosphine oxide.[13] Water can hydrolyze the adduct, particularly under certain pH conditions.

      • Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup. Use anhydrous solvents to minimize hydrolysis.

    Mechanism of a Competing Side Reaction: Phosphine Oxidation

    cluster_main Main Reaction (Equilibrium) cluster_side Side Reaction (Irreversible) R3P R₃P Adduct R₃P⁺-CS₂⁻ (Zwitterionic Adduct) R3P->Adduct + CS₂ R3P_side R₃P CS2 CS₂ Adduct->R3P - CS₂ R3PO R₃P=O (Phosphine Oxide) R3P_side->R3PO + ½ O₂ O2 O₂ (Air)

    Caption: Competing equilibrium of adduct formation vs. irreversible phosphine oxidation.

    Problem 3: Purification and Characterization Challenges
    Q: I'm having difficulty purifying my adduct by chromatography, and my NMR spectrum is confusing.

    A: Purification and characterization can be challenging due to the adduct's polar, zwitterionic nature and potential instability.

    Root Cause Analysis & Solutions:

    • Purification:

      • Problem: The adduct streaks or decomposes on silica gel chromatography.

      • Explanation: Silica gel is acidic and highly polar, which can promote the decomposition of sensitive adducts.

      • Solution - Recrystallization: If the adduct is a solid, recrystallization is the preferred method of purification. Try precipitating the adduct from a concentrated solution by adding a nonpolar co-solvent (e.g., adding hexanes to a THF or dichloromethane solution).

      • Solution - In Situ Use: The most effective strategy is often to avoid purification altogether. Generate the adduct and use it immediately in the next step of your reaction sequence.

    • Characterization (NMR Spectroscopy):

      • Problem: The ³¹P NMR spectrum shows multiple peaks, or the chemical shift is not what I expected.

      • Explanation: A ³¹P NMR spectrum can reveal a lot about your reaction mixture.

        • Starting Phosphine: A peak corresponding to your starting phosphine indicates an incomplete reaction or that the adduct equilibrium favors the starting materials.

        • Phosphine Oxide: A peak corresponding to R₃P=O is a clear sign of oxygen contamination.[13][14]

        • Adduct Peak: The R₃P⁺-CS₂⁻ adduct will have its own characteristic chemical shift. The formation of the P-C bond and the positive charge on the phosphorus atom typically cause a significant change in the chemical shift compared to the free phosphine.[15]

        • Solvent Effects: Chemical shifts can be solvent-dependent, especially for polar species.

      • Solution:

        • Run a ³¹P NMR of your starting phosphine and, if available, the corresponding phosphine oxide to have reference chemical shifts.

        • Acquire the spectrum immediately after preparing the sample under an inert atmosphere.

        • Consider variable temperature NMR studies. If the adduct is in equilibrium with the starting materials, you may see changes in the relative peak integrations at different temperatures.

    Table 1: Typical ³¹P NMR Chemical Shift Ranges

    SpeciesTypical δ (ppm) RangeNotes
    Trialkylphosphines-60 to 0Highly dependent on substituents.
    Triarylphosphines-10 to 10
    R₃P⁺-CS₂⁻ Adducts +20 to +60 Shift is downfield from the free phosphine.
    Phosphine Oxides+25 to +50Can overlap with adducts; reference spectra are key.

    Note: These are approximate ranges and can vary significantly based on the specific structure and solvent.

    Protocol: General Procedure for the Synthesis of a Trialkylphosphine-Carbon Disulfide Adduct

    This protocol is a general guideline and must be adapted based on the specific phosphine used. All operations must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.

    • Preparation:

      • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the trialkylphosphine (1.0 eq.) in anhydrous solvent (e.g., THF or diethyl ether, approx. 0.2-0.5 M).

      • Cool the solution to 0 °C using an ice bath.

    • Addition:

      • While stirring, add carbon disulfide (1.0-1.1 eq.) dropwise to the phosphine solution via syringe.

      • The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.

    • Reaction:

      • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

      • Formation of a precipitate is common, as the adduct is often less soluble than the starting materials.

    • Isolation (if required):

      • If a precipitate has formed, isolate the solid product by cannula filtration under an inert atmosphere.

      • Wash the solid with a small amount of cold, anhydrous solvent (the same one used for the reaction).

      • Dry the product under high vacuum. Store the isolated adduct under an inert atmosphere and at a low temperature.

    • Analysis:

      • Characterize the product promptly by ³¹P NMR and ¹³C NMR spectroscopy. In the ¹³C NMR spectrum, the CS₂ carbon in the adduct typically appears as a doublet due to coupling with phosphorus (¹J_PC).

    References

    • Mechanism of disulfide reduction by phosphines. i) Formation of...
    • A phosphine-based redox method for direct conjug
    • Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents: Implications for protein conjug
    • Mechanisms of Phosphine Toxicity - PMC - PubMed Central - NIH. ()
    • SAFETY D
    • SAFETY DATA SHEET - Carbon Disulfide, Sigma-Aldrich. ()
    • Phosphine sulfide synthesis by thion
    • Addition Compounds of Tertiary Phosphines and Carbon Diselenide - ResearchG
    • Solution and solid-state structures of phosphine adducts of monomeric zinc bisphenoxide complexes... - PubMed. ()
    • Preparation of phosphines through C–P bond form
    • Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs.
    • Preparation of phosphines through C–P bond form
    • Phosphine Carboxylate—Probing the Edge of Stability of a Carbon Dioxide Adduct...
    • SAFETY DATA SHEET - Carbon Disulfide, Fisher Scientific. ()
    • Phosphonium fullerides: isolable zwitterionic adducts of a phosphine with C 60 - Chemical Science (RSC Publishing). ()
    • Solvent and Substituent Effects on the Phosphine + CO 2 Reaction - MDPI. ()
    • Synthesis of Phosphine-Boranes and Their Metal
    • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing). ()
    • What are the precautions one must take while handling CS2 (Carbon disulfide) for organic reactions?

    Sources

    Optimization

    Improving Accuracy in qNMR with Deuterated Internal Standards: A Technical Support Guide

    Welcome to the technical support center for quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed for researchers, scientists, and drug development professionals who leverage qNMR for precise and accurat...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed for researchers, scientists, and drug development professionals who leverage qNMR for precise and accurate quantification. The use of an internal standard is foundational to robust qNMR methodology, and deuterated standards offer unique advantages. However, their application is not without nuance.

    This document provides in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter, helping you troubleshoot experiments and refine your understanding of the underlying principles for achieving the highest data quality.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific problems that can arise during qNMR experiments using deuterated internal standards, leading to inaccurate or imprecise results. Each solution is grounded in the fundamental principles of NMR to empower you to diagnose and resolve issues effectively.

    Q1: My quantification results are inconsistent or inaccurate, even though I'm using a high-purity deuterated internal standard. What are the likely causes?

    This is a common and multifaceted problem. Inaccuracy in qNMR, even with a quality standard, often stems from subtle errors in sample preparation, data acquisition, or processing. Let's break down the primary culprits.

    A1: Potential Causes and Corrective Actions

    • Inaccurate Weighing: qNMR is an absolute technique where the final calculation is directly proportional to the mass of the analyte and the standard.[1]

      • Problem: Using a balance with insufficient precision (e.g., a 4-place balance for sub-milligram quantities) introduces significant error. Static electricity can also cause readings to drift.

      • Solution: Always use an ultramicrobalance or microbalance with readability to at least 0.001 mg for weighing qNMR samples and standards.[2] Use anti-static guns or enclosures and non-metallic spatulas to minimize static effects. Prepare samples in triplicate to assess the precision of your weighing and preparation workflow.[2][3]

    • Incomplete Dissolution: For the molar ratio in the NMR tube to reflect the weighed ratio, both the analyte and the standard must be fully dissolved.[4][5]

      • Problem: Undissolved microparticles create an inhomogeneous solution, leading to broadened lineshapes, poor shimming, and inaccurate integrals.[6]

      • Solution: Visually inspect the solution against a bright light to ensure no particulate matter is visible. Use a vortex mixer and gentle sonication to aid dissolution.[5] Always perform a pre-solubility test to confirm your chosen deuterated solvent is appropriate for both the analyte and the standard.[4]

    • Incorrect NMR Acquisition Parameters: The fundamental assumption of qNMR is that the area of a signal is directly proportional to the number of nuclei. This only holds true if the spectrum is acquired under quantitative conditions.

      • Problem: A relaxation delay (D1) that is too short will cause signals with long spin-lattice relaxation times (T1) to become saturated, leading to underestimated integrals.[7][8]

      • Solution: The relaxation delay (D1) must be at least 5 times the longest T1 value of any signal being quantified (both analyte and standard).[1][4][9] If T1 values are unknown, they should be measured using an inversion-recovery experiment. A conservative D1 of 30-60 seconds is often a safe starting point. Additionally, ensure you are using a calibrated 90° pulse for maximum signal excitation and a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the weakest signal of interest.[1][4][10]

    • Signal Overlap with Residual Solvent Peaks: Deuterated solvents are never 100% isotopically pure and always show residual proton signals.[11]

      • Problem: The residual signal of the deuterated internal standard (e.g., residual CHCl3 in CDCl3) or the primary solvent can overlap with analyte or standard peaks, making accurate integration impossible.[4][7]

      • Solution: Carefully select a deuterated internal standard whose quantifiable signal is in a clear region of the spectrum, far from both analyte and solvent residual peaks.[4][12] Consult tables of common solvent impurities to anticipate potential overlaps.[13][14] Sometimes, changing the primary deuterated solvent (e.g., from CDCl3 to DMSO-d6) can shift signals sufficiently to resolve overlaps.[15]

    Q2: I see small peaks near my standard's signal. Should I include them in the integration?

    A2: It depends on the source of the peaks.

    • ¹³C Satellites: These are small, symmetrically spaced peaks flanking a large central peak, arising from coupling between the proton and a naturally abundant ¹³C atom. They represent a real portion of the signal (~1.1% of the total intensity for a CH group).[9] For the highest accuracy, your integration method must be consistent. Either include the satellites for both the analyte and standard signals or exclude them for both.[16] A simple way to eliminate them is to use ¹³C decoupling during acquisition, which collapses the satellites into the main peak.[8][9]

    • Impurities: If the peaks are not symmetrical ¹³C satellites, they are likely impurities in your standard or analyte. These should never be included in the integration of the main signal. Their presence indicates that the stated purity of the standard may not be accurate, which is a major source of error.[4] This underscores the importance of using a Certified Reference Material (CRM) whenever possible.[12]

    Q3: My baseline is distorted ("rolling" or "curved"), making it difficult to set accurate integration limits. What causes this and how can I fix it?

    A3: A non-flat baseline is a critical issue that prevents accurate integration.[1] The primary causes are related to acquisition and processing.

    • Cause 1: Insufficient Acquisition Time (AQ): The FID (Free Induction Decay) signal must be allowed to decay fully into the noise. If the acquisition time is too short, the FID is truncated, leading to baseline distortions and artifacts upon Fourier Transform.

      • Solution: Ensure your acquisition time (AQ) is sufficiently long, typically 2-3 seconds for standard small molecules in ¹H NMR.

    • Cause 2: Receiver Gain Set Too High: If the receiver gain is too high for a concentrated sample, the initial part of the FID can be "clipped," leading to a broad signal distortion at the center of the spectrum.

      • Solution: Use the automatic receiver gain setting (rga on Bruker systems) before acquisition. For highly concentrated samples, it may be necessary to manually reduce the gain to prevent ADC overflow errors.[17]

    • Cause 3: Improper Data Processing: Automatic baseline correction algorithms can sometimes fail, especially in crowded spectra.

      • Solution: Always manually inspect the baseline after processing. Use a multipoint polynomial baseline correction (e.g., a 5th-order polynomial) and carefully select regions of the spectrum that contain only noise to define the true baseline.[18] Manual phasing is also critical; even slight phase errors can distort the baseline and compromise integral accuracy.[16][19]

    Frequently Asked Questions (FAQs)

    This section covers foundational knowledge and best practices for designing and executing high-quality qNMR experiments with deuterated internal standards.

    Q1: What are the advantages of using a deuterated internal standard over a non-deuterated one?

    A1: The primary advantage is spectral simplicity . A fully deuterated standard (e.g., Benzene-d6) will have no ¹H NMR signal, eliminating the risk of its signals overlapping with the analyte. Quantification is then performed using the sharp, well-defined residual proton signal of the deuterated solvent it is dissolved in (e.g., residual CHD2CN in Acetonitrile-d3), provided its concentration is known and calibrated.

    However, more commonly, one uses a standard with a specific, non-deuterated functional group on a deuterated backbone (e.g., DSS-d6). The key advantages of an ideal internal standard are:

    • Minimal Signal Overlap: It should produce very few signals, preferably a sharp singlet, in a region of the spectrum free from analyte or solvent signals.[4][7]

    • High Purity: The chemical and isotopic purity must be high (≥99%) and, ideally, traceable to a national standard (i.e., a CRM).[4][12]

    • Chemical Stability: The standard must be inert and not react with the analyte, solvent, or trace amounts of air/water.[4][6]

    • Good Solubility: It must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[2][4]

    • Non-Volatile and Non-Hygroscopic: The standard should be a stable solid that is easy to weigh accurately.[2][12]

    Q2: How do I select the appropriate deuterated internal standard for my experiment?

    A2: The selection process is a critical part of method development.[7] The ideal standard is chosen based on the properties of your analyte and the intended solvent.

    CriteriaBest PracticeRationale
    Spectral Simplicity Choose a standard with a single, sharp peak (singlet).Avoids complex multiplets and reduces the chance of overlap. Simplifies integration.[1]
    Chemical Shift Select a standard with a signal in an empty region of the spectrum (e.g., 0-1 ppm or >8 ppm).Prevents signal overlap, which is a major source of integration error.[2][4]
    Solubility The standard must be completely soluble in the chosen deuterated solvent.Ensures a homogeneous sample, which is critical for accurate and reproducible results.[5][6]
    Purity & Traceability Use a Certified Reference Material (CRM) with a documented purity value.The accuracy of your result is directly dependent on the accuracy of the standard's purity.[7][18]
    Stability Ensure the standard is chemically inert and stable under your experimental conditions (light, temp, time).Prevents degradation of the standard, which would lead to an overestimation of the analyte.[4]

    Q3: What is the qNMR quantification equation and what do the terms mean?

    A3: The purity of an analyte (PurityAnalyte) using an internal standard is calculated with the following equation[1]:

    PurityAnalyte (%) = ( IAnalyte / IStd ) * ( NStd / NAnalyte ) * ( MAnalyte / MStd ) * ( mStd / mAnalyte ) * PurityStd (%)

    Where:

    • IAnalyte & IStd : The integrated areas of the signals for the analyte and the standard, respectively.

    • NAnalyte & NStd : The number of protons that give rise to the respective integrated signals (e.g., 3 for a CH₃ group).

    • MAnalyte & MStd : The molar masses of the analyte and the standard.

    • mAnalyte & mStd : The masses of the analyte and the standard weighed for the sample preparation.

    • PurityStd : The certified purity of the internal standard.

    Experimental Protocols & Workflows

    Protocol 1: Standard Operating Procedure for a qNMR Purity Assay

    This protocol outlines the critical steps for performing an accurate qNMR measurement using a deuterated internal standard.

    • Selection of Standard & Solvent:

      • Choose an appropriate internal standard (e.g., Maleic acid, DSS-d6) and deuterated solvent (e.g., DMSO-d6) based on analyte solubility and spectral non-overlap.[4][6] Verify the standard's purity from its Certificate of Analysis.

    • Precision Weighing:

      • Using a calibrated microbalance in a draft-free environment, accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.[2] Record the mass to the highest precision (e.g., X.XXX mg).

      • In the same vial, add a roughly equimolar amount of the internal standard and record its precise mass.[5]

    • Sample Dissolution:

      • Add a precise volume of deuterated solvent (e.g., 700 µL) using a calibrated pipette.[2]

      • Cap the vial securely and mix thoroughly using a vortex mixer for 1-2 minutes until both components are fully dissolved. Visually inspect for any remaining solid particles.[5]

      • Transfer the solution to a high-quality NMR tube to a standard height (e.g., ~0.6 mL for a 5mm tube).[5]

    • NMR Instrument Setup & Acquisition:

      • Insert the sample into the spectrometer and allow at least 5 minutes for temperature equilibration.[1]

      • Tune and match the probe, then perform automatic or manual shimming to achieve optimal line shape.[1]

      • Set quantitative acquisition parameters:

        • Pulse Angle: 90° (calibrated).[4]

        • Relaxation Delay (D1): ≥ 5 * T1 (a conservative value of 30s is a good start if T1 is unknown).[1][4]

        • Number of Scans (NS): Set to achieve S/N > 250:1 (typically 16, 32, or 64).[10]

        • Dummy Scans (DS): ≥ 4 to allow the spins to reach a steady state.[18]

      • Acquire the spectrum.

    • Data Processing & Calculation:

      • Apply Fourier Transform with minimal line broadening (e.g., LB = 0.1 - 0.3 Hz).[18]

      • Manually perform phase correction and baseline correction to ensure a flat, artifact-free baseline across the entire spectrum.[16][19]

      • Integrate the selected, well-resolved signal for the analyte and the signal for the internal standard. Ensure the integration limits are wide enough to encompass the entire peak, including the base.

      • Use the qNMR equation (see FAQ Q3) with the recorded masses, integrals, and constants to calculate the analyte purity.

    Workflow Visualization

    The following diagrams illustrate key decision-making and experimental processes in qNMR.

    qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing weigh_analyte Weigh Analyte (Microbalance) weigh_std Weigh Internal Std (Microbalance) weigh_analyte->weigh_std dissolve Add Solvent & Complete Dissolution weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Temperature Equilibration transfer->equilibrate tune_shim Tune, Match, & Shim equilibrate->tune_shim set_params Set Quantitative Parameters (D1, NS) tune_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_base Manual Phase & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate result Final Purity Value calculate->result

    Caption: High-level workflow for a qNMR purity assay.

    Troubleshooting_Logic start Inaccurate Result? check_weigh Verify Weighing Protocol (Balance, Static) start->check_weigh check_diss Confirm Complete Dissolution start->check_diss check_params Review Acquisition Parameters (D1, NS, P1) start->check_params check_proc Inspect Processing (Phase, Baseline, Integration) start->check_proc check_overlap Check for Signal Overlap (Analyte, Std, Solvent) start->check_overlap resolve Accurate Result check_weigh->resolve check_diss->resolve check_params->resolve check_proc->resolve check_overlap->resolve

    Caption: A logical decision tree for troubleshooting inaccurate qNMR results.

    References

    • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]

    • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved from [Link]

    • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

    • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-867. Retrieved from [Link]

    • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass [Video]. YouTube. Retrieved from [Link]

    • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

    • What Is the Accuracy of Quantitative Analysis by Low‑Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products? (n.d.). Magritek. Retrieved from [Link]

    • qNMR Purity Recipe Book (1 – Sample Preparation). (2012, December 18). Mestrelab Research. Retrieved from [Link]

    • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed, 32565492. Retrieved from [Link]

    • Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. Retrieved from [Link]

    • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

    • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

    • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved from [Link]

    • Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department, University of Wisconsin-Madison. Retrieved from [Link]

    • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved from [Link]

    • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI. Retrieved from [Link]

    • Reducing Quantitative Evaluation Errors in NMR. (2017, September 5). AZoM. Retrieved from [Link]

    • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

    • How do I choose a reference standard for my Q-NMR analysis? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

    • Troubleshooting. (n.d.). Department of Chemistry and Biochemistry - University of Maryland. Retrieved from [Link]

    • Getting REALLY fussy about integration. (2015, June 1). Mestrelab Resources. Retrieved from [Link]

    • Solvent Signal is a NMR Concentration Reference. (n.d.). PMC - NIH. Retrieved from [Link]

    • Optimal Pulse Width and T1. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

    • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

    • Easy, Precise and Accurate Quantitative NMR. (2011, April 8). Agilent. Retrieved from [Link]

    • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

    • 4 questions with answers in QUANTITATIVE NMR | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

    • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

    • Troubleshooting 1H NMR Spectroscopy. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

    • qNMR – The do's and don'ts. (2022, February 10). Leuven NMR Core. Retrieved from [Link]

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics. Retrieved from [Link]

    • NMR Parameter Primer. (n.d.). University of Notre Dame. Retrieved from [Link]

    • De Novo NMR Pulse Sequence Design using Monte-Carlo Optimization Techniques. (n.d.). ResearchGate. Retrieved from [Link]

    • Why do deuterated solvents show signal in NMR Spectroscopy? (2021, September 13). ResearchGate. Retrieved from [Link]

    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development. Retrieved from [Link]

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

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    Troubleshooting

    Technical Support Center: A Guide to Minimizing Back-Exchange in Deuterated Standards for Mass Spectrometry

    Welcome to the technical support center dedicated to a critical challenge in quantitative mass spectrometry: the back-exchange of deuterium in isotopically labeled internal standards. This guide is designed for researche...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center dedicated to a critical challenge in quantitative mass spectrometry: the back-exchange of deuterium in isotopically labeled internal standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of deuterated standards for accurate bioanalysis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the isotopic integrity of your standards and the reliability of your data.

    Part 1: Understanding Deuterium Back-Exchange

    What is deuterium back-exchange and why is it a problem in mass spectrometry?

    Deuterium back-exchange is the unintended replacement of deuterium atoms on a labeled internal standard with protons from the surrounding solvent, typically water.[1][2] This phenomenon is a significant concern in LC-MS based quantification because it alters the mass of the internal standard, leading to a decrease in its signal intensity and the appearance of a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1] This can compromise the accuracy and precision of quantitative analyses by affecting the analyte-to-internal standard peak area ratio.[3] The rate of back-exchange is influenced by several factors, including the position of the deuterium label, pH, temperature, and the composition of the mobile phase.[2][4][5]

    Which deuterium atoms are most susceptible to back-exchange?

    Deuterium atoms attached to heteroatoms such as oxygen (-OD), nitrogen (-ND), and sulfur (-SD) are highly susceptible to exchange with protons from protic solvents like water.[6] These are often referred to as "labile" or "exchangeable" protons. In contrast, deuterium atoms bonded to carbon atoms are generally considered non-labile and are more resistant to back-exchange under typical analytical conditions.[6][7] Therefore, for a deuterated internal standard to be robust, the deuterium labels should be placed on stable carbon positions within the molecule.[6][8]

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What are the primary experimental factors that drive back-exchange?

    A1: The rate of deuterium back-exchange is primarily influenced by:

    • pH: The exchange process is catalyzed by both acids and bases. The minimum rate of exchange for amide protons is typically observed around a pH of 2.5 to 3.0.[4][5][9]

    • Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2][5]

    • Time: Prolonged exposure of the deuterated standard to protic solvents, especially during sample preparation and chromatographic separation, increases the extent of back-exchange.[2]

    • Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for back-exchange to occur.

    Q2: How can I quickly assess if back-exchange is occurring in my assay?

    A2: A simple way to check for back-exchange is to prepare a sample containing only the deuterated internal standard in your sample matrix and analyze it over time. A decreasing signal for the deuterated standard and a corresponding increase in the signal for the unlabeled analyte is a strong indicator of back-exchange.[1]

    Q3: Is it possible to completely eliminate back-exchange?

    A3: While completely eliminating back-exchange is challenging, especially in aqueous environments, it can be significantly minimized to a level that does not impact the analytical results. This is achieved by carefully controlling the experimental conditions as outlined in this guide.

    Q4: Can the mass spectrometer source contribute to deuterium loss?

    A4: Yes, in-source back-exchange or fragmentation can occur. It is important to optimize the mass spectrometer's source parameters, such as temperature and voltages, to minimize these in-source reactions.[1]

    Part 3: Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

    Issue 1: I'm observing a continuous decline in my deuterated internal standard's signal intensity throughout my analytical run.
    • Potential Cause: This is a classic symptom of deuterium back-exchange occurring during the chromatographic separation. The longer the deuterated standard is exposed to the mobile phase, the more deuterium is lost.

    • Solution:

      • Optimize Mobile Phase pH: Adjust the pH of your mobile phase to the range of minimum exchange, which is typically around pH 2.5-3.0.[4][5] This can be achieved by using an acidic modifier like formic acid.[2]

      • Reduce Temperature: If your LC system has a column thermostat, reduce the column temperature to sub-ambient levels (e.g., 0-4°C).[2][10][11] Lowering the temperature is one of the most effective ways to slow down the kinetics of the exchange reaction.[5][12]

      • Shorten the LC Run Time: Use a faster chromatographic gradient to minimize the time the deuterated standard spends on the column.[2] However, ensure that the shortened gradient still provides adequate separation of your analyte from matrix interferences. While shortening the gradient can help, optimizing pH and temperature often has a more significant impact.[4]

    Issue 2: I see a significant peak for the unlabeled analyte in my blank samples that were only spiked with the deuterated internal standard.
    • Potential Cause 1: Isotopic Impurity of the Standard: The deuterated internal standard you are using may contain a small percentage of the unlabeled analyte from its synthesis.

      • Solution: Always check the Certificate of Analysis (CoA) for your deuterated standard to know its isotopic purity.[1] For regulated bioanalysis, it is recommended to use standards with high isotopic enrichment (≥98%).[13][14]

    • Potential Cause 2: Back-Exchange During Sample Preparation: The back-exchange may be occurring before the sample is even injected into the LC-MS system.

      • Solution:

        • Minimize the time between sample preparation and analysis.

        • Keep samples cooled throughout the preparation process.[1]

        • Consider using lyophilization (freeze-drying) to remove water from the sample before reconstitution in a non-aqueous solvent for analysis.[2]

    Issue 3: The retention time of my deuterated standard is shifting and is not co-eluting perfectly with my analyte.
    • Potential Cause: Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of the molecule, resulting in a small shift in retention time. This is known as the chromatographic isotope effect.[8]

    • Solution:

      • Confirm Co-elution: Inject a mixture of the analyte and the deuterated standard to verify the extent of the retention time shift.[1]

      • Adjust Chromatography: Minor adjustments to the mobile phase composition or gradient profile may help to improve co-elution.[1]

      • Acceptable Shift: A small, consistent shift in retention time is often acceptable, as long as the deuterated standard is still eluting under similar chromatographic conditions as the analyte and effectively corrects for matrix effects.

    Part 4: Validated Experimental Protocols

    Protocol 1: Optimizing LC-MS Conditions to Minimize Back-Exchange

    This protocol outlines the steps to develop an LC-MS method that minimizes deuterium back-exchange.

    • Mobile Phase Preparation:

      • Prepare the aqueous mobile phase (Mobile Phase A) with 0.1% formic acid to achieve a pH of approximately 2.7.

      • Use a high-purity organic solvent, such as acetonitrile or methanol, as Mobile Phase B, also with 0.1% formic acid.

    • Column Temperature Control:

      • Set the column compartment temperature to 4°C. If sub-zero temperatures are achievable with your system, this can further reduce back-exchange.[10][12]

    • Gradient Optimization:

      • Develop a rapid elution gradient that provides sufficient separation of the analyte from interferences while minimizing the total run time.

    • Mass Spectrometer Source Optimization:

      • Adjust the source temperature and gas flows to the lowest settings that still provide adequate desolvation and ionization, to minimize in-source back-exchange.[1]

    • System Suitability Test:

      • Before running your samples, inject a solution of the deuterated internal standard in the initial mobile phase conditions and hold for a time equivalent to your longest expected run time. Analyze the sample to ensure that the loss of deuterium is minimal and acceptable for your assay.

    Protocol 2: Sample Preparation using Lyophilization to Mitigate Back-Exchange

    This protocol is useful for samples where back-exchange during preparation is a significant issue.

    • Buffer Exchange (if necessary): If your sample is in a non-volatile buffer, exchange it into a volatile buffer like ammonium bicarbonate using a suitable technique such as dialysis or a desalting column.[2]

    • Rapid Freezing: Quickly freeze the sample solution in liquid nitrogen. This promotes the formation of small ice crystals and minimizes protein denaturation if applicable.[2]

    • Lyophilization: Place the frozen sample on a lyophilizer until all the water has sublimed.[2]

    • Storage: Store the resulting lyophilized powder at -80°C in a desiccated environment to prevent rehydration.[2]

    • Reconstitution: Immediately before analysis, reconstitute the sample in a suitable organic or largely aprotic solvent.

    Part 5: Data and Visualizations

    Table 1: Impact of pH and Temperature on Back-Exchange
    ParameterConditionRelative Rate of Back-ExchangeRationale
    pH 2.5 - 3.0MinimalThis is the pH range where both acid and base catalysis of the exchange reaction are at their lowest.[4][5]
    < 2.5 or > 3.0IncreasedThe exchange reaction is catalyzed by both H+ and OH- ions.[7][9]
    Temperature 0 - 4°CLowThe kinetics of the exchange reaction are significantly slowed at lower temperatures.[5][10]
    Ambient (~25°C)ModerateA common operating temperature, but can lead to significant back-exchange.
    > 40°CHighElevated temperatures dramatically increase the rate of back-exchange.[2]
    Diagrams

    Back_Exchange_Mechanism cluster_0 Mechanism of Back-Exchange Deuterated_Standard R-ND₂ (Deuterated Standard) Intermediate [Transition State] Deuterated_Standard->Intermediate Protonation/Deprotonation Protic_Solvent H₂O (Protic Solvent) Protic_Solvent->Intermediate Exchanged_Standard R-NHD (Partially Exchanged) Intermediate->Exchanged_Standard Deuterated_Solvent HDO Intermediate->Deuterated_Solvent

    Caption: Mechanism of deuterium back-exchange with a protic solvent.

    Troubleshooting_Workflow Start Issue: Inaccurate Quantitation or IS Signal Loss Check_Purity Check IS Certificate of Analysis for Isotopic Purity Start->Check_Purity Purity_OK Is Purity >98%? Check_Purity->Purity_OK Source_New_IS Source Higher Purity Internal Standard Purity_OK->Source_New_IS No Analyze_IS_Alone Analyze IS Alone in Matrix Over Time Purity_OK->Analyze_IS_Alone Yes Signal_Stable Is Signal Stable? Analyze_IS_Alone->Signal_Stable Optimize_Prep Optimize Sample Prep: - Minimize Time - Keep Samples Cold - Consider Lyophilization Signal_Stable->Optimize_Prep No Re-evaluate Re-evaluate Assay Performance Signal_Stable->Re-evaluate Yes Optimize_LC Optimize LC Conditions: - Lower pH to ~2.7 - Reduce Temperature - Shorten Gradient Optimize_Prep->Optimize_LC Optimize_MS Optimize MS Source Conditions: - Lower Temperature - Adjust Voltages Optimize_LC->Optimize_MS Optimize_MS->Re-evaluate

    Caption: Troubleshooting workflow for deuterium back-exchange issues.

    Minimized_Back_Exchange_Workflow Start Start: Sample + Deuterated IS Sample_Prep Sample Preparation (Cold & Rapid, or Lyophilization) Start->Sample_Prep Quench Quench (if applicable) (Low pH & Low Temperature) Sample_Prep->Quench LC_Separation LC Separation (pH ~2.7, Temp ≤ 4°C, Fast Gradient) Quench->LC_Separation MS_Analysis Mass Spectrometry Analysis (Optimized Source Conditions) LC_Separation->MS_Analysis End Result: Minimized Back-Exchange MS_Analysis->End

    Caption: Experimental workflow to minimize deuterium back-exchange.

    References

    • Mitigating back-exchange of deuterium in labeled internal standards. Benchchem.

    • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate.

    • Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.

    • Peptide–Column Interactions and Their Influence on Back Exchange Rates in Hydrogen/Deuterium Exchange-MS. ResearchGate.

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

    • Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards. Benchchem.

    • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

    • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. NIH.

    • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.

    • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PubMed Central.

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

    • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications.

    • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH.

    • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.

    • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

    • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

    • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. NIH.

    • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.

    • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

    • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Harding University's Faculty Gallery.

    • Control pH During Method Development for Better Chromatography. Agilent.

    Sources

    Optimization

    Technical Support Center: Purification of Phosphine Compounds

    Welcome to the technical support center for the purification of phosphine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the purification of phosphine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the challenges associated with purifying these versatile yet often sensitive reagents. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

    Troubleshooting Guide

    This section addresses common problems encountered during the purification of phosphine compounds in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

    Issue 1: My reaction mixture is contaminated with a significant amount of triphenylphosphine oxide (TPPO), and it's co-eluting with my polar product during column chromatography.

    Answer:

    This is a classic and often frustrating challenge in synthetic chemistry. Triphenylphosphine oxide (TPPO) is a common byproduct of many reactions, such as the Wittig, Mitsunobu, and Appel reactions. Its high polarity makes it notoriously difficult to separate from polar products using standard silica gel chromatography.[1] Here are several strategies to tackle this issue, ranging from simple precipitation to chemical conversion.

    Strategy 1: Selective Precipitation with Zinc Chloride

    The underlying principle of this technique is the formation of an insoluble coordination complex between TPPO and a metal salt, effectively removing it from the solution phase.[2][3] Zinc chloride is particularly effective in this regard.

    Experimental Protocol:

    • Solvent Selection: Dissolve your crude reaction mixture in a polar solvent in which your product is soluble. Ethanol is a common choice.[1][2]

    • Precipitation: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol. At room temperature, add approximately 2 equivalents of this solution (relative to the initial amount of triphenylphosphine used) to your crude product solution.[1]

    • Stirring and Complex Formation: Stir the mixture for a few hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[1] Gentle scraping of the flask's inner walls can help induce precipitation.

    • Isolation: The insoluble complex can be easily removed by vacuum filtration. The filtrate, containing your purified product, can then be concentrated.[1][2]

    Causality: The Lewis acidic zinc center readily coordinates to the Lewis basic oxygen atom of TPPO, forming a stable, insoluble complex that crashes out of the solution.

    Strategy 2: Silica Plug Filtration for Non-Polar to Moderately Polar Products

    For products that are less polar than TPPO, a simple silica plug can be highly effective.

    Experimental Protocol:

    • Concentrate the reaction mixture to a minimal volume.

    • Suspend the residue in a non-polar solvent system like pentane/ether or hexane/ether.[3][4]

    • Pass this suspension through a short plug of silica gel.

    • Elute your product with a suitable solvent or solvent gradient, starting with a non-polar eluent and gradually increasing the polarity. The highly polar TPPO will remain adsorbed at the top of the silica plug.[3][4]

    Strategy 3: Crystallization

    If your product is an oil or has different crystallization properties than TPPO, you can exploit this difference. TPPO crystallizes well from mixtures like benzene-cyclohexane.[3]

    Experimental Workflow: Purification Decision Tree

    G start Crude Product with TPPO product_polarity Assess Product Polarity start->product_polarity nonpolar Non-Polar / Moderately Polar Product product_polarity->nonpolar Non-polar polar Polar Product product_polarity->polar Polar silica_plug Silica Plug Filtration nonpolar->silica_plug crystallization Crystallization nonpolar->crystallization zncl2 ZnCl₂ Precipitation polar->zncl2 purified_product Purified Product silica_plug->purified_product crystallization->purified_product zncl2->purified_product

    Caption: Decision tree for removing TPPO.

    Issue 2: I'm working with an air-sensitive phosphine. How can I purify it without significant oxidation?

    Answer:

    The purification of air-sensitive phosphines requires meticulous technique to prevent the formation of the corresponding phosphine oxide.[5][6] The key is to maintain an inert atmosphere throughout the entire process.

    Core Principles for Handling Air-Sensitive Phosphines:

    • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere, such as high-purity nitrogen or argon.[7] A Schlenk line or a glovebox is essential.[7]

    • Degassed Solvents: All solvents must be rigorously deoxygenated before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[7]

    Purification Techniques for Air-Sensitive Phosphines:

    • Distillation under Reduced Pressure: For volatile phosphines, vacuum distillation is an excellent method for purification.[8][9] It is crucial to perform the distillation under a dynamic inert atmosphere to prevent any air leaks.

    • Crystallization under Inert Atmosphere: If your phosphine is a solid, recrystallization from a degassed solvent in a Schlenk flask is a viable option. The crystals can then be isolated by filtration through a cannula or in a glovebox.

    • Column Chromatography under Inert Atmosphere: While more challenging, it is possible to perform column chromatography under an inert atmosphere. This involves packing and running the column under a positive pressure of nitrogen or argon.[7]

    Experimental Workflow: Purification of an Air-Sensitive Phosphine

    G start Crude Air-Sensitive Phosphine assess_properties Assess Physical Properties start->assess_properties volatile_liquid Volatile Liquid assess_properties->volatile_liquid solid Solid assess_properties->solid distillation Vacuum Distillation under Inert Gas volatile_liquid->distillation recrystallization Recrystallization from Degassed Solvent solid->recrystallization purified_phosphine Purified Phosphine (Store under Inert Gas) distillation->purified_phosphine recrystallization->purified_phosphine

    Caption: Workflow for purifying air-sensitive phosphines.

    Issue 3: My phosphine is contaminated with its corresponding phosphine sulfide. How can I remove it?

    Answer:

    Phosphine sulfides are another common impurity, often formed when using sulfur-containing reagents or as a deliberate protection strategy.[5] Their removal depends on their properties relative to the desired phosphine.

    • Chromatography: Phosphine sulfides are generally more polar than their corresponding phosphines. Therefore, silica gel chromatography can be an effective separation method.

    • Oxidation and Extraction: If the phosphine itself is not overly sensitive, you can oxidize the remaining phosphine to its oxide. The difference in polarity between the phosphine sulfide and phosphine oxide might be large enough to allow for an easier separation by chromatography or extraction.

    • Reduction: In cases where the phosphine sulfide is the major component and you want to recover the phosphine, reduction is necessary. Common reducing agents include silanes.[10]

    Frequently Asked Questions (FAQs)

    Q1: What is the best way to assess the purity of my phosphine compound?

    A1: The most powerful and widely used technique for assessing the purity of phosphine compounds is ³¹P NMR spectroscopy .[11][12] This method is highly sensitive to the chemical environment of the phosphorus atom.[12]

    • Why ³¹P NMR? The phosphorus-31 nucleus has 100% natural abundance and a spin of 1/2, resulting in sharp, easily interpretable signals.[12]

    • What to look for: A pure phosphine will typically show a single sharp peak in the ³¹P NMR spectrum. The presence of impurities, such as the corresponding phosphine oxide, will give rise to additional peaks at different chemical shifts.[6] For example, the chemical shift of triphenylphosphine is around -5 ppm, while its oxide, TPPO, appears around +25 to +35 ppm.

    Compound TypeTypical ³¹P Chemical Shift Range (ppm)
    Tertiary Phosphines+20 to -60
    Phosphine Oxides+20 to +90
    Phosphonium Salts+10 to +40
    Phosphine Sulfides+20 to +80

    Data compiled from general knowledge and NMR databases.

    Q2: I have a phosphonium salt as a byproduct. How can I remove it?

    A2: Phosphonium salts are ionic and highly polar. Their removal is generally more straightforward than that of phosphine oxides.

    • Aqueous Extraction: Most phosphonium salts are soluble in water. Therefore, they can often be removed by performing an aqueous extraction on your reaction mixture (dissolved in an immiscible organic solvent).

    • Ion-Exchange Chromatography: For more challenging separations, especially with polar products, ion-exchange chromatography can be very effective.[1]

    Q3: Can I use distillation to purify my phosphine ligand?

    A3: Yes, distillation is a suitable method for volatile phosphine ligands.[13] It is particularly useful for removing non-volatile impurities. The key considerations are:

    • Thermal Stability: Ensure your phosphine is stable at the required distillation temperature.

    • Air Sensitivity: If your phosphine is air-sensitive, the distillation must be performed under vacuum or a dynamic inert atmosphere to prevent oxidation.[8]

    Q4: Are there any general safety precautions I should take when working with phosphine compounds?

    A4: Yes, safety is paramount when handling phosphine compounds.

    • Toxicity: Many phosphines are toxic and should be handled in a well-ventilated fume hood.[14][15][16]

    • Flammability: Some phosphines, especially those with low molecular weight, can be pyrophoric (ignite spontaneously in air).[15]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[17]

    • Waste Disposal: Dispose of phosphine-containing waste according to your institution's safety guidelines.

    References

    • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Phosphine. Retrieved from [Link]

    • Air Liquide. (2023). Safety Data Sheet: Phosphine. Retrieved from [Link]

    • GOV.UK. (n.d.). Phosphine - Incident management. Retrieved from [Link]

    • Asia Industrial Gases Association. (n.d.). Code of Practice: Phosphine. Retrieved from [Link]

    • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

    • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

    • Mary, G., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 13(5), 323. [Link]

    • Degesch America, Inc. (n.d.). Phosphine Training 101. Retrieved from [Link]

    • ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link]

    • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. Retrieved from [Link]

    • SIELC Technologies. (n.d.). Separation of Phosphine, 1,4-butanediylbis[diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

    • Van der Vlugt, J. I. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 938–968. [Link]

    • Arp, F. F., Bhuvanesh, N., & Blümel, J. (2011). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 40(8), 1742–1754. [Link]

    • Google Patents. (n.d.). DE102006011867A1 - Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands.
    • Reddit. (2021). Does anyone have an idea how to distill dichlorophenylphosphine?. Retrieved from [Link]

    • Cohen, S. M. (2017). Metal–Organic Frameworks for Air Purification of Toxic Chemicals. Chemical Reviews, 117(15), 9804–9838. [Link]

    • Hesp, K. C., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 849–854. [Link]

    • Grob, R. L., & McCrea, G. L. (1967). Investigation of Organic Phosphorus Compounds by use of Gas Chromatography. Journal of Chromatographic Science, 5(1), 53–56. [Link]

    • Reddit. (2019). Synthesizing phosphines without oxidation. Retrieved from [Link]

    • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

    • Zhang, K., et al. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science, bmad069. [Link]

    • ResearchGate. (n.d.). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

    • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

    • ResearchGate. (n.d.). A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines. Retrieved from [Link]

    • Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 24(17), 3073. [Link]

    • YouTube. (2014). PREPERATION OF PHOSPHINE. Retrieved from [Link]

    • YouTube. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial - Dr Andryj Borys. Retrieved from [Link]

    • Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganics, 7(8), 98. [Link]

    • ResearchGate. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]

    • Fan, R., & Lu, X. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 414–429. [Link]

    • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

    • ResearchGate. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Retrieved from [Link]

    • Wikipedia. (n.d.). Phosphine. Retrieved from [Link]

    • Kendall, A. J. (2016). SYNTHESIS, STUDY, AND CATALYSIS OF NEW DIMETHYL-PHOSPHINE LIGANDS. Retrieved from [Link]

    • Unacademy. (n.d.). preparation and properties of phosphine. Retrieved from [Link]

    • Maciejewski, H., et al. (2020). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 25(21), 5035. [Link]

    • EBSCO. (2022). Phosphine | Research Starters. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

    • Keglevich, G. (2020). Tertiary phosphines: preparation and reactivity. In Organophosphorus Chemistry: Volume 49. Royal Society of Chemistry. [Link]0001)

    Sources

    Troubleshooting

    Technical Support Center: Enhancing the Stability of Phosphine-CS₂ Adducts for Catalysis

    Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the utilization and stabilization of phosphine-carbon disulfide (CS₂) a...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the utilization and stabilization of phosphine-carbon disulfide (CS₂) adducts in catalysis. This resource offers practical, experience-driven advice in a question-and-answer format to address common challenges and unlock the full potential of these versatile reagents.

    Introduction: The Dual Nature of Phosphine-CS₂ Adducts

    Phosphine-CS₂ adducts, formed from the nucleophilic attack of a phosphine on the electrophilic carbon of CS₂, are valuable compounds in synthetic chemistry. They can serve as stable, solid sources of often air-sensitive and malodorous phosphine ligands, releasing the free phosphine under specific conditions.[1] This controlled-release characteristic is particularly useful for introducing precise amounts of phosphine into a catalytic reaction. However, the stability of the adduct itself is a critical parameter that can significantly impact reaction outcomes. Premature or uncontrolled decomposition can lead to inconsistent results, catalyst deactivation, and the formation of unwanted byproducts. This guide will provide you with the knowledge to troubleshoot these issues and enhance the stability of your phosphine-CS₂ adducts for more reliable and efficient catalysis.

    Frequently Asked Questions (FAQs)

    Q1: What are phosphine-CS₂ adducts and why are they used in catalysis?

    A1: Phosphine-CS₂ adducts are zwitterionic compounds formed by the reaction of a tertiary phosphine (R₃P) with carbon disulfide (CS₂). The phosphine acts as a nucleophile, attacking the carbon atom of CS₂ to form a P-C bond. These adducts are often brightly colored, crystalline solids and are generally less air-sensitive than the parent phosphine, especially for electron-rich alkylphosphines.[2]

    In catalysis, they are primarily used as:

    • Stable phosphine precursors: Many highly active phosphine ligands are volatile, pyrophoric, or have strong, unpleasant odors. Converting them into their CS₂ adducts provides a convenient and safer way to handle, store, and dose these ligands into a reaction.[1]

    • Controlled-release agents: The phosphine-CS₂ bond is typically labile and can be cleaved under thermal or chemical stimuli, releasing the free phosphine in a controlled manner. This can be advantageous in catalytic systems where a slow, continuous supply of the ligand is beneficial.

    Q2: My reaction is not proceeding as expected when using a phosphine-CS₂ adduct. What are the common signs of adduct instability?

    A2: Instability of the phosphine-CS₂ adduct can manifest in several ways during a catalytic reaction:

    • Inconsistent reaction rates: If the adduct decomposes at an uncontrolled rate, the concentration of the active phosphine ligand in the catalytic cycle will fluctuate, leading to irreproducible reaction kinetics.

    • Formation of palladium black or other metal precipitates: Premature and complete release of the phosphine can lead to an initial high concentration of the ligand, which might be followed by its degradation. If the phosphine concentration drops too low, it can no longer effectively stabilize the metal center (e.g., Pd(0)), leading to aggregation and precipitation of the metal as an inactive species.[3]

    • Presence of unexpected side products: Uncontrolled release of CS₂ or side reactions involving the adduct itself can lead to the formation of undesired byproducts, complicating purification.

    • Color changes: While many phosphine-CS₂ adducts are colored, a change in color that deviates from the expected reaction profile might indicate decomposition.

    Q3: What are the key factors that influence the stability of a phosphine-CS₂ adduct?

    A3: The stability of a phosphine-CS₂ adduct is primarily governed by the electronic and steric properties of the phosphine ligand, as well as the reaction conditions.

    • Electronic Effects: Electron-rich phosphines (e.g., trialkylphosphines) form stronger bonds with the electrophilic carbon of CS₂ compared to electron-poor phosphines (e.g., triarylphosphines). This results in more stable adducts.[2]

    • Steric Hindrance: Extremely bulky phosphine ligands can disfavor the formation of the adduct due to steric repulsion. However, moderate steric bulk can shield the P-C bond from external reagents, potentially increasing kinetic stability.[4][5]

    • Solvent Polarity: The stability of zwitterionic adducts can be influenced by the polarity of the solvent. More polar solvents may better solvate the charged species, potentially affecting the dissociation equilibrium.[6]

    • Temperature: The P-C bond in the adduct is thermally labile. Higher reaction temperatures will favor dissociation of the adduct into the free phosphine and CS₂.

    Troubleshooting Guide

    Issue 1: Rapid or Uncontrolled Adduct Decomposition
    • Symptoms: Inconsistent yields, formation of metal precipitates early in the reaction, or rapid consumption of starting materials followed by reaction stalling.

    • Possible Causes:

      • High Reaction Temperature: The selected reaction temperature may be too high for the thermal stability of the specific phosphine-CS₂ adduct.

      • Inappropriate Phosphine Choice: The phosphine used to form the adduct may be too sterically hindered or not electron-rich enough to form a sufficiently stable adduct for the reaction conditions.

    • Solutions:

      • Lower the Reaction Temperature: If the catalytic cycle allows, reduce the reaction temperature to slow down the rate of adduct dissociation.

      • Select a More Stable Adduct: Switch to a phosphine-CS₂ adduct derived from a more electron-rich and less sterically hindered phosphine. For example, an adduct from a trialkylphosphine will generally be more stable than one from a triarylphosphine.

      • Monitor by ³¹P NMR: If possible, monitor the reaction mixture by ³¹P NMR spectroscopy to observe the rate of free phosphine release and correlate it with the reaction progress.

    Issue 2: Incomplete or Slow Release of the Phosphine Ligand
    • Symptoms: Low or no conversion of starting materials, indicating that the active catalyst is not being formed.

    • Possible Causes:

      • Adduct is Too Stable: The phosphine-CS₂ adduct is too thermally stable at the chosen reaction temperature, preventing the release of the necessary amount of free phosphine to initiate and sustain the catalytic cycle.

      • Solvent Effects: The solvent may be stabilizing the adduct to an extent that dissociation is disfavored.

    • Solutions:

      • Increase the Reaction Temperature: Cautiously increase the reaction temperature in increments to promote the dissociation of the adduct. Monitor for signs of catalyst decomposition at higher temperatures.

      • Switch to a Less Stable Adduct: Use a phosphine-CS₂ adduct derived from a less electron-donating phosphine (e.g., a triarylphosphine) that will release the free phosphine at a lower temperature.

      • Change the Solvent: Experiment with less polar solvents that may not stabilize the zwitterionic adduct as effectively, thereby shifting the equilibrium towards dissociation.[6]

    Data Summary: Factors Influencing Adduct Stability

    The following table summarizes the general trends in phosphine-CS₂ adduct stability based on the properties of the parent phosphine.

    Phosphine PropertyEffect on P-CS₂ Bond StrengthGeneral Adduct StabilityTypical Use Case in Catalysis
    High Electron Density (e.g., Trialkylphosphines)Stronger P-C bondHighAs a stable, solid source of air-sensitive phosphines, requiring thermal activation for ligand release.
    Low Electron Density (e.g., Triarylphosphines)Weaker P-C bondModerate to LowFor reactions requiring lower temperatures, where the free phosphine can be released more readily.
    High Steric Bulk (e.g., P(t-Bu)₃)May destabilize the adductVariableOften used as the free phosphine due to the high activity they impart to catalysts.[2] Adduct formation may not be the preferred method of handling.
    Low Steric Bulk (e.g., PMe₃)Favors adduct formationHighA good candidate for forming a stable adduct to handle this gaseous and pyrophoric phosphine.

    Experimental Protocols

    Protocol 1: General Procedure for the Synthesis of a Phosphine-CS₂ Adduct

    This protocol describes a general method for the synthesis of a solid phosphine-CS₂ adduct from a liquid or solid phosphine. Caution: Many phosphines are air-sensitive and/or toxic. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and with appropriate personal protective equipment.[7]

    • Materials:

      • Tertiary phosphine (1.0 eq)

      • Carbon disulfide (CS₂, 1.1 eq)

      • Anhydrous, degassed non-polar solvent (e.g., hexane or pentane)

    • Procedure:

      • In an inert atmosphere glovebox, dissolve the tertiary phosphine in a minimal amount of anhydrous, degassed hexane in a Schlenk flask equipped with a magnetic stir bar.

      • Slowly add carbon disulfide dropwise to the stirred phosphine solution at room temperature.

      • A colored precipitate (often red, orange, or yellow) should form upon addition of CS₂.

      • Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.

      • Isolate the solid adduct by filtration under an inert atmosphere.

      • Wash the solid with a small amount of cold, degassed hexane to remove any unreacted starting materials.

      • Dry the phosphine-CS₂ adduct under high vacuum.

      • Store the solid adduct in a sealed container under an inert atmosphere.

    Protocol 2: Monitoring Adduct Stability and Phosphine Release by ³¹P NMR Spectroscopy

    This protocol allows for the real-time monitoring of the dissociation of a phosphine-CS₂ adduct into the free phosphine.

    • Materials:

      • Phosphine-CS₂ adduct

      • Degassed, anhydrous NMR solvent (e.g., toluene-d₈, benzene-d₆)

      • J. Young NMR tube

    • Procedure:

      • In a glovebox, prepare a solution of the phosphine-CS₂ adduct in the chosen deuterated solvent in a vial.

      • Transfer the solution to a J. Young NMR tube and seal it.

      • Acquire a ³¹P NMR spectrum at room temperature to confirm the chemical shift of the intact adduct.

      • Heat the NMR probe to the desired reaction temperature (e.g., 60 °C, 80 °C, 100 °C).

      • Acquire a series of ³¹P NMR spectra over time.

      • Analysis:

        • Observe the decrease in the integral of the peak corresponding to the phosphine-CS₂ adduct.

        • Observe the increase in the integral of the peak corresponding to the free phosphine. The chemical shift of the free phosphine will be significantly different from that of the adduct.

        • By comparing the integrals over time, you can determine the rate of dissociation at a given temperature.

    Visualization of Key Concepts

    Workflow for Troubleshooting Adduct Stability

    troubleshooting_workflow start Problem Encountered (e.g., low yield, inconsistent results) check_temp Is the reaction temperature appropriate for the adduct? start->check_temp check_phosphine Is the phosphine ligand suitable (electronic/steric effects)? start->check_phosphine high_temp High Temperature: Adduct decomposes too quickly check_temp->high_temp Yes low_temp Low Temperature: Adduct is too stable check_temp->low_temp No unsuitable_phosphine Unsuitable Phosphine: Adduct is inherently unstable or too stable check_phosphine->unsuitable_phosphine solution_lower_temp Solution: Lower reaction temperature high_temp->solution_lower_temp solution_increase_temp Solution: Increase reaction temperature low_temp->solution_increase_temp solution_more_stable Solution: Use a more electron-rich phosphine adduct unsuitable_phosphine->solution_more_stable solution_less_stable Solution: Use a less electron-rich phosphine adduct unsuitable_phosphine->solution_less_stable

    Caption: Troubleshooting workflow for issues related to phosphine-CS₂ adduct stability.

    Relationship Between Phosphine Properties and Adduct Stability

    stability_factors phosphine Parent Phosphine Properties electronics Electronic Effects (Electron Donating Groups) phosphine->electronics sterics Steric Effects (Bulkiness) phosphine->sterics adduct_stability Phosphine-CS₂ Adduct Stability electronics->adduct_stability Increases Stability (Stronger P-C Bond) sterics->adduct_stability Can Decrease Stability (Hindered Formation)

    Caption: Factors influencing the stability of phosphine-CS₂ adducts.

    References

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Validation of Analytical Methods Using Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerst...

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor.[1][2] It is the documented process that ensures an analytical procedure is suitable for its intended purpose, consistently producing reliable, accurate, and reproducible results.[2][3] This guide provides an in-depth technical comparison of internal standards used in analytical method validation, with a specific focus on the potential application and advantages of the deuterated compound, Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. As direct experimental data for this specific complex in analytical validation is not yet prevalent in published literature, this guide will infer its performance based on the well-established principles of stable isotope-labeled internal standards and the known properties of phosphine compounds.

    The Imperative for High-Fidelity Internal Standards in Analytical Assays

    Internal standards are indispensable in modern analytical chemistry, particularly in chromatographic and mass spectrometric techniques. They are compounds of a known concentration added to samples to correct for variations that can arise during sample preparation, injection, and analysis.[4] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction efficiencies.[4] The choice of an internal standard is, therefore, a critical decision that profoundly impacts the accuracy and precision of an analytical method.

    Two primary categories of internal standards are commonly employed: structural analogs and stable isotope-labeled (SIL) internal standards. Structural analogs are molecules that are chemically similar to the analyte but not isotopically labeled. While often effective, they can exhibit different extraction recoveries and ionization efficiencies, potentially compromising data accuracy.[3] SIL internal standards, where one or more atoms are replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N), are widely regarded as the "gold standard" for quantitative analysis.[3]

    Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21: A Deuterated Internal Standard Candidate

    Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a deuterated form of the corresponding non-labeled phosphine complex.[5] While its direct application in analytical method validation is not extensively documented, its structure as a stable, isotopically labeled compound suggests its primary utility would be as an internal standard in assays where the analyte is a similar phosphine-containing molecule or a compound with analogous physicochemical properties.

    The non-deuterated counterpart, triisopropylphosphine, is a well-known tertiary phosphine ligand used in organometallic chemistry.[6] Phosphine ligands can be challenging to analyze chromatographically due to their susceptibility to oxidation.[7][8][9] The carbon disulfide complexation in the title compound likely serves to stabilize the phosphine, making it more robust for analytical applications. The deuteration of all 21 hydrogen atoms provides a significant mass shift, making it easily distinguishable from the non-labeled analyte in mass spectrometry without substantially altering its chemical properties.

    Comparative Analysis of Internal Standard Performance

    The superiority of deuterated internal standards over structural analogs is well-documented and stems from their near-identical chemical and physical properties to the analyte. This leads to a more accurate correction for analytical variability.

    Performance CharacteristicTri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (as a Deuterated IS)Structural Analog Internal Standard
    Co-elution with Analyte Expected to have a nearly identical retention time, providing optimal correction for matrix effects at the point of elution.Will have a different retention time, which may not adequately compensate for matrix effects that are specific to the analyte's elution window.
    Extraction Recovery Very closely mimics the analyte's recovery due to identical physicochemical properties.May have a significantly different extraction recovery, leading to inaccurate quantification.
    Ionization Efficiency Experiences similar ionization suppression or enhancement as the analyte in mass spectrometry.Ionization characteristics can differ significantly from the analyte, leading to biased results.
    Accuracy and Precision Generally provides higher accuracy and precision due to more effective correction of variability.[3]Can provide acceptable results, but is more susceptible to matrix- and process-induced errors.
    Availability and Cost Can be more expensive and less readily available than structural analogs.Often more readily available and less expensive.

    Experimental Protocols for Method Validation with a Deuterated Internal Standard

    The validation of an analytical method using Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 as an internal standard should adhere to the guidelines established by regulatory bodies such as the FDA and EMA (ICH Q2(R1)). The following are detailed, step-by-step methodologies for key validation experiments.

    Workflow for Analytical Method Validation

    Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Opt Optimization of Chromatography & MS Conditions MV_Sel Selectivity & Specificity MD_Opt->MV_Sel Proceed to Validation MV_Lin Linearity & Range MV_Sel->MV_Lin MV_Acc_Prec Accuracy & Precision (Intra- & Inter-day) MV_Lin->MV_Acc_Prec MV_LOD_LOQ LOD & LOQ MV_Acc_Prec->MV_LOD_LOQ MV_Matrix Matrix Effect & Recovery MV_LOD_LOQ->MV_Matrix MV_Stab Stability MV_Matrix->MV_Stab SA_Prep Sample Preparation (with IS spiking) MV_Stab->SA_Prep Validated Method SA_LCMS LC-MS/MS Analysis SA_Prep->SA_LCMS SA_Data Data Processing & Quantification SA_LCMS->SA_Data

    Caption: Workflow for Analytical Method Validation using a Deuterated Internal Standard.

    Protocol 1: Accuracy and Precision

    Objective: To determine the accuracy (closeness to the true value) and precision (degree of scatter) of the analytical method.

    Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

    • Spike each QC sample with a known and consistent concentration of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21.

    • For intra-day assessment, analyze at least five replicates of each QC level on the same day.

    • For inter-day assessment, analyze the QC samples on at least three different days.

    • Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD or CV) for each level.

    Acceptance Criteria (Typical):

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The %RSD should not exceed 15% (20% for LLOQ).

    Protocol 2: Matrix Effect Evaluation

    Objective: To assess the potential for ion suppression or enhancement from the biological matrix.

    Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 spiked in a neat (clean) solution.

      • Set B: Blank matrix extract spiked with the analyte and the internal standard.

      • Set C: Blank matrix spiked with the analyte and the internal standard, then extracted.

    • Analyze all three sets of samples.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate the recovery using the following formula:

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    Acceptance Criteria (Typical):

    • The coefficient of variation of the matrix factor across different lots of the matrix should be ≤15%.

    • Recovery should be consistent, precise, and reproducible.

    Logical Relationship of Validation Parameters

    Validation Parameters Interrelationship cluster_core Core Performance cluster_quant Quantitative Limits cluster_robust Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

    Caption: Interrelationship of Analytical Method Validation Parameters.

    Conclusion

    The validation of analytical methods is a critical component of drug development and quality control, ensuring data integrity and patient safety.[1][10] While structural analog internal standards can be effective, stable isotope-labeled internal standards, such as the proposed use of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21, offer a more robust solution for compensating for analytical variability. The near-identical physicochemical properties of deuterated standards to their corresponding analytes ensure the highest levels of accuracy and precision.[3] Although direct application data for Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is not yet widely available, the principles outlined in this guide provide a strong foundation for its evaluation and implementation as a high-fidelity internal standard in relevant analytical assays. The adoption of such standards is a testament to a commitment to scientific excellence and regulatory compliance in the pharmaceutical industry.

    References

    • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
    • Validating Analytical Methods in Pharmaceuticals - Pharmuni.
    • Validation of Analytical Methods for Pharmaceutical Analysis.
    • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed. Available from: [Link]

    • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

    • Validation of Analytical Methods: EMA and FDA Audit Findings - PharmaRegulatory.in. Available from: [Link]

    • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

    • Robust HPLC method for easily-oxidizable phosphine ligand analysis - ACS Fall 2025. Available from: [Link]

    • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - ResearchGate. Available from: [Link]

    • Deuterated internal standards and bioanalysis by AptoChem. Available from: [Link]

    • Triisopropylphosphine - Wikipedia. Available from: [Link]

    • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]

    Sources

    Comparative

    A Comparative Analysis of Deuterated vs. Non-Deuterated Phosphine Ligands: Enhancing Catalytic Performance Through Isotopic Reinforcement

    For decades, phosphine ligands have been indispensable tools in transition-metal catalysis, enabling countless chemical transformations vital to academic research and industrial processes, including drug development.[1]...

    Author: BenchChem Technical Support Team. Date: January 2026

    For decades, phosphine ligands have been indispensable tools in transition-metal catalysis, enabling countless chemical transformations vital to academic research and industrial processes, including drug development.[1] The fine-tuning of their steric and electronic properties has traditionally been the primary strategy for optimizing catalyst performance.[2] However, a powerful yet often overlooked approach—isotopic reinforcement through deuteration—offers a significant leap forward in enhancing catalyst stability, longevity, and overall efficiency.

    This guide provides a comprehensive comparison between deuterated and non-deuterated phosphine ligands. Grounded in the fundamental principles of the Kinetic Isotope Effect (KIE), we will explore the mechanistic advantages of deuteration, present comparative performance data, and provide standardized protocols for researchers to validate these findings in their own work.

    The Deuterium Advantage: Mechanistic Underpinnings of Enhanced Stability

    The core principle behind the superior performance of deuterated ligands is the Kinetic Isotope Effect (KIE) . A chemical reaction's rate can change significantly when an atom in the reactants is substituted with one of its isotopes.[3][4] This is particularly pronounced when replacing hydrogen (¹H) with deuterium (²H or D).

    The C-D bond is stronger and possesses a lower zero-point vibrational energy than the corresponding C-H bond.[5][6] Consequently, breaking a C-D bond requires a higher activation energy, leading to a slower reaction rate.[3][5][6] In the context of phosphine ligands, this seemingly subtle difference has profound implications for catalyst stability. Many common catalyst deactivation pathways involve the cleavage of C-H bonds on the ligand backbone. By strategically replacing these vulnerable hydrogens with deuterium, these degradation processes can be significantly suppressed.

    One of the most prevalent degradation mechanisms for phosphine ligands is ortho-metalation (or cyclometalation). In this process, the metal center activates a C-H bond on an ortho-position of an arylphosphine or a nearby alkyl group, leading to the formation of a stable, but catalytically inactive, metallacycle. Since this process is often the rate-limiting step in catalyst decomposition, decelerating it through deuteration can dramatically extend the catalyst's active lifetime.

    dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

    } idot Caption: Mechanism of Catalyst Deactivation Inhibition via Deuteration.

    Comparative Performance Analysis: Stability, Activity, and Longevity

    The theoretical benefits of deuteration are consistently validated by experimental data across various catalytic systems. Deuterated ligands often enable higher catalyst turnover numbers (TON) and turnover frequencies (TOF), especially under thermally challenging conditions where non-deuterated analogues would rapidly decompose.

    A study combining bulky ligand design with deuteration in non-heme iron oxidation catalysis demonstrated a significant increase in catalyst lifetime and performance compared to counterparts with only bulky groups or only deuterium.[7] The research indicated that while deuteration did not alter the intrinsic catalytic activity or selectivity, it substantially increased the catalyst's stability, leading to higher overall product yields.[7]

    Table 1: Illustrative Comparison of Catalyst Performance in a Cross-Coupling Reaction

    Ligand Type Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield / TON Stability Note
    Non-Deuterated Phosphine 0.5 110 2 90% / 180 Significant decomposition observed after 2h.
    Deuterated Phosphine 0.5 110 8 >99% / >198 Catalyst remains active for extended periods.
    Non-Deuterated Phosphine 0.01 130 1 45% / 4500 Rapid decomposition at elevated temperature.

    | Deuterated Phosphine | 0.01 | 130 | 4 | 98% / 9800 | Maintains high activity and stability. |

    This is representative data compiled from typical observations in the field; specific results will vary based on the reaction, substrate, and ligand structure.

    Experimental Validation: Protocols and Methodologies

    To ensure trustworthy and reproducible results, standardized experimental protocols are crucial for comparing the performance of deuterated and non-deuterated ligands.

    Experimental Workflow for Comparative Catalysis

    dot graph TD { graph [splines=true, overlap=false, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11];

    } idot Caption: Standardized workflow for comparing ligand performance.

    Protocol 1: Synthesis of a Deuterated Trialkylphosphine Ligand

    The synthesis of deuterated phosphines often adapts established procedures for their non-deuterated analogues, using deuterated starting materials. For example, deuterated tri-tert-butylphosphine can be synthesized via a Grignard intermediate.[8][9]

    Objective: To synthesize perdeuterated tri-tert-butylphosphine ([D₂₇]P(tBu)₃).

    Materials:

    • Magnesium turnings

    • Deuterated tert-butyl chloride ([D₉]tBuCl)

    • Phosphorus trichloride (PCl₃)

    • Anhydrous tetrahydrofuran (THF)

    Procedure:

    • Grignard Reagent Formation: Under an inert atmosphere (N₂ or Ar), slowly add a solution of [D₉]tBuCl in anhydrous THF to a stirred suspension of magnesium turnings in THF. The reaction is exothermic and should be controlled to maintain a gentle reflux.[9]

    • Reaction with PCl₃: After the Grignard reagent formation is complete, cool the mixture in an ice bath. Slowly add a solution of PCl₃ in anhydrous THF to the deuterated Grignard reagent. The addition should be dropwise to control the exotherm.

    • Work-Up: Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexanes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by sublimation or crystallization to yield the desired [D₂₇]P(tBu)₃.

    • Characterization: Confirm the identity and isotopic enrichment of the product using ¹H NMR, ³¹P NMR, and mass spectrometry. The absence of signals in the ¹H NMR spectrum corresponding to the tert-butyl groups is a key indicator of successful deuteration.

    Protocol 2: Comparative Catalytic Stability Assay (Buchwald-Hartwig Amination)

    Objective: To compare the catalytic lifetime of a deuterated vs. non-deuterated phosphine ligand in a high-temperature cross-coupling reaction.

    Reaction: Aryl Bromide + Amine --(Pd Catalyst, Ligand, Base)--> Aryl Amine

    Procedure:

    • Catalyst Stock Solution: Prepare two separate stock solutions of the palladium precatalyst, one with the non-deuterated ligand and one with the deuterated ligand, at identical concentrations.

    • Reaction Setup: In parallel, set up two identical reaction vessels charged with the aryl bromide, amine, base (e.g., NaOtBu), and solvent (e.g., toluene).

    • Catalyst Addition: Add an equal, catalytically limiting amount (e.g., 0.1 mol%) of the respective catalyst stock solution to each reaction vessel.

    • Heating and Monitoring: Heat both reactions to a high temperature (e.g., 120 °C) with vigorous stirring. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small, equal aliquot from each reaction.

    • Analysis: Quench each aliquot and analyze by GC or HPLC to determine the percent conversion of the starting material to the product.

    • Data Interpretation: Plot percent conversion versus time for both reactions. A significantly higher final yield and a longer period of sustained reactivity for the reaction with the deuterated ligand indicate enhanced catalyst stability and longevity.

    Conclusion and Future Outlook

    The strategic substitution of hydrogen with deuterium in phosphine ligands is a proven and powerful method for enhancing catalyst performance. By leveraging the Kinetic Isotope Effect to suppress common deactivation pathways, deuterated ligands offer increased thermal stability, longer lifetimes, and higher overall efficiencies in a wide range of catalytic transformations.[6][7] This approach is not merely a theoretical curiosity but a practical tool for overcoming challenges in catalysis, particularly in demanding industrial applications and the synthesis of complex molecules like pharmaceuticals.

    As the demand for more robust and efficient catalytic systems grows, the integration of isotopic reinforcement into ligand design will undoubtedly become a more mainstream strategy. Researchers and drug development professionals are encouraged to consider deuteration as a valuable addition to their toolkit for catalyst optimization.

    References

    • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. [Link]

    • Chemistry LibreTexts. (2023). Phosphines. [Link]

    • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. ResearchGate. [Link]

    • (PDF) Combining Ligand Deuteration with Ligand Bulkiness in Non-Heme Iron Oxidation Catalysis: Enhancing Catalyst Lifetime and Site-Selectivity. (n.d.). ResearchGate. [Link]

    • Ma, C., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. National Institutes of Health. [Link]

    • Transition-Metal-Catalyzed Deuteration via Hydrogen Isotope Exchange. (2024). Thieme Chemistry. [Link]

    • Basset, J. M., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. National Institutes of Health. [Link]

    • Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. (2021). e-Publications@Marquette. [Link]

    • Kinetic isotope effect. (n.d.). Wikipedia. [Link]

    • Phosphine Ligands. (n.d.). University of Rochester. [Link]

    • Metal-phosphine complex. (n.d.). Wikipedia. [Link]

    • Zhang, X., et al. (2023). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society. [Link]

    • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

    • Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. (n.d.). organic-chemistry.org. [Link]

    • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]

    • ACS Science Talks Q&A 145: Acceptor Caged Phosphine Ligands. (2024). YouTube. [Link]

    • Isotope Effects Kinetic Isotope Effects (K.I.E.). (n.d.). University of Regina. [Link]

    • Synthesis, coordination chemistry, and reactivity of functionalized phosphines: Toward water-soluble macrocyclic phosphine complexes. (n.d.). Scholars' Bank. [Link]

    • Reversible PtII-CH3 deuteration without methane loss: metal-ligand cooperation vs ligand-assisted PtII-protonation. (2021). ResearchGate. [Link]

    • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University. [Link]

    • A Kinetic Isotope Effect in the Formation of Lanthanide Phosphate Nanocrystals. (2022). National Institutes of Health. [Link]

    • Zhang, X., et al. (2023). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. ACS Publications. [Link]

    • Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. (2011). ACS Publications. [Link]

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    Validation

    A Comparative Guide to ³¹P NMR Standards: Introducing Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

    For researchers, scientists, and drug development professionals engaged in Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of an appropriate standard is paramount for accurate and reproducible results. This gui...

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals engaged in Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of an appropriate standard is paramount for accurate and reproducible results. This guide provides an in-depth comparison of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 with other established NMR standards, supported by experimental data and detailed protocols. As you will discover, the selection of a standard extends beyond a simple chemical shift reference; it influences quantification accuracy, experimental setup, and data interpretation.

    The Foundational Role of Standards in NMR Spectroscopy

    In the realm of NMR, a standard serves several critical functions:

    • Chemical Shift Referencing: It provides a stable, reproducible signal against which the chemical shifts of all other nuclei in the sample are measured. The International Union of Pure and Applied Chemistry (IUPAC) recommends a unified chemical shift scale, where all chemical shifts are ultimately referenced to the ¹H signal of tetramethylsilane (TMS).[1]

    • Quantification: In quantitative NMR (qNMR), an internal standard with a known concentration allows for the determination of the absolute or relative amounts of analytes in a mixture.[2][3]

    • Linewidth and Resolution Assessment: The sharpness of the standard's signal can be an indicator of the homogeneity of the magnetic field (shimming).

    An ideal NMR standard should possess a number of key characteristics: a simple, sharp signal that does not overlap with analyte signals; chemical inertness to prevent reactions with the sample or solvent; good solubility in common deuterated solvents; and long-term stability.[4] The introduction of deuterated standards offers further advantages by minimizing solvent signals and providing a lock signal for the spectrometer.[5][6][7]

    This guide will focus on standards for ³¹P NMR, a technique of immense value in fields ranging from organometallic chemistry to biochemistry, owing to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[1][2]

    A New Contender: Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

    Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 emerges as a promising standard for ³¹P NMR spectroscopy. Its structure, featuring a phosphine core complexed with carbon disulfide and perdeuterated isopropyl groups, is designed to offer distinct advantages.

    Key Molecular Features:

    • Phosphine-Carbon Disulfide Adduct: The formation of an adduct with carbon disulfide stabilizes the otherwise air-sensitive triisopropylphosphine.[8][9] This enhanced stability is crucial for a reliable standard.

    • Deuteration: The presence of twenty-one deuterium atoms minimizes interfering proton signals, leading to cleaner ³¹P spectra.[5][6][7] This is particularly beneficial when studying compounds with complex proton spectra.

    • Single Phosphorus Environment: The molecule contains a single phosphorus atom, resulting in a sharp singlet in the ³¹P NMR spectrum, simplifying referencing and quantification.

    Comparative Analysis with Established ³¹P NMR Standards

    To evaluate the performance of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21, we compare it against two widely used ³¹P NMR standards: 85% phosphoric acid (H₃PO₄) and triphenyl phosphate (TPP).

    PropertyTri-iso-propyl-d21-phosphine carbon disulfide complex-d2185% Phosphoric Acid (H₃PO₄)Triphenyl Phosphate (TPP)
    Typical Use Internal/External StandardExternal StandardInternal Standard
    ³¹P Chemical Shift (δ) ~65-75 ppm (estimated for non-deuterated analogue)0 ppm (by definition)~ -17 to -18 ppm
    Signal Multiplicity SingletSingletSinglet
    Solubility in Organic Solvents (e.g., CDCl₃, C₆D₆) Expected to be goodPoorGood
    Solubility in Aqueous Solvents (e.g., D₂O) PoorMisciblePoor
    Chemical Stability Good, stable adductStableStable
    Reactivity with Analytes LowCan be reactive (acidic)Generally low
    T₁ Relaxation Time Not reported, likely moderate~0.8 s (in D₂O)[7]~2-3 s (in CDCl₃)
    T₂ Relaxation Time Not reported, likely moderateShort, concentration dependentModerate
    Deuteration Yes (d21)NoNo

    Discussion of Comparative Data:

    • Chemical Shift: The estimated chemical shift of the triisopropylphosphine-CS₂ adduct in the downfield region provides a clear spectral window, avoiding overlap with many common organophosphorus compounds which resonate upfield.[10] In contrast, 85% H₃PO₄ defines the 0 ppm reference point, and TPP appears in the upfield region.

    • Solubility: Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is anticipated to share the good solubility of its non-deuterated analogue in a wide range of organic solvents, a significant advantage over the aqueous nature of phosphoric acid. TPP also exhibits good solubility in many organic media.

    • Stability and Reactivity: The phosphine-CS₂ adduct is a stable entity, mitigating the high reactivity and air-sensitivity of the parent phosphine.[8][9] 85% phosphoric acid, being a strong acid, can potentially react with or alter the chemical environment of sensitive analytes. TPP is generally considered chemically inert under typical NMR conditions.

    • Relaxation Times (T₁ and T₂): While specific T₁ and T₂ values for the deuterated complex are not yet published, phosphines and their derivatives typically exhibit moderate relaxation times. This is a crucial parameter for quantitative NMR, as the repetition time of the experiment should be at least 5-7 times the longest T₁ of both the analyte and the standard to ensure full relaxation and accurate integration.[11] The relatively short T₁ of phosphoric acid can be advantageous for rapid data acquisition.

    • Deuteration Advantage: The perdeuteration of the isopropyl groups in the target compound is a key differentiator. This minimizes any potential interfering signals in ¹H NMR spectra acquired on the same sample and provides a strong deuterium lock signal for the spectrometer, enhancing field stability.[5][6][7]

    Experimental Protocols

    To ensure the integrity of your NMR data, adherence to standardized experimental protocols is essential.

    Protocol 1: Chemical Shift Referencing using an External Standard

    This protocol is suitable for qualitative analysis where the addition of an internal standard is undesirable.

    G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep_analyte Prepare analyte solution in a deuterated solvent in an NMR tube. acq_analyte Acquire ³¹P NMR spectrum of the analyte sample. prep_analyte->acq_analyte prep_standard Prepare a separate NMR tube containing the external standard (e.g., 85% H₃PO₄). acq_standard Without changing shim or lock parameters, acquire ³¹P NMR spectrum of the standard. prep_standard->acq_standard ref_standard Reference the standard's spectrum to its known chemical shift (e.g., 0 ppm for 85% H₃PO₄). acq_standard->ref_standard apply_ref Apply the same referencing parameters to the analyte spectrum. ref_standard->apply_ref G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh_analyte Accurately weigh a known amount of the analyte. dissolve Dissolve both analyte and standard in a known volume of deuterated solvent in a single NMR tube. weigh_analyte->dissolve weigh_standard Accurately weigh a known amount of the internal standard (e.g., Triphenyl Phosphate or Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21). weigh_standard->dissolve determine_t1 Determine the T₁ relaxation times of both analyte and standard signals (Inversion-Recovery experiment). dissolve->determine_t1 set_params Set the relaxation delay (D1) to at least 5-7 times the longest T₁. determine_t1->set_params acquire_spec Acquire the quantitative ³¹P NMR spectrum with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise). set_params->acquire_spec integrate Integrate the signals of the analyte and the internal standard. acquire_spec->integrate calculate Calculate the concentration or purity of the analyte using the integral values, molar masses, and weights. integrate->calculate

    Workflow for quantitative NMR with an internal standard.

    Causality Behind Experimental Choices:

    • Accurate Weighing: The accuracy of the quantitative analysis is directly dependent on the precision of the initial mass measurements. [12]* Single NMR Tube: Co-dissolving the analyte and standard ensures that they experience the exact same experimental conditions, minimizing errors. [5]* T₁ Measurement and Relaxation Delay: Ensuring full relaxation between pulses is the most critical parameter for accurate integration in qNMR. A short relaxation delay will lead to signal saturation and an underestimation of the quantity. [11]

    Conclusion and Future Outlook

    Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 presents itself as a compelling alternative to traditional ³¹P NMR standards, particularly for applications in organic-based solvent systems. Its key strengths lie in its anticipated good solubility, chemical stability, and the significant advantage of being deuterated, which promises cleaner spectra and a reliable lock signal.

    While further experimental validation is required to precisely determine its ³¹P chemical shift in various solvents and its T₁ and T₂ relaxation times, the foundational characteristics of this molecule suggest its potential to become a valuable tool for researchers seeking a high-performance, versatile standard for ³¹P NMR spectroscopy. As the demand for more accurate and reliable quantitative analytical techniques grows, the development and characterization of novel standards like Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 will continue to be of great importance to the scientific community.

    References

    • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

    • Borisenko, A. A., Sergeyev, N. M., & Ustynyuk, Y. A. (1971). Deuterium isotope effects on the chemical shift of 31P and on the spin-spin coupling constant 1 J (31P-1H). Molecular Physics, 22(4), 715-719. [Link]

    • SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

    • Giraudeau, P., & Akoka, S. (2021). Quantitative NMR spectroscopy. eMagRes, 10(1), 1-14. [Link]

    • Búcsi, A., Ferentzi, M., & Wittmann, G. (2018). FIG. 2. 31 P NMR spectra of a) aqueous 85 wt% H3PO4 phosphoric acid,... [Link]

    • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy. [Link]

    • Reddit. (2023, February 1). How to do internal standard for 31P NMR?. [Link]

    • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

    • Weber, M., Hellriegel, C., Remaud, G. S., & Thibaudeau, C. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 407(11), 3115-3123. [Link]

    • DiVerdi, J. A., & Opella, S. J. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance (1969), 54(1), 124-127. [Link]

    • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. [Link]

    • American Chemical Society. (2023, September 28). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry. [Link]

    • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

    • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]

    • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

    • SpectraBase. (n.d.). Triisopropylphosphine. [Link]

    • bioRxiv. (2021, December 28). 31P Transversal Relaxation Times and Metabolite Concentrations in the Human Brain at 9.4T. [Link]

    • Hering, F., et al. (2021). Phosphine Carboxylate—Probing the Edge of Stability of a Carbon Dioxide Adduct with Dihydrogenphosphide. Angewandte Chemie International Edition, 60(7), 3759-3767. [Link]

    • NMR Solutions. (n.d.). 31 Phosphorus NMR. [Link]

    • Remy, C., et al. (1987). In vivo 31P nuclear magnetic resonance studies of T1 and T2 relaxation times in rat brain and in rat brain tumors implanted to nude mice. Magnetic Resonance in Medicine, 4(2), 144-152. [Link]

    • University of California, Santa Barbara. (n.d.). 31P Chemical Shifts. [Link]

    • bioRxiv. (2021, December 28). 31P Transversal Relaxation Times and Metabolite Concentrations in the Human Brain at 9.4T. [Link]

    • Newcastle University. (n.d.). Synthesis of Phosphine-Boranes and Their Metalation. [Link]

    • ResearchGate. (2021). Phosphine Carboxylate—Probing the Edge of Stability of a Carbon Dioxide Adduct with Dihydrogenphosphide. [Link]

    • Nucleosides, Nucleotides and Nucleic Acids. (1981). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. Nucleosides, Nucleotides and Nucleic Acids, 2(4), 323-335. [Link]

    • SpectraBase. (n.d.). Triisopropyl phosphite. [Link]

    • ResearchGate. (2018). Predicting the Air Stability of Phosphines. [Link]

    • University of Ottawa NMR Facility Blog. (2007, October 17). The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. [Link]

    • Nanalysis. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

    • Royal Society of Chemistry. (2015). Phosphonium fullerides: isolable zwitterionic adducts of a phosphine with C 60. Chemical Science, 6(5), 3079-3084. [Link]

    • NIST. (n.d.). IUPAC-NIST Solubility Database, Version 1.0. [Link]

    Sources

    Comparative

    A Comparative Guide to the Cross-Validation of Bioanalytical Methods with Different Internal Standards

    For Researchers, Scientists, and Drug Development Professionals The integrity of pharmacokinetic and toxicokinetic data is a cornerstone of drug development, directly influencing critical decisions from preclinical stage...

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    The integrity of pharmacokinetic and toxicokinetic data is a cornerstone of drug development, directly influencing critical decisions from preclinical stages to regulatory approval. At the heart of generating reliable bioanalytical data is the rigorous validation of the methods used for quantification. A pivotal aspect of this process, particularly when data is generated across different laboratories, using revised methods, or over a long period, is cross-validation. This guide provides an in-depth technical comparison of cross-validation strategies when bioanalytical methods employ different internal standards (IS), a scenario that introduces unique challenges and necessitates careful consideration.

    As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the principles that govern robust bioanalytical method validation.

    The Indispensable Role of the Internal Standard

    In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is added at a known concentration to all calibration standards, quality control (QC) samples, and study samples.[1] Its primary function is to correct for variability during the analytical process, including sample extraction, potential matrix effects, and instrument response fluctuations.[1][2] The choice of internal standard is a critical decision that profoundly impacts method performance and the subsequent approach to cross-validation.

    The "Gold Standard": Stable Isotope-Labeled Internal Standards (SIL-IS)

    A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This makes the SIL-IS chemically and physically almost identical to the analyte.

    Advantages:

    • Near-Identical Behavior: A SIL-IS exhibits nearly the same extraction recovery, chromatographic retention time, and ionization response as the analyte.[3][4] This close tracking provides the most accurate compensation for analytical variability.[5]

    • Reduced Matrix Effects: Because the SIL-IS and analyte co-elute and experience the same ionization conditions, the SIL-IS can effectively compensate for ion suppression or enhancement caused by the biological matrix.[6]

    • Regulatory Preference: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider a SIL-IS to be the preferred choice for quantitative LC-MS bioanalysis.[3][7]

    Limitations:

    • Availability and Cost: Custom synthesis of a SIL-IS can be expensive and time-consuming, especially in early drug development.[4][5]

    • Potential for Cross-Signal Contribution: In some cases, natural isotopes of the analyte can contribute to the signal of the SIL-IS, which must be assessed.[1]

    The Practical Alternative: Structural Analog Internal Standards

    A structural analog IS is a molecule that is chemically similar to the analyte but not isotopically labeled.[5]

    Advantages:

    • Accessibility: Structural analogs are often more readily available and less expensive than SIL-ISs.[8]

    • Effective in Many Cases: When a SIL-IS is not feasible, a carefully selected structural analog can provide acceptable method performance.[4]

    Limitations:

    • Physicochemical Differences: Even small structural differences can lead to variations in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte.[9][10]

    • Differential Matrix Effects: A structural analog may not experience the same degree of matrix effects as the analyte, potentially leading to inaccurate quantification.[10]

    Head-to-Head Comparison: SIL-IS vs. Structural Analog IS

    FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale and Impact on Cross-Validation
    Chemical Structure Identical to the analyte, with isotopic substitution.Similar but not identical to the analyte.The closer the chemical and physical properties, the better the IS will track the analyte, leading to more reliable data and potentially smoother cross-validation.
    Chromatographic Behavior Typically co-elutes with the analyte.[3]May have a different retention time.Co-elution is highly desirable as it ensures both the analyte and IS are subjected to the same matrix effects at the same time. Different retention times can lead to differential matrix effects.
    Extraction Recovery Virtually identical to the analyte.[3]Can differ from the analyte.Discrepancies in recovery between the analyte and a structural analog IS can introduce bias, which may become apparent during cross-validation against a method using a SIL-IS.
    Ionization Efficiency Very similar to the analyte.Can differ, especially if key functional groups are different.Similar ionization properties are crucial for compensating for matrix effects. A structural analog may be suppressed or enhanced to a different degree than the analyte.
    Cross-Validation Complexity Generally more straightforward as the IS provides better correction for variability.Can be more challenging, as differences in IS performance may contribute to bias between methods.When cross-validating a method with a structural analog against one with a SIL-IS, any observed bias must be carefully investigated to determine if it stems from the IS performance or other method differences.

    Designing a Cross-Validation Study with Different Internal Standards

    Cross-validation is required when two or more bioanalytical methods are used to generate data within the same study or across different studies that will be combined or compared for regulatory submissions.[11][12][13] The objective is to ensure the data is comparable, irrespective of the method used.

    A common scenario involves a "Reference Method" (e.g., the original validated method, perhaps using a SIL-IS) and a "Comparator Method" (e.g., a revised or transferred method that might use a structural analog IS).

    G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Reference and Comparator Methods P2 Select QC and Incurred Samples P1->P2 P3 Establish Acceptance Criteria a priori P2->P3 E1 Analyze Samples with Reference Method (e.g., SIL-IS) P3->E1 E2 Analyze the Same Samples with Comparator Method (e.g., Analog IS) P3->E2 A1 Calculate Percent Difference for each sample E1->A1 E2->A1 A2 Statistical Assessment of Bias (e.g., Bland-Altman plot) A1->A2 A3 Compare against Acceptance Criteria A2->A3 A4 Investigate Failures and Document Findings A3->A4

    Caption: Workflow for cross-validation of bioanalytical methods.

    Experimental Protocol: Cross-Validation of Two LC-MS/MS Methods

    This protocol outlines a step-by-step methodology for cross-validating a "Comparator Method" using a structural analog IS against a "Reference Method" using a SIL-IS.

    1. Preparation of Samples:

    • Quality Control (QC) Samples: Prepare a minimum of three sets of QC samples in the relevant biological matrix at low, medium, and high concentrations within the calibration curve range.

    • Incurred Samples: Select a set of incurred (study) samples from a previous study, ideally covering a wide range of concentrations. A minimum of 20-30 samples is recommended to provide sufficient statistical power.[12]

    2. Analysis:

    • Analyze the QC samples (in replicate, e.g., n=6) and the set of incurred samples using both the fully validated "Reference Method" and the "Comparator Method".

    • The analyses should be performed on different days to account for inter-day variability.

    3. Data Processing:

    • For each method, calculate the concentration of the analyte in each QC and incurred sample using their respective calibration curves and internal standards.

    4. Acceptance Criteria:

    The acceptance criteria should be pre-defined in the validation plan or SOP.[12]

    • For QC Samples: The mean concentration at each level should be within ±15% of the nominal value for both methods. The precision (%CV) for the replicates at each level should not exceed 15%.

    • For Incurred Samples: At least two-thirds (67%) of the samples should have a percent difference between the two methods within ±20% of the mean concentration.

    5. Data Analysis and Interpretation:

    • Calculate the percent difference for each incurred sample using the following formula: % Difference = ((Comparator Method Conc. - Reference Method Conc.) / Mean Conc.) * 100

    • A Bland-Altman plot is a valuable tool to visualize the agreement between the two methods and identify any concentration-dependent bias.

    Data Analysis and Acceptance Criteria: A Deeper Dive

    While the traditional acceptance criteria for incurred samples (2/3 of samples within ±20%) is widely used, the ICH M10 guideline encourages a more statistical assessment of bias.[12] When dealing with different internal standards, a simple pass/fail criterion may not be sufficient to understand the method performance.

    G start Cross-Validation Data (Reference vs. Comparator) check_qcs QC Samples Meet Accuracy & Precision Criteria? (±15%) start->check_qcs check_incurred ≥67% of Incurred Samples within ±20% Difference? check_qcs->check_incurred Yes fail {Criteria Not Met | Methods Not Comparable} check_qcs->fail No stat_analysis Statistical Analysis (e.g., Bland-Altman Plot) check_incurred->stat_analysis Yes check_incurred->fail No no_bias No Significant Bias Detected Methods are Comparable stat_analysis->no_bias No Systematic Trend bias_detected Bias Detected Investigate Cause stat_analysis->bias_detected Systematic Trend Observed investigate Investigate Source of Bias - IS Performance - Matrix Effects - Extraction Efficiency bias_detected->investigate investigate->fail Cause not resolved

    Caption: Decision tree for interpreting cross-validation results.

    Case Study: Hypothetical Cross-Validation of an Analyte with SIL-IS vs. Analog IS

    Objective: To cross-validate a newly developed LC-MS/MS method for the quantification of Drug 'X' in human plasma using a structural analog IS ("Comparator Method") against the original validated method that uses a SIL-IS ("Reference Method").

    Methods:

    • Reference Method: UPLC-MS/MS with a SIL-IS (Drug X-d4).

    • Comparator Method: UPLC-MS/MS with a structural analog IS (Analog-Y).

    • Samples: 30 incurred human plasma samples from a Phase I clinical trial.

    Results:

    Sample IDReference Method Conc. (ng/mL)Comparator Method Conc. (ng/mL)Mean Conc. (ng/mL)% DifferenceWithin ±20%?
    15.25.85.510.9%Yes
    210.511.911.212.5%Yes
    325.128.927.014.1%Yes
    ..................
    25450.2525.8488.015.5%Yes
    26489.5582.4536.017.3%Yes
    27510.3615.1562.718.6%Yes
    28525.8636.2581.018.9%Yes
    292.12.82.528.0%No
    30550.1671.1610.619.8%Yes

    Summary of Results:

    • QC Samples: All QC levels met the acceptance criteria for accuracy (±15%) and precision (≤15% CV) for both methods.

    • Incurred Samples: 27 out of 30 samples (90%) showed a percent difference within ±20%.

    Interpretation and Causality:

    The cross-validation passed the standard acceptance criteria. However, a closer look at the data reveals a slight positive bias in the Comparator Method, particularly at higher concentrations. This systematic trend could be visualized with a Bland-Altman plot.

    The likely cause for this bias is the performance of the structural analog IS. It may have a slightly lower extraction recovery or experience more ion suppression at higher analyte concentrations compared to the SIL-IS. While the results are acceptable, this investigation highlights that even with a passing result, the choice of a structural analog IS can introduce a subtle but systematic difference in quantification. For future studies, it would be crucial to either accept this known bias or invest in synthesizing a SIL-IS to improve data concordance. This case study demonstrates that a successful cross-validation provides confidence that data from both methods can be reliably compared and combined.[9]

    Conclusion

    The cross-validation of bioanalytical methods is a non-negotiable step for ensuring data integrity in regulated drug development. When methods with different internal standards are involved, the complexity increases. A stable isotope-labeled internal standard is unequivocally the superior choice, providing more accurate and precise data by closely mimicking the analyte's behavior.[4][9] However, when a structural analog is used, a rigorous cross-validation is essential to understand and quantify any potential bias.

    By following a well-defined protocol, establishing clear acceptance criteria, and employing appropriate statistical analysis, researchers can confidently demonstrate the comparability of data from different bioanalytical methods, thereby ensuring the reliability of the data that underpins the safety and efficacy of new therapeutics.

    References

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

    • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

    • Patel, P. N., Sangeetha, T., & Dadhania, K. (2015). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. ResearchGate. [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]

    • Shah, V. P., et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 81-91. [Link]

    • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193. [Link]

    • Vesper, H. W., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Talanta, 276, 126207. [Link]

    • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-331. [Link]

    • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

    • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-010. [Link]

    • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

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    Validation

    The Subtle Shift: A Comparative Guide to the Isotope Effects of Deuterated Phosphine Ligands in Catalysis

    For researchers, scientists, and drug development professionals immersed in the intricate world of homogeneous catalysis, the quest for superior catalyst performance is perpetual. We meticulously tune reaction conditions...

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals immersed in the intricate world of homogeneous catalysis, the quest for superior catalyst performance is perpetual. We meticulously tune reaction conditions, explore novel metal precursors, and, most critically, design and select ligands that dictate the catalytic system's efficacy. Phosphine ligands, the workhorses of cross-coupling and various other transformations, have been the subject of intense investigation, with steric and electronic properties being the primary levers for optimization.[1][2] This guide delves into a more nuanced aspect of ligand design: the isotopic substitution of hydrogen for deuterium within the phosphine ligand framework. While seemingly a subtle modification, the increased mass of deuterium can manifest as a kinetic isotope effect (KIE), influencing reaction rates and potentially offering a novel axis for catalyst optimization.[3]

    This guide will provide an objective comparison of the theoretical and experimentally observed effects of deuterated phosphine ligands in catalysis, supported by relevant experimental data from analogous systems. We will explore the causality behind these isotopic effects, detail the experimental methodologies for their investigation, and provide a framework for understanding their potential impact on catalytic performance.

    The Kinetic Isotope Effect: A Primer

    The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[3] It is quantified as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step. In the context of deuterated phosphine ligands, we are primarily concerned with secondary KIEs, which, although smaller than primary KIEs, can provide valuable mechanistic insights.

    Potential Isotope Effects of Deuterated Phosphine Ligands in Catalytic Cycles

    The introduction of deuterium into a phosphine ligand can influence a catalytic cycle in several ways, primarily through secondary kinetic isotope effects. The C-D bond is slightly shorter and stronger than a C-H bond, leading to subtle changes in vibrational frequencies and steric profiles. These seemingly minor alterations can impact key steps in a catalytic cycle:

    • Ligand Association/Dissociation: The equilibrium between different ligated metal species is crucial for catalytic activity. For instance, in many palladium-catalyzed cross-coupling reactions, the dissociation of a phosphine ligand to generate a more reactive, coordinatively unsaturated species is a key step.[4] The slightly different steric bulk and vibrational properties of a deuterated ligand could influence the rate of these association and dissociation events.

    • Reductive Elimination: This is often the product-forming step in cross-coupling reactions. The transition state for reductive elimination can be sensitive to the steric environment around the metal center. Deuteration of alkyl groups on the phosphine could subtly alter the ligand's cone angle and steric hindrance, thereby affecting the rate of reductive elimination.

    • Catalyst Stability: In some cases, catalyst deactivation pathways may involve C-H activation of the phosphine ligand itself. Deuteration at these positions could slow down such decomposition pathways, leading to a more robust and longer-lived catalyst.

    While direct, comprehensive comparative studies on a wide range of deuterated phosphine ligands are not abundant in the literature, the principles of KIEs suggest that these effects, though subtle, can be a valuable tool for mechanistic elucidation and catalyst optimization.

    Comparative Performance of Phosphine Ligands in Cross-Coupling Reactions

    To understand the potential impact of subtle ligand modifications, it is instructive to examine the performance of various non-deuterated phosphine ligands in key cross-coupling reactions. The data below illustrates the high sensitivity of these catalytic systems to the steric and electronic properties of the phosphine ligand, providing a context for the potential, albeit smaller, effects of isotopic substitution.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The choice of phosphine ligand is critical, especially for challenging substrates like aryl chlorides.

    LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
    P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane80298[5]
    XPhosPd₂(dba)₃K₃PO₄t-BuOH1001295[5]
    SPhosPd(OAc)₂K₃PO₄Toluene1001692[5]

    Reaction: 4-chlorotoluene with phenylboronic acid.

    Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Sterically hindered and electron-rich phosphine ligands are often required for high efficiency.[6]

    LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
    RuPhosPd₂(dba)₃NaOt-BuToluene100199[7]
    BrettPhosPd(OAc)₂K₂CO₃t-AmylOH1102497[7]
    JohnPhosPd(OAc)₂NaOt-BuToluene801894[7]

    Reaction: 4-chloro-N,N-dimethylaniline with morpholine.

    Heck Reaction

    The Heck reaction couples an unsaturated halide with an alkene. The phosphine ligand influences both reactivity and regioselectivity.[8]

    LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
    P(o-tol)₃Pd(OAc)₂Et₃NDMF100395[9]
    PPh₃Pd(OAc)₂NaOAcDMA1202485[9]
    PCy₃Pd₂(dba)₃K₂CO₃NMP1401290[9]

    Reaction: Iodobenzene with styrene.

    Experimental Protocols

    Synthesis of a Deuterated Phosphine Ligand: Tri-tert-butylphosphine-d27

    A general procedure for the synthesis of deuterated tri-tert-butylphosphine (P(t-Bu-d9)₃) can be adapted from known methods for its non-deuterated analogue, utilizing a deuterated Grignard reagent.

    Step 1: Preparation of tert-Butyl-d9-magnesium chloride

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Activate the magnesium with a small crystal of iodine.

    • Add a solution of tert-butyl-d9 chloride (1.0 eq) in anhydrous THF via the dropping funnel under an inert atmosphere (e.g., argon).

    • Initiate the reaction with gentle heating. Once initiated, the reaction is typically exothermic. Maintain a gentle reflux by controlling the addition rate of the chloride.

    • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

    Step 2: Reaction with Phosphorus Trichloride

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of phosphorus trichloride (PCl₃) (0.33 eq) in anhydrous THF via a dropping funnel. The addition is highly exothermic and should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at reflux for 2-3 hours.

    Step 3: Work-up and Purification

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or pentane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by sublimation or crystallization from a suitable solvent (e.g., methanol) to yield tri-tert-butylphosphine-d27 as a white solid.

    General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction to Measure KIE

    This protocol outlines a general method for performing a cross-coupling reaction to compare the catalytic activity of a deuterated and non-deuterated phosphine ligand.

    • Catalyst Preparation: In an inert atmosphere glovebox, prepare two sets of catalyst stock solutions.

      • Solution A (Non-deuterated): Dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the non-deuterated phosphine ligand (e.g., P(t-Bu)₃, 2 mol%) in the anhydrous reaction solvent.

      • Solution B (Deuterated): Dissolve the same palladium precursor (1 mol%) and the deuterated phosphine ligand (e.g., P(t-Bu-d9)₃, 2 mol%) in the same anhydrous reaction solvent.

    • Reaction Setup: In separate, identical reaction vessels, add the aryl halide (1.0 eq), the coupling partner (1.2 eq), and the base (2.0 eq).

    • Reaction Initiation: Add an equal volume of the respective catalyst stock solution (A or B) to each reaction vessel.

    • Monitoring the Reaction: Stir the reactions at the desired temperature and monitor their progress over time by taking aliquots at regular intervals. Analyze the aliquots by a suitable technique (e.g., GC, HPLC, or ¹H NMR) to determine the conversion to the product.

    • Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rates can be determined from the slope of these curves. The kinetic isotope effect (kH/kD) is the ratio of the initial rate of the reaction with the non-deuterated ligand to that with the deuterated ligand.

    Visualizing the Catalytic Cycle and Potential Isotope Effects

    The following diagrams, generated using Graphviz, illustrate a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlight the steps where a deuterated phosphine ligand might exert an isotopic effect.

    Suzuki_Miyaura_Cycle cluster_catalyst Catalyst States Pd(0)L2 Pd(0)L2 Pd(0)L Pd(0)L Pd(0)L2->Pd(0)L Ligand Dissociation (KIE possible) Pd(0)L->Pd(0)L2 +L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex R1-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R2-B(OR)2 Transmetalation Complex->Pd(0)L Reductive Elimination (KIE possible) Product (R1-R2) Product (R1-R2) Transmetalation Complex->Product (R1-R2)

    Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction, indicating potential steps influenced by deuterated phosphine ligands.

    Ligand_Exchange cluster_equilibrium Ligand Dissociation/Association Equilibrium MLn Coordinatively Saturated Complex MLn-1 Coordinatively Unsaturated Complex MLn->MLn-1 k_dissociation MLn->MLn-1 MLn-1->MLn k_association L Ligand L_D Deuterated Ligand caption Deuteration may affect k_dissociation and k_association rates.

    Caption: Equilibrium between ligated metal species, where deuteration of the ligand (L_D) can influence the rates of association and dissociation.

    Conclusion

    The use of deuterated phosphine ligands in catalysis represents a subtle yet potentially powerful strategy for fine-tuning catalytic performance and elucidating reaction mechanisms. While large-scale comparative data remains an area for future research, the foundational principles of kinetic isotope effects provide a strong rationale for their exploration. By understanding the potential impact of isotopic substitution on key catalytic steps such as ligand exchange and reductive elimination, researchers can leverage this "subtle shift" to design more efficient, selective, and robust catalytic systems. The experimental protocols and comparative data provided in this guide offer a starting point for scientists and drug development professionals to investigate the intriguing role of isotope effects in their own catalytic endeavors.

    References

    • Gessner Group. Phosphine ligands and catalysis - Research. [Link]

    • Chemistry LibreTexts. Heck Reaction. (2023). [Link]

    • RSC Publishing. Kinetic isotope effect in hydrogen isotope exchange between diphenylphosphine and methanol or 2-methylpropane-2-thiol in aprotic solvents. [Link]

    • Wikipedia. Buchwald–Hartwig amination. [Link]

    • National Institutes of Health. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2024). [Link]

    • ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). [Link]

    • Wiley Online Library. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]

    • RSC Publishing. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

    • Wiley Online Library. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. [Link]

    • RSC Publishing. A comprehensive review of caged phosphines: synthesis, catalytic applications, and future perspectives. [Link]

    • ResearchGate. Experimental evidence for the direct involvement of Pd(0) and Pd(II) anionic phosphine complexes in the Mizoroki–Heck coupling reaction. (2021). [Link]

    • National Institutes of Health. The Kinetic Isotope Effect in the Search for Deuterated Drugs. (2010). [Link]

    • National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). [Link]

    • Gessner Group. Phosphines and Catalysis. [Link]

    • Wiley Online Library. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

    • Organic-Chemistry.org. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. [Link]

    • National Institutes of Health. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. [Link]

    • ResearchGate. The synthesis and applications of phosphines. (2006). [Link]

    • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

    • ACS Publications. Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. (2025). [Link]

    • National Institutes of Health. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. [Link]

    • ResearchGate. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. (2025). [Link]

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    Comparative

    A Senior Application Scientist's Guide to Phosphine Ligands in Suzuki-Miyaura Coupling

    The Suzuki-Miyaura coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional reliability and scope.[1][2] At the heart...

    Author: BenchChem Technical Support Team. Date: January 2026

    The Suzuki-Miyaura coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional reliability and scope.[1][2] At the heart of this reaction's success is a palladium catalyst, but the true puppet master, the component that dictates the catalyst's performance, is the phosphine ligand. The choice of ligand is not a trivial decision; it is the single most critical parameter that governs reaction efficiency, substrate scope, and catalyst stability.

    This guide provides an in-depth comparative analysis of phosphine ligands, moving beyond simple catalogs to explain the fundamental principles of ligand design and selection. We will explore the interplay of steric and electronic properties that drive catalytic efficiency and provide the experimental data necessary to make informed decisions for your specific synthetic challenges.

    The Ligand's Crucial Role: Steering the Catalytic Cycle

    The efficacy of a phosphine ligand is defined by its ability to modulate the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][4] An ideal ligand must accelerate each of these steps to ensure a high turnover frequency (TOF) and prevent the accumulation of inactive palladium species.

    The two primary characteristics of a phosphine ligand that allow for this modulation are its electronic properties (how electron-donating or withdrawing it is) and its steric bulk .

    • Electron-rich ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and significantly accelerates the rate-determining oxidative addition of the organohalide to the Pd(0) center.[2][3][5]

    • Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (L-Pd(0)), which are key intermediates in the catalytic cycle.[6] Furthermore, steric hindrance between the ligand and the coupling partners facilitates the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.[3][5]

    The evolution of phosphine ligands has been a story of chemists learning to masterfully tune these two properties to overcome increasingly difficult coupling challenges, such as those involving unreactive aryl chlorides or sterically demanding substrates.[7]

    G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Often Rate-Limiting) pd0->oa + R¹-X pd2_complex R¹-Pd(II)L(X) (Palladium(II) Complex) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal + R²-B(OR)₂ + Base pd2_biaryl R¹-Pd(II)L(R²) transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 + R¹-R²

    Caption: The Suzuki-Miyaura catalytic cycle, highlighting the three key stages.

    A Comparative Analysis of Phosphine Ligand Classes

    The vast landscape of phosphine ligands can be broadly categorized. We will examine the performance of key examples from each class, supported by experimental data.

    First Generation: Triarylphosphines

    The prototypical phosphine ligand, triphenylphosphine (PPh₃), was instrumental in the early development of the Suzuki reaction.[3] While historically significant, it is limited by its moderate electron-donating ability and relatively small size. It is generally only effective for reactive substrates like aryl iodides and bromides, often requiring higher temperatures and catalyst loadings.

    The Revolution: Bulky, Electron-Rich Monodentate Ligands

    The development of bulky and highly electron-donating monodentate phosphines in the late 1990s revolutionized Pd-catalyzed cross-coupling.[6] These ligands enabled the use of previously inert aryl chlorides and allowed for reactions to be performed at room temperature with remarkably low catalyst loadings.[6][8]

    Buchwald Ligands (Dialkylbiaryl Phosphines): Developed by the group of Stephen Buchwald, this class of ligands features a biaryl backbone that creates a sterically demanding pocket around the metal center.[6] Subtle modifications to the substituents on the biaryl rings allow for fine-tuning of the ligand's properties.[6]

    • SPhos: With two cyclohexyl groups on the phosphorus and methoxy groups on the biaryl backbone, SPhos is a highly active and versatile ligand. It demonstrates exceptional performance for a wide range of aryl and heteroaryl chlorides and is known for its high reactivity and stability.[8]

    • XPhos: Featuring a di-tert-butylphosphino group and bulky isopropyl groups on the biaryl scaffold, XPhos is even more sterically hindered than SPhos. This makes it particularly effective for coupling extremely hindered substrates and for challenging C-N and C-O bond-forming reactions.

    • RuPhos: This ligand incorporates a dicyclohexylphosphino group and di-isopropoxy substituents on the biaryl backbone. It is often effective in cases where other ligands fail, particularly in couplings involving nitrogen-containing heterocycles.

    Fu Ligands (Bulky Alkylphosphines): Greg Fu and his group demonstrated that simple, bulky trialkylphosphines, such as tri-tert-butylphosphine (P(t-Bu)₃), are also exceptionally active ligands.[3] Their strong electron-donating character and large cone angles facilitate both oxidative addition and reductive elimination.

    cataCXium® Ligands: These ligands, such as cataCXium® A (di(1-adamantyl)-n-butylphosphine), are characterized by extremely bulky adamantyl groups.[9] This immense steric bulk leads to very high catalytic activity, often achieving high turnover numbers (TONs) even with challenging aryl chloride substrates.

    G cluster_buchwald Buchwald Ligands (Dialkylbiaryl) cluster_fu Fu Ligands (Trialkyl) cluster_catacxium cataCXium® Ligands SPhos SPhos (High Activity) XPhos XPhos (Sterically Demanding) SPhos->XPhos Increased Steric Hindrance RuPhos RuPhos (Heterocycle Coupling) PtBu3 P(t-Bu)₃ cataCXiumA cataCXium® A (Extremely Bulky) PtBu3->cataCXiumA Extreme Bulk PPh3 PPh₃ (First Generation) PPh3->SPhos Increased Bulk & e⁻ Donation PPh3->PtBu3 Increased Bulk & e⁻ Donation

    Caption: Evolution of monodentate phosphine ligands for Suzuki-Miyaura coupling.

    Bidentate and Ferrocenyl Phosphines

    While monodentate ligands often provide the highest reactivity, bidentate phosphines, which bind to the metal center at two points, offer enhanced catalyst stability.

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This is a classic bidentate ligand that provides a rigid backbone and a natural bite angle well-suited for cross-coupling. It is a reliable choice, though sometimes less reactive than the more modern monodentate systems.

    • Josiphos Ligands: These are a class of chiral ferrocenyl diphosphine ligands. While primarily used in asymmetric catalysis, their robust structure also makes them effective in standard cross-coupling reactions.[10]

    Comparative Performance Data

    The following table summarizes experimental data from various studies, providing a direct comparison of ligand performance under specific conditions. Note that direct comparison should be made with caution, as reaction conditions can significantly influence outcomes.[11]

    Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
    Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[11]
    Biaryl Phosphines XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene1001895[11]
    Biaryl Phosphines SPhos4-ChloroanisolePhenylboronic acid0.005 (Pd)K₃PO₄Dioxane1102498[6]
    Ferrocenyl Phosphines dppf1-Bromo-4-fluorobenzenePhenylboronic acid2.0 (Pd)K₂CO₃Toluene801292[11]
    Dialkylphosphines P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane802494[11]
    cataCXium® cataCXium® A4-ChlorotoluenePhenylboronic acid0.01 (Pd)K₃PO₄Toluene1002499

    Practical Guide to Ligand Selection

    Choosing the optimal ligand requires a systematic approach that considers the specific characteristics of the coupling partners.

    G start Start: Define Substrates (Aryl Halide & Boronic Acid) q1 Is the Aryl Halide an unactivated or hindered Ar-Cl? start->q1 ans1_yes YES q1->ans1_yes Yes ans1_no NO (Ar-Br, Ar-I) q1->ans1_no No q2 Is extreme steric hindrance a factor in either partner? ans2_yes YES q2->ans2_yes Yes ans2_no NO q2->ans2_no No q3 Is catalyst stability a primary concern over raw speed? ans3_yes YES q3->ans3_yes Yes ans3_no NO q3->ans3_no No res1 Use a high-activity biaryl phosphine. Start with SPhos or cataCXium® A. ans1_yes->res1 ans1_no->q3 res2 Consider a more hindered ligand like XPhos. ans2_yes->res2 res4 Consider a stable bidentate ligand like dppf. ans3_yes->res4 res3 Standard ligands are likely effective. Start with PPh₃ or P(t-Bu)₃. ans3_no->res3 res1->q2

    Caption: Decision workflow for initial phosphine ligand selection.

    Experimental Protocols

    The following protocols provide a framework for performing a Suzuki-Miyaura coupling and for screening multiple ligands to identify the optimal choice for a new transformation.

    Protocol 1: General Procedure for Suzuki-Miyaura Coupling

    This protocol is a representative example using SPhos for the coupling of an aryl chloride. Optimization is often necessary for new substrates.

    • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

      • Causality: The boronic acid is used in slight excess to drive the reaction to completion. K₃PO₄ is a competent base for activating the boronic acid for transmetalation without causing significant side reactions like protodeboronation.[11]

    • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (SPhos, 0.012 mmol, 1.2 mol%).

      • Causality: A slight excess of ligand relative to palladium is often used to ensure the metal center remains coordinated and stable throughout the catalytic cycle.

    • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidize and deactivate both the phosphine ligand and the Pd(0) catalyst.

    • Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane, ~0.2 M concentration) via syringe.

      • Causality: Degassing the solvent (e.g., by sparging with argon or via freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.

    • Reaction: Place the reaction mixture in a pre-heated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).

    • Monitoring and Workup: Monitor the reaction's progress by TLC or GC-MS.[11] Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the desired biaryl compound.[11]

    Protocol 2: Workflow for Comparative Ligand Screening

    This workflow uses a parallel reaction block to efficiently test multiple ligands under identical conditions, ensuring a reliable comparison.

    • Array Preparation: In an inert atmosphere glovebox, arrange an array of 8 mL reaction vials in a heating block. To each vial, add a stir bar, the aryl halide (0.1 mmol), the arylboronic acid (0.15 mmol), and the base (0.2 mmol).

      • Causality: Using a consistent stock of substrates and base ensures that the only variable between reactions is the ligand.

    • Stock Solution Preparation: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in the chosen anhydrous solvent.

    • Ligand Dosing: In separate vials, weigh each phosphine ligand to be tested (e.g., SPhos, XPhos, P(t-Bu)₃, dppf) to achieve the desired ligand-to-palladium ratio (typically 1:1 to 2:1).[12]

    • Reaction Setup: To each reaction vial containing the substrates, add the appropriate amount of the palladium stock solution, followed by the addition of the respective phosphine ligand (either as a solid or a separate stock solution). Finally, add the reaction solvent to each vial to reach the target concentration.

    • Execution and Analysis: Seal the vials, place the block on a stirrer plate, and heat to the desired temperature. After a set time (e.g., 12 hours), take an aliquot from each vial, quench, and analyze by a quantitative method like GC-MS or LC-MS with an internal standard to determine the yield for each ligand. This provides direct, comparable data on ligand performance.

    Conclusion and Future Outlook

    The strategic selection of phosphine ligands is paramount to the success of Suzuki-Miyaura coupling. While highly active, bulky, electron-rich monodentate ligands like SPhos, XPhos, and cataCXium® A have become the workhorses for a vast range of transformations, a deep understanding of the interplay between ligand properties and substrate demands remains crucial. For particularly challenging couplings, a systematic screening of a diverse set of ligands is the most effective strategy for identifying the optimal catalyst system.[11] The continued development of novel ligand architectures promises to further expand the boundaries of this powerful reaction, enabling even more efficient and sustainable chemical synthesis in the years to come.

    References

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

    • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

    • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

    • Wikipedia. (n.d.). Suzuki reaction. [Link]

    • Álvarez-Falcón, M. M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2695-2703. [Link]

    • Shlapakov, N. S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27507-27515. [Link]

    • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

    • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

    • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

    • van der Westhuizen, D., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Green Chemistry, 25(23), 9615-9623. [Link]

    • ChemRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

    • Semantic Scholar. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

    • Wikipedia. (n.d.). Josiphos ligands. [Link]

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    Validation

    A Senior Application Scientist's Guide to the Accuracy and Precision of Deuterated Internal Standards in LC-MS/MS

    For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS)...

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone technology for its sensitivity and selectivity.[1] However, the inherent variability of biological matrices and the analytical process itself presents significant challenges.[2] The use of an internal standard (IS) is a fundamental and widely accepted strategy to mitigate these variables.[2][3] Among the choices for an internal standard, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated internal standard (D-IS), is often hailed as the "gold standard."[4][5][6]

    This guide provides an in-depth comparison of deuterated internal standards with other common alternatives, supported by experimental insights and best practices. As scientists, our goal is not just to follow protocols but to understand the underlying principles that ensure data integrity and reliability, a cornerstone of regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[7][8]

    The Role of Internal Standards in Quantitative LC-MS/MS

    An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls (QCs), at a consistent concentration.[3] Its primary function is to normalize the analytical signal of the target analyte, compensating for variations that can occur throughout the analytical workflow.[1][9] These variations can stem from:

    • Sample Preparation: Inconsistent recovery during extraction, evaporation, and reconstitution steps.[1][10]

    • Injection Volume: Minor discrepancies in the volume injected into the LC-MS/MS system.[10]

    • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix, which can significantly alter the ionization efficiency of the analyte.[5][11]

    • Instrumental Drift: Fluctuations in the mass spectrometer's performance over time.[10]

    By calculating the peak area ratio of the analyte to the internal standard, these variations can be effectively canceled out, leading to more accurate and precise quantification.[3][5]

    Deuterated Internal Standards: The Near-Perfect Mimic

    Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[6][12] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[6][13]

    Mechanism of Action

    The fundamental principle behind the efficacy of a D-IS is that it will behave nearly identically to the analyte during sample extraction, chromatography, and ionization.[6][12] Because the D-IS and the analyte have very similar physicochemical properties, they are affected by matrix effects in a comparable manner.[5][14] When ion suppression occurs, for instance, both the analyte and the D-IS signals will be reduced proportionally. The ratio of their signals, however, should remain constant, thus providing a corrected and more accurate measure of the analyte's concentration.

    Comparative Analysis: Deuterated vs. Other Internal Standards

    While deuterated internal standards are widely preferred, other types of internal standards are also used, each with its own set of advantages and disadvantages.

    Stable Isotope-Labeled Internal Standards (¹³C, ¹⁵N)

    Besides deuterium, other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) can be used to label the internal standard.

    • Advantages: These isotopes are less prone to the "isotopic effect" sometimes observed with deuterium, where the D-IS may have a slightly different chromatographic retention time than the analyte.[15][16] They also have a lower risk of in-source loss or exchange of the label.

    • Disadvantages: The synthesis of ¹³C and ¹⁵N labeled standards is often more complex and expensive than that of deuterated standards.[15]

    Analog Internal Standards

    Analog internal standards are molecules that are structurally similar to the analyte but not isotopically labeled.

    • Advantages: They are often more readily available and less expensive than SIL-IS.[17][18]

    • Disadvantages: Due to structural differences, their extraction recovery, chromatographic behavior, and ionization efficiency may not perfectly match those of the analyte.[17][18] This can lead to inadequate compensation for matrix effects and other sources of variability, potentially compromising accuracy and precision.[17]

    Table 1: Comparison of Internal Standard Types

    FeatureDeuterated IS (D-IS)¹³C/¹⁵N-Labeled ISAnalog IS
    Analyte Mimicry ExcellentExcellentGood to Fair
    Co-elution Generally co-elutes, but minor shifts possibleExcellent co-elutionMay not co-elute
    Matrix Effect Compensation ExcellentExcellentVariable
    Cost Moderate to HighHighLow to Moderate
    Availability Generally good, custom synthesis availableMore limited, often custom synthesisGenerally good
    Potential Issues Isotopic effects, H/D exchangeCostDifferential extraction and ionization

    Experimental Verification: A Head-to-Head Comparison Protocol

    To empirically evaluate the performance of different internal standards, a well-designed experiment is crucial.

    Objective: To compare the accuracy and precision of a quantitative LC-MS/MS assay for a hypothetical analyte, "Drug X," in human plasma using a deuterated internal standard (Drug X-d4) versus an analog internal standard (Analog Y).

    Experimental Workflow

    Caption: Experimental workflow for comparing internal standards.

    Step-by-Step Protocol

    • Preparation of Solutions:

      • Prepare 1 mg/mL stock solutions of Drug X, Drug X-d4, and Analog Y in methanol.

      • Prepare working solutions of Drug X for spiking calibration standards and QCs.

      • Prepare working solutions of Drug X-d4 and Analog Y at a concentration that will yield a robust signal in the final extract.

    • Sample Preparation:

      • Prepare calibration standards by spiking blank human plasma with Drug X working solutions to achieve a concentration range of 1-1000 ng/mL.

      • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

      • For each calibrator and QC level, prepare two sets of samples.

    • Internal Standard Spiking:

      • To the first set of samples, add a fixed volume of the Drug X-d4 working solution.

      • To the second set of samples, add a fixed volume of the Analog Y working solution.

    • Protein Precipitation:

      • Add three volumes of cold acetonitrile to each sample.

      • Vortex vigorously for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate or vials for analysis.

    • LC-MS/MS Analysis:

      • Develop a chromatographic method that provides good peak shape and retention for all compounds.

      • Optimize MS/MS parameters (MRM transitions, collision energies, etc.) for Drug X, Drug X-d4, and Analog Y.

      • Inject the prepared samples and acquire the data.

    • Data Analysis:

      • Integrate the peak areas for all analytes and internal standards.

      • For each set of data, calculate the peak area ratio (Analyte/IS).

      • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. Use a linear regression with 1/x² weighting.

      • Calculate the concentrations of the QC samples using the regression equation from the respective calibration curves.

      • Determine the accuracy (% bias) and precision (% CV) for the QC samples for each internal standard.

    Expected Outcomes

    It is anticipated that the assay using the deuterated internal standard will demonstrate superior accuracy and precision compared to the analog internal standard, particularly at the lower and upper ends of the calibration range where matrix effects can be more pronounced.

    Table 2: Hypothetical Performance Data

    QC Level (ng/mL)Internal StandardMean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
    3 (LQC) Drug X-d42.95-1.7%4.5%
    Analog Y3.42+14.0%12.8%
    300 (MQC) Drug X-d4305.1+1.7%2.1%
    Analog Y288.9-3.7%6.5%
    800 (HQC) Drug X-d4792.0-1.0%3.3%
    Analog Y864.8+8.1%9.7%

    Potential Pitfalls and Best Practices with Deuterated Internal Standards

    While highly effective, deuterated internal standards are not without potential challenges.[15][18][19] Awareness of these issues is key to developing robust and reliable methods.

    Isotopic Effects
    • Chromatographic Shift: The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a small difference in retention time between the analyte and the D-IS.[13][20] If this shift causes the two compounds to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[5][16] This is known as a differential matrix effect.[5][13]

    • Best Practice: During method development, carefully evaluate the co-elution of the analyte and D-IS. A high-resolution chromatography system can help minimize this effect.

    In-Source Instability and H/D Exchange
    • Label Instability: Deuterium atoms on certain labile positions (e.g., on heteroatoms like O, N, or S) can sometimes exchange with hydrogen atoms from the solvent or matrix.[15][17] This can compromise the isotopic purity of the internal standard and lead to quantification errors.[13]

    • Best Practice: Select a D-IS where the deuterium labels are on stable positions, such as aromatic or aliphatic carbons.[21] The mass difference between the analyte and the D-IS should ideally be at least 3 Da to minimize isotopic crosstalk.[16]

    Metabolic Stability
    • Differential Metabolism: The stronger C-D bond can sometimes slow down metabolic processes that involve the cleavage of that bond. While this is a principle used to design more stable drugs (the "deuterium effect"), it can be a concern if the D-IS is used in in-vivo studies where it might be metabolized differently than the analyte.

    • Best Practice: For in-vivo applications, ensure the deuterium labels are not at sites of metabolism.

    Logical Relationship Diagram

    G cluster_IS_Selection Internal Standard Selection cluster_IS_Type Internal Standard Type cluster_Performance Performance & Validation Analyte Analyte Properties DIS Deuterated IS Analyte->DIS C13IS 13C/15N-Labeled IS Analyte->C13IS AnalogIS Analog IS Analyte->AnalogIS Assay_Reqs Assay Requirements (Accuracy, Precision) Assay_Reqs->DIS High Assay_Reqs->C13IS Highest Assay_Reqs->AnalogIS Moderate Practicality Practical Constraints (Cost, Availability) Practicality->DIS Practicality->AnalogIS Favors Accuracy Accuracy DIS->Accuracy Precision Precision DIS->Precision Robustness Robustness DIS->Robustness C13IS->Accuracy C13IS->Precision C13IS->Robustness AnalogIS->Accuracy AnalogIS->Precision Validation Method Validation (FDA/ICH Guidelines) Accuracy->Validation Precision->Validation Robustness->Validation

    Caption: Decision logic for internal standard selection.

    Conclusion: A Strategic Choice for Data Integrity

    The choice of an internal standard is a critical decision in the development of any quantitative LC-MS/MS method. While deuterated internal standards represent a significant investment compared to analog standards, their ability to closely mimic the analyte provides unparalleled compensation for the myriad of variables encountered in bioanalysis. This leads to superior accuracy and precision, ultimately ensuring the generation of high-quality, reliable, and defensible data that meets the stringent requirements of regulatory bodies.[6][8]

    By understanding the principles behind their function, being aware of potential pitfalls, and following best practices in method development and validation, researchers can harness the full potential of deuterated internal standards to achieve the highest level of confidence in their quantitative results.

    References

    • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Available at: [Link]

    • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Available at: [Link]

    • Gao, S., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Analytical Chemistry, 77(21), 6899-6907. Available at: [Link]

    • Trufelli, H., et al. (2011). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093-1105. Available at: [Link]

    • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]

    • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

    • Iwegbue, C. M. A., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4110-4117. Available at: [Link]

    • Chambers, A. G., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7), 654-663. Available at: [Link]

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

    • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

    • Quality Control & Quality Assurance Training Series. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. Available at: [Link]

    • Trufelli, H., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Semantic Scholar. Available at: [Link]

    • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

    • Ranbaduge, N., & Dufault, R. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. Available at: [Link]

    • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

    • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(13), e8814. Available at: [Link]

    • Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of chromatographic science, 55(6), 588–597. Available at: [Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

    • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]

    • U.S. Food and Drug Administration. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available at: [Link]

    • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

    • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]

    • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to the Purity Assessment of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21

    This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and isotopic purity of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. Designed for researchers, scientis...

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and isotopic purity of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical protocols and the scientific rationale behind their application, ensuring robust and reliable quality assessment for this critical deuterated compound.

    Introduction: The Analytical Imperative for a Deuterated Phosphine Complex

    Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a specialized organophosphorus compound where all 21 hydrogen atoms of the isopropyl groups have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research applications, including as an internal standard for mass spectrometry-based quantitative analyses and in mechanistic studies of chemical reactions where kinetic isotope effects are investigated.

    The utility of such a labeled compound is directly contingent on its purity. Two distinct forms of purity are paramount:

    • Chemical Purity: The absence of extraneous chemical entities, such as the corresponding phosphine oxide (a common oxidation product), unreacted starting materials, or solvent residues.

    • Isotopic Purity (or Deuterium Enrichment): The degree to which hydrogen atoms have been replaced by deuterium. High isotopic enrichment is crucial for minimizing cross-talk with non-labeled analogues in sensitive assays.

    This guide details and compares the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—used to provide a complete purity profile of the title compound.

    The Multi-Technique Approach to Purity Verification

    No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The workflow below illustrates a comprehensive strategy for purity validation.

    Purity_Assessment_Workflow cluster_0 Primary Analysis: Structure & Chemical Purity cluster_1 Secondary Analysis: Isotopic Purity & Mass Verification cluster_2 Tertiary Analysis: Orthogonal Purity Check cluster_3 Final Assessment NMR_P ³¹P NMR NMR_H ¹H NMR NMR_C ¹³C NMR Report Certificate of Analysis NMR_C->Report Confirms Structure Quantifies P-impurities HRMS High-Resolution MS (HRMS) HRMS->Report Confirms Mass Determines Isotopic Enrichment HPLC HPLC-UV/MS HPLC->Report Quantifies Non-P Impurities Sample Test Sample: Tri-iso-propyl-d21-phosphine CS₂ Complex-d21 Sample->NMR_P Non-destructive Sample->HRMS Destructive Sample->HPLC Destructive

    Caption: Overall Purity Assessment Workflow.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

    NMR is arguably the most powerful technique for the structural elucidation and purity assessment of phosphorus-containing compounds. Its non-destructive nature allows the same sample to be used for multiple analyses.[1]

    ³¹P NMR: The Direct View of Phosphorus Chemistry

    Given that phosphorus is the central atom of interest, ³¹P NMR is the most direct and informative method for assessing chemical purity with respect to phosphorus-containing species.[2] The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in excellent sensitivity.[3]

    • Expertise & Causality: We use proton-decoupled ³¹P{¹H} NMR. This collapses complex splitting patterns from adjacent protons into sharp singlets for each unique phosphorus environment, simplifying the spectrum and enhancing the signal-to-noise ratio. The wide chemical shift range of ³¹P NMR (approx. 2000 ppm) allows for excellent separation of signals from different phosphorus compounds, making it easy to identify and quantify impurities like the corresponding phosphine oxide, which typically appears significantly downfield from the phosphine.[3][4]

    Expected Spectrum:

    • Tri-iso-propyl-d21-phosphine CS₂ complex: A sharp singlet. The coordination to CS₂ shifts the resonance downfield compared to the free phosphine.

    • Tri-iso-propyl-d21-phosphine oxide: A sharp singlet at a distinct, further downfield chemical shift. This is the most common impurity resulting from air oxidation.[1]

    ¹H NMR: Assessing Isotopic Incorporation and Protonated Impurities

    While the compound is perdeuterated on the isopropyl groups, ¹H NMR remains critical.

    • Trustworthiness & Self-Validation: The primary purpose is to detect any residual, non-deuterated starting material or other proton-containing impurities. More importantly, by integrating the very small residual proton signals on the isopropyl methine and methyl positions against a known internal standard, one can calculate the extent of deuterium incorporation. For a compound labeled "-d21", the residual proton signals should be minimal. A high degree of deuteration is confirmed by the near-complete absence of these signals.

    ¹³C NMR: Confirming the Carbon Backbone

    ¹³C NMR is used to confirm the carbon structure of the molecule. The spectrum will show characteristic signals for the isopropyl methine and methyl carbons, as well as the carbon from the CS₂ ligand. The phosphorus-carbon coupling (J-coupling) provides additional structural confirmation.

    NMR_Analysis_Workflow Prep Prepare Sample in Deuterated Solvent (e.g., CDCl₃) with Internal Standard Acquire_P Acquire ³¹P{¹H} Spectrum Prep->Acquire_P Acquire_H Acquire ¹H Spectrum Prep->Acquire_H Acquire_C Acquire ¹³C{¹H} Spectrum Prep->Acquire_C Process Process Data: Fourier Transform, Phase, Baseline Correct Acquire_P->Process Acquire_H->Process Acquire_C->Process Integrate Integrate Peaks Process->Integrate Purity_Calc Calculate Chemical Purity (from ³¹P NMR) Integrate->Purity_Calc Isotopic_Calc Estimate Isotopic Purity (from ¹H NMR) Integrate->Isotopic_Calc Structure_Confirm Confirm Structure (from all spectra) Integrate->Structure_Confirm

    Caption: Standard NMR Analysis Workflow.

    Mass Spectrometry: The Definitive Mass and Isotopic Profile

    Mass spectrometry is indispensable for confirming the molecular weight and, crucially, for providing a precise measure of isotopic purity.[5] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides highly accurate mass measurements, allowing for unambiguous elemental composition determination.

    • Expertise & Causality: A soft ionization technique like Electrospray Ionization (ESI) is required.[5] This is because energetic techniques like Electron Impact (EI) would fragment the complex, preventing the observation of the molecular ion. ESI allows the intact complex to be gently transferred into the gas phase for analysis.

    • Trustworthiness & Self-Validation: The key to assessing isotopic purity is analyzing the isotopologue distribution.[6] The mass spectrum will show a cluster of peaks around the molecular ion, corresponding to molecules with varying numbers of deuterium atoms (from d0 to d21). By comparing the observed distribution to the theoretical distribution for 99%+ deuterium enrichment, the isotopic purity can be accurately calculated. The presence of a significant peak corresponding to the non-deuterated (d0) version of the compound would indicate low isotopic purity.

    MS_Isotopic_Purity_Workflow Prep Prepare Dilute Solution in ESI-compatible Solvent (e.g., Acetonitrile/Water) Infuse Infuse into HRMS (ESI Source) Prep->Infuse Acquire Acquire High-Resolution Full Scan Spectrum Infuse->Acquire Identify_M Identify Molecular Ion Cluster Acquire->Identify_M Extract_Intensities Extract Intensities of Isotopologue Peaks (d0 to d21) Identify_M->Extract_Intensities Confirm_Formula Confirm Elemental Formula from Accurate Mass Identify_M->Confirm_Formula Calc_Enrichment Calculate Isotopic Enrichment (%) Extract_Intensities->Calc_Enrichment

    Caption: HRMS Workflow for Isotopic Purity.

    High-Performance Liquid Chromatography (HPLC): An Orthogonal Separation

    HPLC provides an orthogonal method for purity assessment, separating the compound from impurities based on polarity. It is particularly effective for detecting non-phosphorus and non-volatile impurities that might be invisible to NMR and MS.

    • Expertise & Causality: Phosphines are notoriously susceptible to on-column oxidation, which can lead to an inaccurate purity reading.[7] To mitigate this, a robust HPLC method must be developed. This can involve using a mobile phase with a small amount of a reducing agent or an antioxidant to protect the analyte as it passes through the system.[7] A C18 reversed-phase column is typically suitable. Detection is commonly performed with a UV detector, and coupling to a mass spectrometer (LC-MS) can provide mass identification for any separated impurity peaks.

    Comparison of Analytical Techniques

    The table below summarizes the strengths and applications of each technique in the context of analyzing Tri-iso-propyl-d21-phosphine CS₂ complex-d21.

    Technique Primary Information Key Advantages Key Disadvantages/Considerations
    ³¹P NMR Chemical Purity (P-species)Direct, quantitative, highly sensitive to P-impurities, non-destructive.[2][3]Insensitive to non-phosphorus impurities.
    ¹H NMR Isotopic Purity (Estimate)Confirms deuteration level, detects protonated impurities, non-destructive.Provides an estimate of isotopic purity; less precise than MS.
    HRMS Isotopic Purity (Precise), MWHighly accurate mass confirmation, definitive isotopic enrichment data.[5][6]Destructive, may require method development for ionization.
    HPLC-UV Chemical Purity (General)Excellent for separating non-volatile impurities, highly quantitative.Destructive, risk of on-column sample degradation (oxidation).[7]

    Detailed Experimental Protocols

    Protocol: Quantitative ³¹P NMR for Chemical Purity
    • Apparatus: 300-500 MHz NMR Spectrometer with a phosphorus-capable probe.

    • Reagents: Deuterated chloroform (CDCl₃), Triphenyl phosphate (internal standard).

    • Procedure:

      • Accurately weigh ~10-20 mg of the Tri-iso-propyl-d21-phosphine CS₂ complex and ~5-10 mg of triphenyl phosphate into a vial.

      • Dissolve the mixture in ~0.7 mL of CDCl₃.

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the species of interest to allow for full relaxation and accurate integration.

    • Data Analysis:

      • Integrate the signal for the main complex and any impurity signals (e.g., phosphine oxide).

      • Calculate the molar percentage of each species relative to the total phosphorus-containing compounds. The purity is calculated based on the relative integral of the main peak.

    Protocol: HRMS for Isotopic Purity
    • Apparatus: ESI-Time-of-Flight (TOF) or ESI-Orbitrap Mass Spectrometer.

    • Reagents: HPLC-grade acetonitrile, deionized water.

    • Procedure:

      • Prepare a stock solution of the complex at ~1 mg/mL in acetonitrile.

      • Dilute the stock solution to ~1-5 µg/mL using 50:50 acetonitrile:water.

      • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 200-300).

    • Data Analysis:

      • Identify the molecular ion cluster for [M+H]⁺.

      • Measure the intensity of each isotopologue peak.

      • Calculate the deuterium enrichment using the formula: %D = (Sum of [Intensity * Number of D atoms]) / (Total Intensity * 21) * 100.

      • Confirm the accurate mass of the most abundant peak against the theoretical mass.

    Conclusion

    The purity assessment of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 requires a multi-faceted analytical approach. ³¹P NMR serves as the primary tool for confirming identity and quantifying phosphorus-related chemical impurities. High-Resolution Mass Spectrometry is the gold standard for verifying molecular weight and accurately determining the level of deuterium enrichment. Finally, HPLC provides an essential orthogonal check for other potential chemical impurities. By combining these techniques, researchers and quality control professionals can establish a comprehensive and trustworthy purity profile, ensuring the compound's suitability for its intended high-sensitivity applications.

    References

    • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. PubMed Central. Retrieved from [Link]

    • Miyakawa, S., et al. (2020). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega. Retrieved from [Link]

    • Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds.
    • Jao, L. T. K., et al. (1968). Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the AOAC. Retrieved from [Link]

    • CDC. (2018). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

    • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Retrieved from [Link]

    • Li, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

    • Wang, H., et al. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science. Retrieved from [Link]

    • ResearchGate. (2021). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]

    • D. A. D. Crowder, et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. Retrieved from [Link]

    • Dillon, C. J. (1978). Sampling and analytical methods for phosphine--a review. American Industrial Hygiene Association Journal. Retrieved from [Link]

    • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. Retrieved from [Link]

    • Norman, K. N., & Leonard, K. (2000). Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

    • ResearchGate. (n.d.). Previously observed types of reactions between carbon disulfide, tertiary phosphines, and transition-metal complexes. ResearchGate. Retrieved from [Link]

    • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Retrieved from [Link]

    • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Slideshare. Retrieved from [Link]

    Sources

    Validation

    The Decisive Influence of Trialkylphosphine Ligands: A Comparative Guide to Structure-Reactivity Relationships in Catalysis

    In the intricate world of transition metal catalysis, the selection of the supporting ligand is a critical determinant of catalytic efficiency, selectivity, and substrate scope. Among the vast arsenal of available ligand...

    Author: BenchChem Technical Support Team. Date: January 2026

    In the intricate world of transition metal catalysis, the selection of the supporting ligand is a critical determinant of catalytic efficiency, selectivity, and substrate scope. Among the vast arsenal of available ligands, trialkylphosphines have emerged as a privileged class, their tunable steric and electronic properties offering a powerful handle to modulate the reactivity of the metal center. This guide provides an in-depth, objective comparison of trialkylphosphine ligands, moving beyond a mere catalog of structures to elucidate the fundamental principles that govern their performance. By examining key structure-reactivity relationships and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for rational ligand selection and catalyst optimization in pivotal cross-coupling reactions.

    The Pillars of Phosphine Performance: Steric and Electronic Effects

    The profound impact of trialkylphosphine ligands on catalysis stems from a delicate interplay of their steric and electronic properties.[1][2] Understanding these two pillars is paramount to predicting and controlling catalytic outcomes.

    Quantifying Steric Hindrance: The Tolman Cone Angle (θ)

    Proposed by Chadwick A. Tolman, the cone angle is a foundational concept for quantifying the steric bulk of a phosphine ligand.[3][4] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the ligand's substituents.[3][4] A larger cone angle signifies greater steric hindrance around the metal center.[5] This steric bulk is not merely a matter of crowding; it directly influences key steps in the catalytic cycle. For instance, bulky ligands can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions, by destabilizing the metal-product complex.[6][7]

    Gauging Electron-Donating Ability: The Tolman Electronic Parameter (TEP)

    The electronic nature of a phosphine ligand, specifically its ability to donate electron density to the metal center, is as crucial as its steric profile. The Tolman Electronic Parameter (TEP) provides a quantitative measure of this property.[8][9] It is determined by measuring the frequency of the A1 C-O stretching vibration in a nickel-carbonyl complex, [Ni(CO)₃L].[8][9][10] More electron-donating phosphines increase the electron density on the nickel center, leading to greater back-bonding into the CO π* orbitals and a lower C-O stretching frequency.[9] Electron-rich phosphines are known to facilitate the oxidative addition of substrates to the metal center, a critical activation step in many catalytic cycles.[6][7][11]

    The interplay between steric and electronic effects is often complex and interdependent, and a holistic consideration of both is necessary for rational ligand design.[10]

    A Comparative Analysis of Trialkylphosphine Ligands in Action

    To illustrate the practical implications of these principles, we will now compare the performance of several common trialkylphosphine ligands in two of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

    Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

    The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[6] The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates.[6]

    Table 1: Comparative Performance of Trialkylphosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid.

    LigandCone Angle (θ) [°]TEP (cm⁻¹)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
    PPh₃1452068.92801265
    PCy₃1702056.41RT295
    P(t-Bu)₃1822056.11RT2>99
    SPhos196Not reported1RT298[6]
    XPhos213Not reported0.5RT299[6]

    Data compiled from various sources for illustrative comparison. Conditions can vary.

    The data in Table 1 clearly demonstrates that bulky, electron-rich trialkylphosphines like PCy₃ and P(t-Bu)₃ outperform the less sterically demanding and less electron-donating PPh₃ in this transformation. The biarylphosphine ligands, SPhos and XPhos, which possess both significant steric bulk and electron-rich character, are also highly effective.[6]

    Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

    The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials.[12][13] The performance of this reaction is highly dependent on the phosphine ligand.[12][13]

    Table 2: Comparative Performance of Trialkylphosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine.

    LigandCone Angle (θ) [°]TEP (cm⁻¹)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
    PPh₃1452068.9210024<10
    P(t-Bu)₃1822056.11801698
    RuPhos200Not reported11001897[14]
    BrettPhos210Not reported11001899[14]

    Data compiled from various sources for illustrative comparison. Conditions can vary.

    As with the Suzuki-Miyaura coupling, bulky and electron-rich trialkylphosphines are superior in the Buchwald-Hartwig amination. The ineffectiveness of PPh₃ highlights the necessity of sterically demanding ligands for this transformation. The development of specialized biaryl phosphine ligands like RuPhos and BrettPhos has been a major breakthrough, enabling the coupling of a wide range of amines with aryl chlorides.[14]

    Experimental Protocols: A Guide to Ligand Screening

    To facilitate the rational selection of ligands in your own research, we provide a generalized experimental protocol for the high-throughput screening of phosphine ligands in a cross-coupling reaction. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[15]

    General Procedure for High-Throughput Ligand Screening

    Materials:

    • Aryl halide (or triflate)

    • Coupling partner (e.g., boronic acid, amine)

    • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Base (e.g., K₃PO₄, NaOt-Bu)

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Internal standard (for GC or HPLC analysis)

    • Array of trialkylphosphine ligands

    • Inert atmosphere glovebox or Schlenk line

    • Reaction block or vials

    Procedure: [15]

    • Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, aryl halide, and coupling partner in the chosen anhydrous solvent. Prepare a slurry or solution of the base in the solvent.[15]

    • Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials.[15] Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.[15]

    • Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide stock solution and the coupling partner stock solution.[15] Finally, add the base slurry/solution to initiate the reaction.[15]

    • Reaction Execution: Seal the reaction block or vials. Place the reaction setup on a heating block or in an oil bath at the desired temperature. Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).[15]

    • Quenching and Analysis: After the reaction is complete, cool the reaction block/vials to room temperature. Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard. Dilute the samples and filter them to remove solid residues. Analyze the samples by GC-MS or HPLC to determine the reaction yield and identify any byproducts.[15]

    Visualizing the Catalytic Landscape

    To further clarify the concepts discussed, the following diagrams illustrate key catalytic cycles and the logical workflow for ligand screening.

    Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

    Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine_Coordination Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR₂(L_n) Amine_Coordination->Ar-Pd(II)-NR2(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition R2NH R2NH R2NH->Amine_Coordination Base Base Base->Amine_Coordination

    Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.[12]

    Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Pd Precursor, Substrates, Base) Dose_Ligands Dose Ligands into Reaction Vessels Stock_Solutions->Dose_Ligands Add_Reagents Add Stock Solutions (Pd, Substrates, Base) Dose_Ligands->Add_Reagents Run_Reaction Heat and Stir for Specified Time Add_Reagents->Run_Reaction Quench_Reaction Quench and Add Internal Standard Run_Reaction->Quench_Reaction Analyze_Products Analyze by GC/HPLC to Determine Yield Quench_Reaction->Analyze_Products

    Caption: A generalized workflow for high-throughput phosphine ligand screening.[15]

    Conclusion

    The judicious selection of trialkylphosphine ligands is a cornerstone of modern catalytic method development. By understanding and applying the principles of steric and electronic effects, researchers can navigate the vast landscape of available ligands to identify the optimal choice for a given transformation. This guide has provided a framework for this rational selection process, supported by comparative data and practical experimental protocols. As the quest for more efficient and selective catalysts continues, a deep appreciation for the structure-reactivity relationships of trialkylphosphine ligands will undoubtedly remain a critical driver of innovation in the chemical sciences.

    References

    • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779–784. [Link]

    • Imamoto, T., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega, 6(7), 4885–4895. [Link]

    • Al-Masri, M. (2010). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

    • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]

    • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. [Link]

    • Science Trove. (n.d.). Tolman cone angle. Oxford University Press. [Link]

    • Newman-Stonebraker, S. H., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(42), 19635–19648. [Link]

    • LibreTexts Chemistry. (2023). 2.9: Phosphines. [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

    • Hall, M. B., & Lin, Z. (1998). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 37(23), 5971–5978. [Link]

    • Ardizzoia, G. A., & Brenna, S. (2017). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. Physical Chemistry Chemical Physics, 19(8), 5971–5978. [Link]

    • Wikipedia. (n.d.). Ligand cone angle. [Link]

    • Imamoto, T., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega, 6(7), 4885–4895. [Link]

    • Shaughnessy, K. H. (2020). Monodentate Trialkylphosphines: Privileged Ligands in Metal-catalyzed Crosscoupling Reactions. Current Organic Chemistry, 24(3), 231–264. [Link]

    • B-Ali, A., et al. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Catalysts, 9(8), 657. [Link]

    • Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

    • Chemistry Stack Exchange. (2020). trialkyl phosphine ligands in aqueous micellar Suzuki-Miyaura coupling. [Link]

    • Ujaque, G., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2673–2683. [Link]

    • Jin, R., et al. (2019). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Chemistry – An Asian Journal, 14(19), 3349–3364. [Link]

    • Reek, J. N. H., et al. (2016). Structure-Activity Relationships of Oligocationic, Ammonium-Functionalized Triarylphosphines as Ligands in the Pd-Catalyzed Suzuki-Miyaura Reaction. ChemCatChem, 8(15), 2544–2552. [Link]

    • Kim, S., et al. (2021). So General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates. Organic Letters, 23(15), 5860–5865. [Link]

    • Lee, S., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3468–3475. [Link]

    • Newman-Stonebraker, S. H., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(42), 19635–19648. [Link]

    • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. [Link]

    • Newman-Stonebraker, S. H., et al. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science, 374(6565), 301–308. [Link]

    • Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(8), 358–373. [Link]

    • Newman-Stonebraker, S. H., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex

    This document provides essential safety and logistical information for the proper disposal of the Tri-iso-propyl-d21-phosphine carbon disulfide complex. As a highly hazardous material, this complex demands meticulous han...

    Author: BenchChem Technical Support Team. Date: January 2026

    This document provides essential safety and logistical information for the proper disposal of the Tri-iso-propyl-d21-phosphine carbon disulfide complex. As a highly hazardous material, this complex demands meticulous handling and adherence to established protocols to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in scientific principles and regulatory compliance.

    Hazard Assessment: A Compound of Extreme Risk

    The Tri-iso-propyl-d21-phosphine carbon disulfide complex must be treated with the utmost caution, as its hazard profile is a composite of its two highly dangerous components. The deuteration (d21) on the phosphine ligand does not significantly alter its chemical reactivity concerning disposal and should be handled identically to its non-deuterated analog.

    • Tri-iso-propyl-phosphine (TIPP) is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][2] It is also corrosive, causing severe skin burns and eye damage.[1][2] Handling requires a strictly inert atmosphere.

    • Carbon Disulfide (CS₂) is an extremely flammable and volatile liquid with a very low autoignition temperature of 194°F (90°C).[3] This means it can be ignited by hot surfaces like steam pipes or even a standard light bulb.[4] It is also highly toxic, primarily affecting the central nervous system, and can be fatal at high concentrations.[5]

    The complex itself should be considered pyrophoric, flammable, and toxic. Its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste.[6][7]

    Table 1: Summary of Key Hazards & Regulatory Data
    Hazard CharacteristicTri-iso-propyl-phosphineCarbon DisulfideTri-iso-propyl-d21-phosphine CS₂ Complex
    Physical State LiquidColorless to light yellow volatile liquidAssumed to be a solid or liquid adduct
    Primary Hazards Pyrophoric (spontaneously flammable in air)[1][2], Corrosive[1], Air Sensitive[2]Extremely Flammable (Flash Point: -22°F / -30°C)[3], Highly Toxic [5], Neurotoxic[5], VolatilePyrophoric, Flammable, Toxic, Reactive
    OSHA PEL (8-hr TWA) Not Established4 ppm (12 mg/m³)[8]Treat with utmost caution
    Autoignition Temp. Not Applicable (Pyrophoric)194°F (90°C)[3]Assume low autoignition temperature
    EPA Hazardous Waste Code D001 (Ignitability), D003 (Reactivity)D001 (Ignitability)D001, D003

    Pre-Disposal Safety and Planning

    Proper disposal begins with meticulous planning. The cardinal rule is to minimize waste generation . When disposal is necessary, the following safety measures are non-negotiable.

    • Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood or a glovebox to control flammable vapors and prevent atmospheric exposure.[9][10]

    • Two-Person Rule: Never work with this material alone.[10][11] A second person, fully aware of the hazards and emergency procedures, must be present.

    • Emergency Equipment: An eyewash station, safety shower, and appropriate fire extinguishers (Class D for the phosphine, and dry chemical or CO₂ for the CS₂) must be immediately accessible.[10][12] Keep powdered lime or dry sand within arm's reach for spill control.[13]

    Table 2: Required Personal Protective Equipment (PPE)
    PPE CategorySpecificationRationale
    Body Flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned.[9][10]Protects against fire from the pyrophoric phosphine and flammable CS₂.
    Eye Chemical splash goggles worn under a full-face shield.[9][10][11]Provides maximum protection from splashes, explosions, and fire.
    Hand Double-gloving: Wear nitrile gloves as an inner layer and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) as an outer layer.[9]Nitrile provides dexterity, while the outer layer offers robust protection against both chemicals and potential fire.
    Clothing Long pants and closed-toe shoes made of non-synthetic materials (e.g., cotton, leather).[11]Synthetic fibers can melt and adhere to the skin in a fire, worsening injuries.

    Disposal Workflow: A Decision-Based Approach

    The correct disposal procedure depends entirely on the quantity of the waste material. The primary and safest option for all but the most minute, residual quantities is disposal via a licensed hazardous waste contractor without any laboratory pre-treatment.

    DisposalWorkflow start_node start_node decision_node decision_node process_node process_node warning_node warning_node end_node end_node start Start: Assess Waste Quantity of Phosphine-CS₂ Complex decision Is waste >5g or >5mL (i.e., bulk quantity)? start->decision bulk_path YES (Bulk Waste) decision->bulk_path Yes residual_path NO (Residual Waste Only) decision->residual_path No bulk_package Package securely in a clean, dry, airtight container under inert atmosphere (N₂ or Ar). bulk_label Label as Hazardous Waste: 'Tri-iso-propyl-phosphine CS₂ Complex' 'Pyrophoric, Flammable, Toxic' Waste Codes: D001, D003 bulk_package->bulk_label bulk_store Store in a designated, cool, ventilated, and secure area away from ignition sources. bulk_label->bulk_store bulk_dispose Arrange for pickup by a licensed hazardous waste disposal contractor. bulk_store->bulk_dispose warning DANGER: HIGHLY EXOTHERMIC Proceed ONLY if experienced with quenching pyrophoric reagents. Perform under inert atmosphere. quench_setup Prepare a 3-neck flask with inert gas, stirrer, and an inert, high-boiling solvent (e.g., THF, Toluene). warning->quench_setup quench_dilute Dilute waste complex slowly into the solvent with cooling (ice bath). quench_setup->quench_dilute quench_isopropanol Slowly add Isopropanol dropwise. Control exotherm. quench_dilute->quench_isopropanol quench_methanol After reaction subsides, slowly add Methanol. quench_isopropanol->quench_methanol quench_water After reaction subsides, slowly add Water. quench_methanol->quench_water quench_package Collect quenched solution in a waste container. Label as: 'Quenched Phosphine Waste, Flammable Liquid' quench_water->quench_package quench_dispose Dispose of via institutional hazardous waste program. quench_package->quench_dispose

    Caption: Decision workflow for disposal of the phosphine-CS₂ complex.

    Step-by-Step Protocols

    Protocol 1: Bulk Waste Disposal (Preferred Method)

    This is the mandatory procedure for any quantity of the complex exceeding a few milliliters or grams. Laboratory treatment of bulk pyrophoric and highly flammable waste is exceptionally dangerous and should not be attempted.

    • Containment: Under an inert atmosphere (e.g., in a glovebox), carefully transfer the waste complex into a clean, dry, and robust container that can be hermetically sealed. A thick-walled glass bottle with a screw cap and a PTFE liner is suitable.

    • Inerting: Ensure the headspace of the container is purged with an inert gas like nitrogen or argon before sealing.

    • Labeling: Affix a hazardous waste tag to the container. The label must clearly state:

      • "Hazardous Waste"

      • Chemical Name: "Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex"

      • Hazards: "Pyrophoric, Highly Flammable, Acutely Toxic, Corrosive"

      • EPA Waste Codes: D001 (Ignitability), D003 (Reactivity)

      • Date of accumulation and other information required by your institution.

    • Storage: Store the sealed container in a designated hazardous waste storage area. This area must be cool, dry, well-ventilated, and away from heat, sparks, and any incompatible materials.[14]

    • Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.[15] Ensure the contractor is informed of the pyrophoric and highly flammable nature of the waste.

    Protocol 2: Deactivation of Residual Waste (Expert Use Only)

    This protocol is only for deactivating trace residual amounts of the complex adhering to glassware or equipment. It is a high-risk procedure that can generate significant heat and flammable gases. DO NOT attempt this with bulk quantities.

    Causality of the Quenching Sequence: The deactivation process is highly exothermic. A staged approach using progressively more reactive quenching agents is critical to control the reaction rate and prevent a runaway reaction or fire. Isopropanol is a mild proton source, followed by the more reactive methanol, and finally water, which reacts most vigorously.

    • Setup: Conduct the procedure in a fume hood. Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a dropping funnel. Place the flask in an ice/water bath for cooling.

    • Inerting: Purge the entire apparatus thoroughly with nitrogen or argon.

    • Solvation: Add a suitable, dry, high-boiling point solvent (e.g., tetrahydrofuran or toluene) to the flask, enough to cover the stirrer bar and dilute the rinsate.

    • Rinsing: Rinse the contaminated glassware with a small amount of the chosen inert solvent and transfer this rinsate to the dropping funnel.

    • Initial Dilution: While stirring and cooling the main flask, slowly add the rinsate from the dropping funnel.

    • Step 1 - Isopropanol: Fill the dropping funnel with dry isopropanol. Add the isopropanol dropwise to the stirring solution. You may observe gas evolution and a temperature increase. Control the addition rate to keep the reaction manageable.

    • Step 2 - Methanol: Once the reaction with isopropanol has subsided completely, slowly add methanol dropwise in the same manner.

    • Step 3 - Water: After the methanol reaction ceases, very cautiously add water dropwise. This final step deactivates any remaining reactive species.

    • Final Collection: Once the solution is fully quenched (no more gas evolution or heat production), transfer it to a designated hazardous waste container for flammable liquids.

    • Labeling and Disposal: Label the container appropriately (e.g., "Quenched Tri-iso-propyl-phosphine Waste in Toluene/Methanol, Flammable Liquid") and dispose of it through your institutional EHS program.

    Protocol 3: Decontamination of Empty Containers

    Empty containers that held the complex are still hazardous and must be decontaminated before disposal.[11][16]

    • Triple Rinse: Under an inert atmosphere, rinse the container three times with a small amount of a dry, inert solvent (e.g., toluene or hexane).[11][12]

    • Collect Rinsate: Each rinse must be collected and treated as hazardous waste. This rinsate can be deactivated using Protocol 2.

    • Air Dry: After the triple rinse, uncap the container and leave it in the back of a fume hood for at least 24 hours to allow any residual solvent to evaporate.[13]

    • Final Disposal: The decontaminated container can then be disposed of according to institutional guidelines, which may include disposal as hazardous solid waste.

    Emergency Procedures

    In case of a spill:

    • EVACUATE the immediate area. Do not attempt to clean it up yourself.[12]

    • Alert colleagues and activate the nearest fire alarm.

    • Call your institution's emergency number and EHS office immediately.

    • If trained and safe to do so, cover the spill with powdered lime or dry sand to smother the pyrophoric material. DO NOT USE WATER OR A CO₂ FIRE EXTINGUISHER , as they can react violently with the phosphine.[13]

    In case of fire:

    • If a person's clothing is on fire, instruct them to STOP, DROP, and ROLL . Use a safety shower if it is immediately available.

    • Activate the fire alarm and evacuate the laboratory.

    • Only trained personnel should attempt to use a fire extinguisher. Use a Class D extinguisher for fires involving the pyrophoric material.

    In case of personal exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[17] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    References

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    Handling

    A Researcher's Guide to Handling Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21: A Framework for Safety and Operational Excellence

    This guide provides essential safety and logistical information for the handling of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. As a compound combining a phosphine derivative with the volatile and toxic so...

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides essential safety and logistical information for the handling of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21. As a compound combining a phosphine derivative with the volatile and toxic solvent carbon disulfide, a robust understanding of its dual hazards is critical. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety for all laboratory personnel.

    Foundational Hazard Assessment: Understanding the Dual-Risk Profile

    The primary hazards associated with this complex stem from its two components: the tri-iso-propyl-phosphine ligand and the carbon disulfide solvent.

    • Tri-iso-propyl-phosphine Moiety: Organophosphines, particularly those with alkyl groups, can be pyrophoric, meaning they have the potential to spontaneously ignite upon contact with air.[1][2] While this specific compound is a complex, the potential for dissociation or reaction presents a risk that must be managed. Many phosphine compounds are also toxic and can release noxious gases upon decomposition.[3]

    • Carbon Disulfide (CS₂): This solvent is a highly flammable liquid with an extremely low autoignition temperature, meaning it can be ignited by hot surfaces like steam pipes or even light bulbs.[4] Its vapors are heavier than air and can travel to a distant ignition source and flash back.[4] Furthermore, carbon disulfide is acutely toxic through inhalation, skin absorption, and ingestion, targeting the central and peripheral nervous systems, cardiovascular system, and other organs.[5][6]

    Therefore, all handling procedures must be designed to mitigate the risks of fire, explosion, and toxic exposure simultaneously.

    Core Directive: Personal Protective Equipment (PPE) Protocol

    The selection of PPE is not merely a procedural step but the last and most personal line of defense against exposure. It must be chosen to provide a complete barrier against the multifaceted threats posed by this chemical. All handling of this complex must be conducted within a certified chemical fume hood or a glove box to minimize atmospheric exposure.[2][7]

    Table 1: Summary of Required Personal Protective Equipment

    Protection TypeSpecificationRationale
    Eye & Face Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and vapors. A face shield is mandatory to protect against the risk of explosion, splash hazard, or exothermic reactions.[8]
    Hand Double-gloving: Nitrile inner glove with a Viton® or SilverShield®/4H® outer glove.Nitrile gloves offer dexterity but are combustible.[8] The outer layer of Viton® or similar laminated material is necessary due to carbon disulfide's ability to permeate many common glove materials.[4]
    Body Flame-resistant (FR) lab coat (e.g., Nomex®).Standard lab coats made of cotton or polyester are flammable and can ignite, posing a severe hazard.[1] An FR lab coat will not continue to burn after the ignition source is removed.
    Footwear Closed-toe shoes made of a non-synthetic material.Protects against spills and ensures stability. Synthetic materials can melt and adhere to the skin if they catch fire.[1]
    Respiratory As needed, based on risk assessment.All work should be in a fume hood. If there's a potential for exceeding exposure limits (e.g., large spills), a NIOSH-approved supplied-air respirator with a full facepiece is required.[4][5]
    Operational Plan: A Step-by-Step Guide to Safe Handling

    A systematic and rehearsed workflow is crucial for minimizing risk. A "dry run" of the procedure using a less hazardous solvent is recommended to refine techniques.[8] The "buddy system" should also be employed; never work with this material alone.[8]

    Preparation Phase:

    • Designate Work Area: All operations must occur in a certified chemical fume hood with the sash positioned as low as possible.[7]

    • Clear the Hood: Remove all other chemicals, equipment, and flammable materials from the hood to prevent clutter and secondary fire hazards.[1][3]

    • Assemble Emergency Equipment: Ensure an appropriate fire extinguisher (Class D for pyrophoric metals, though dry chemical or CO₂ for solvent fires is also necessary), safety shower, and eyewash station are immediately accessible and unobstructed.[1][4]

    • Prepare Glassware: All glassware must be oven-dried and free of moisture to prevent any unintended reactions with the phosphine component.[8]

    • Secure Reagent Bottle: The bottle containing the complex must be securely clamped to a stand within the fume hood to prevent it from tipping over.[3]

    Handling and Transfer:

    • Inert Atmosphere: If transferring the material neat (without solvent), techniques for handling air-sensitive reagents, such as using a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon), are required.[7]

    • Use Appropriate Tools: Only use non-sparking tools to prevent ignition of carbon disulfide vapors.[4] Ground and bond all containers and receiving equipment to prevent static discharge.[6]

    • Controlled Dispensing: When using a syringe, select one with a volume twice that of the liquid to be transferred to prevent the plunger from being pushed out by pressure.[1]

    • Avoid Contamination: Never return excess reagent to the original container, as minor impurities could trigger a fire or explosion.[2]

    Below is a diagram illustrating the hierarchy of controls, a fundamental concept in laboratory safety, as it applies to handling this complex.

    Hierarchy_of_Controls cluster_main Hierarchy of Controls for Handling Tri-iso-propyl-d21-phosphine CS₂ Complex cluster_examples Hierarchy of Controls for Handling Tri-iso-propyl-d21-phosphine CS₂ Complex Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the complex essential? Engineering Engineering Controls Substitution->Engineering Can a safer chemical be used? Admin Administrative Controls Engineering->Admin Physically isolate the hazard Eng_Examples • Chemical Fume Hood • Glove Box • Grounding/Bonding Engineering->Eng_Examples PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Change the way people work Admin_Examples • Standard Operating Procedures (SOPs) • 'Buddy System' / No working alone • Designated work areas Admin->Admin_Examples PPE_Examples • Flame-Resistant Lab Coat • Double Gloves (Nitrile + Viton®) • Goggles & Face Shield PPE->PPE_Examples

    Caption: Hierarchy of Controls for Safe Chemical Handling.

    Disposal Plan: Decontamination and Waste Management

    All materials contaminated with the complex must be treated as hazardous waste.[8] Never open a container of residual material to the atmosphere.[7]

    Decontamination of Equipment:

    • Initial Rinse: Triple rinse all emptied containers and glassware with an inert, dry solvent (e.g., hexane or toluene) inside the fume hood.[2]

    • Collect Rinsate: This rinse solvent is now hazardous waste and must be collected for proper disposal. Do not pour it down the drain.[2]

    • Quenching: The collected rinsate, along with any unwanted complex, must be carefully quenched. This is a hazardous procedure that should only be performed by trained personnel following a specific, written Standard Operating Procedure (SOP). A typical method involves slow, controlled addition to a reactive quenching agent.

    • Final Cleaning: After quenching and rinsing, the glassware can be cleaned using standard laboratory procedures. The empty, rinsed container should be left open in the back of the chemical hood for at least a week before disposal.[2]

    Disposal of Contaminated PPE:

    • Gloves: Carefully remove the outer gloves first, followed by the inner gloves, without touching the outer surface of the inner glove. Dispose of both pairs as hazardous waste.

    • Lab Coat: If significant contamination occurs, the lab coat must be decontaminated professionally or disposed of as hazardous waste. Do not launder it with regular clothing.[9]

    Emergency Response Protocols

    Immediate and correct action during an emergency can significantly mitigate harm.

    • Skin Exposure: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

    • Eye Exposure: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if possible. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[10] If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

    • Spill: Evacuate the area. Do not attempt to clean up a spill of this material unless you are trained to do so.[2] Absorb small spills with an inert material like vermiculite or dry sand and place it into a sealed container for disposal.[4] Use only non-sparking tools.[4]

    • Fire: If a person's clothing catches fire, instruct them to "stop, drop, and roll."[2] Use a dry chemical or CO₂ extinguisher on small fires.[4] For larger fires or any fire involving pyrophoric material, evacuate and call emergency services. Use water spray only to keep fire-exposed containers cool, as water can react with some phosphine compounds.[4]

    References

    • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbon Disulfide. Retrieved from [Link]

    • University of California, Santa Barbara. (2021, November). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

    • Intelex. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Retrieved from [Link]

    • University of Nebraska-Lincoln. (n.d.). Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. Retrieved from [Link]

    • American Chemical Society. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

    • Airgas. (n.d.). Safety Data Sheet: Carbon Disulfide. Retrieved from [Link]

    • Public Health England. (n.d.). Phosphine: Incident management. GOV.UK. Retrieved from [Link]

    • International Programme on Chemical Safety. (n.d.). Phosphine (PIM 865). INCHEM. Retrieved from [Link]

    • Food and Agriculture Organization of the United Nations. (n.d.). Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine. Retrieved from [Link]

    • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Carbon Disulfide. Retrieved from [Link]

    • Public Health England. (n.d.). Carbon disulphide: incident management. GOV.UK. Retrieved from [Link]

    • Centers for Disease Control and Prevention. (n.d.). Carbon disulfide. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

    • LabKem. (n.d.). Safety Data Sheet: Carbon disulfide. Retrieved from [Link]

    • Chemstock. (n.d.). Safety Data Sheet: Carbon Disulphide. Retrieved from [Link]

    • Degesch America, Inc. (n.d.). Phosphine Training 101. Retrieved from [Link]

    • Agency for Toxic Substances and Disease Registry. (n.d.). Phosphine. Medical Management Guidelines. Retrieved from [Link]

    • Government of Nepal. (n.d.). Phosphine Fumigation: Training Manual. Retrieved from [Link]

    • The Nautical Institute. (2014). Disposal of aluminium phosphide residues. Retrieved from [Link]

    • The UK P&I Club. (2014, March 28). Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. Retrieved from [Link]

    • International Programme on Chemical Safety. (n.d.). Phosphine. Retrieved from [Link]

    Sources

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